molecular formula C14H10F3NO5 B1678953 Nitisinone CAS No. 104206-65-7

Nitisinone

カタログ番号: B1678953
CAS番号: 104206-65-7
分子量: 329.23 g/mol
InChIキー: OUBCNLGXQFSTLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nitisinone, also known as NTBC, is a potent, reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . By blocking HPPD, a key component of the tyrosine catabolic pathway, this compound prevents the accumulation of toxic metabolites such as maleylacetoacetate and fumarylacetoacetate in models of hereditary tyrosinemia type 1 (HT-1) . This mechanism also reduces the production of homogentisic acid, the causative agent in alkaptonuria (AKU), making it a valuable tool for studying this metabolic disorder . Its research applications have recently expanded into novel areas, including vector control. Studies demonstrate that this compound is lethal to mosquitoes that ingest it in a blood meal, as it disrupts tyrosine metabolism in the insect, leading to rapid mortality . This effect is effective against insecticide-resistant strains of major disease vectors such as Anopheles gambiae (malaria), Aedes aegypti (dengue, Zika), and Culex quinquefasciatus , opening new avenues for research into controlling mosquito-borne diseases . This compound is available in various dosage forms and has a long terminal half-life of approximately 54 to 59 hours . It exhibits high plasma protein binding (>95%) and is primarily eliminated via non-renal pathways . This product is intended for research applications only. For Research Use Only. Not for Human or Diagnostic Use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBCNLGXQFSTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042673
Record name 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nitisinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.11e-03 g/L
Record name Nitisinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

104206-65-7
Record name Nitisinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104206-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitisinone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104206657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitisinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00348
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104206-65-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITISINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BN214699
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nitisinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Nitisinone's Mechanism of Action in Tyrosine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitisinone, a potent competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), represents a cornerstone in the management of hereditary tyrosinemia type 1 (HT-1) and shows promise in the treatment of alkaptonuria. By reversibly blocking a key enzymatic step in the tyrosine catabolic pathway, this compound effectively prevents the accumulation of toxic metabolites, thereby averting severe liver and kidney damage in affected individuals. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Tyrosine Metabolism and Associated Disorders

The catabolism of the amino acid tyrosine is a critical metabolic pathway that ultimately yields fumarate and acetoacetate, which enter the citric acid cycle. This multi-step process involves several key enzymes. Genetic deficiencies in these enzymes can lead to rare but severe metabolic disorders.

  • Hereditary Tyrosinemia Type 1 (HT-1): An autosomal recessive disorder caused by a deficiency of fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine degradation pathway.[1][2] This deficiency leads to the accumulation of upstream toxic metabolites, primarily fumarylacetoacetate and maleylacetoacetate, which are converted to the highly toxic succinylacetone.[3] Succinylacetone is responsible for the severe liver and kidney damage characteristic of HT-1.[1][3]

  • Alkaptonuria: A rare genetic disorder caused by a deficiency of homogentisate 1,2-dioxygenase. This leads to the accumulation of homogentisic acid, which causes dark discoloration of urine and connective tissues (ochronosis) and leads to debilitating arthritis.

This compound: A Targeted HPPD Inhibitor

This compound, chemically known as 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, was originally developed as an herbicide.[4] Its mechanism of action in plants, the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), was later repurposed for therapeutic use in humans.[4]

The Tyrosine Catabolic Pathway and this compound's Site of Action

The following diagram illustrates the tyrosine catabolic pathway and the specific point of inhibition by this compound.

Tyrosine_Metabolism cluster_this compound This compound Action Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisic Acid HPPA->HGA 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) MAA Maleylacetoacetate HGA->MAA Homogentisate 1,2-Dioxygenase FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate Isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase (FAH) (Deficient in HT-1) Succinylacetone Succinylacetone (Toxic Metabolite) FAA->Succinylacetone This compound This compound This compound->HPPA Inhibits Nitisinone_Inhibition This compound This compound Binding Competitive Binding to Active Site This compound->Binding HPPD HPPD Enzyme (Active Site with Fe²⁺) Product Homogentisic Acid HPPD->Product Catalyzes Substrate 4-Hydroxyphenylpyruvate Substrate->Binding Binding->HPPD Inhibition Enzyme Inhibition Binding->Inhibition Metabolite_Block Block in Tyrosine Catabolism Inhibition->Metabolite_Block Toxic_Metabolite_Reduction Reduced Formation of Succinylacetone Metabolite_Block->Toxic_Metabolite_Reduction HPPD_Assay_Workflow start Start prepare_this compound Prepare this compound Serial Dilutions start->prepare_this compound add_this compound Add this compound/DMSO to Microplate Wells prepare_this compound->add_this compound prepare_enzyme_mix Prepare HPPD Enzyme Reaction Mix add_this compound->prepare_enzyme_mix add_enzyme_mix Add Enzyme Mix to Wells prepare_enzyme_mix->add_enzyme_mix initiate_reaction Initiate Reaction with HPP Substrate add_enzyme_mix->initiate_reaction measure_fluorescence Measure Fluorescence Over Time initiate_reaction->measure_fluorescence calculate_rate Calculate Reaction Rates measure_fluorescence->calculate_rate determine_inhibition Determine % Inhibition and IC₅₀ calculate_rate->determine_inhibition end End determine_inhibition->end

References

A Technical Guide to the Laboratory Synthesis and Purification of Nitisinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of Nitisinone for laboratory use. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis and purification workflows to aid in understanding and replication.

Chemical Synthesis of this compound

This compound, chemically known as 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione, is synthesized through the acylation of 1,3-cyclohexanedione with 2-nitro-4-(trifluoromethyl)benzoyl chloride.[1] Various methods have been reported, primarily differing in the choice of solvent, base, and catalyst. This guide outlines a common and effective laboratory-scale synthesis protocol.

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the preparation of the acid chloride, 2-nitro-4-(trifluoromethyl)benzoyl chloride, from the corresponding carboxylic acid. The second step is the C-acylation of 1,3-cyclohexanedione with the synthesized acid chloride.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: C-Acylation A 2-Nitro-4-(trifluoromethyl)benzoic acid C 2-Nitro-4-(trifluoromethyl)benzoyl chloride A->C Reaction B Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2) B->C D 1,3-Cyclohexanedione G This compound (Crude) C->G Reaction D->G E Base (e.g., Triethylamine, Na2CO3) E->G F Solvent (e.g., Dichloromethane, Ethyl Acetate) F->G

Caption: Chemical synthesis pathway of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a composite of methodologies described in the scientific literature.[1][2]

Materials:

  • 2-Nitro-4-(trifluoromethyl)benzoic acid

  • Thionyl chloride or Oxalyl chloride

  • 1,3-Cyclohexanedione

  • Triethylamine or Anhydrous Sodium Carbonate

  • Dichloromethane or Ethyl Acetate (anhydrous)

  • Hydrochloric acid (2M)

  • Anhydrous sodium sulfate

  • Deionized water

Step 1: Preparation of 2-Nitro-4-(trifluoromethyl)benzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 2-nitro-4-(trifluoromethyl)benzoic acid.

  • Slowly add an excess of thionyl chloride (or oxalyl chloride) to the flask. The molar ratio of acid to thionyl chloride is typically 1:2.[2]

  • Heat the mixture to reflux (approximately 70-75°C) for 3 hours.[2] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-nitro-4-(trifluoromethyl)benzoyl chloride is used in the next step without further purification.[1]

Step 2: Synthesis of Crude this compound

  • In a separate reaction vessel, dissolve 1,3-cyclohexanedione and a base (e.g., triethylamine, with a molar ratio of 1:1.5 to the acid chloride) in an anhydrous solvent (e.g., dichloromethane or ethyl acetate).[2]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the crude 2-nitro-4-(trifluoromethyl)benzoyl chloride (dissolved in a small amount of the reaction solvent) to the cooled mixture over a period of approximately 2 hours, while maintaining the temperature at 0°C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature (25-30°C) and stir for an additional 2.5 to 12 hours.[2]

  • Upon completion, the reaction mixture is worked up. This typically involves washing with 2M hydrochloric acid to remove the base, followed by washing with water.[1]

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound product.

Purification of this compound

The crude this compound obtained from the synthesis is purified by recrystallization to achieve the high purity required for laboratory and pharmaceutical use. The choice of solvent is critical for effective purification.

Purification Workflow

The general workflow for the purification of this compound involves dissolving the crude product in a suitable hot solvent, followed by cooling to induce crystallization, and finally, isolating the pure crystals.

G A Crude this compound B Dissolve in Hot Solvent (e.g., Ethyl Acetate, Toluene) A->B C Hot Solution of this compound B->C D Cool Slowly to Room Temperature & then in Ice Bath C->D E Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry under Vacuum G->H I Pure Crystalline this compound H->I

Caption: Purification workflow for this compound by recrystallization.
Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound.[2][3]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl acetate, Toluene, or an Acetone/Water mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent (e.g., ethyl acetate).

  • Gently heat the mixture while stirring until the this compound is completely dissolved.[4] Add more solvent in small portions if necessary to achieve complete dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, pure this compound crystals should begin to form.[4]

  • To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.[4]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[5]

  • Dry the purified this compound crystals under vacuum to remove any residual solvent. A patent suggests drying first at 50°C for 1 hour, then at 80°C for 12 hours.[2] The final product should be a light brown or white to yellowish-white crystalline powder.[6]

Quality Control and Data Presentation

The purity of the synthesized this compound should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Analytical Methods and Data

Table 1: HPLC Parameters for this compound Purity Analysis

ParameterMethod 1Method 2Method 3
Column Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm)[7]Purospher STAR RP-8 end-capped (150x4.6mm, 5µm)[8]Inertsil ODS-3V C18 (250x4.6mm, 5µm)[9]
Mobile Phase Methanol: 0.02M Phosphate buffer (pH 3.6) (45:55 v/v)[7]Acetonitrile: Water with o-phosphoric acid (pH 3.0) (65:35 v/v)[8]Acetonitrile: 0.03M Ammonium Acetate (50:50 v/v)[9]
Flow Rate 1.0 mL/min[7]1.0 mL/min[8]0.8 mL/min[9]
Detection (UV) 255 nm[7]272 nm[8]212 nm[9]
Retention Time ~3.254 min[7]~4.03 min[8]~3.0 min[9]

Table 2: Quantitative Purity and Yield Data for this compound

ParameterValueReference
Purity (after recrystallization) > 99.5%[2]
Improved Synthesis Yield > 85%[7]
Recrystallization Yield Improvement From 37% to > 90% (Ethyl Acetate vs. Acetone/Water)[7]
HPLC Linearity Range (Method 1) 12.0 - 28.0 µg/mL[7]
HPLC LOD (Method 1) 5.004 µg/mL[7]
HPLC LOQ (Method 1) 15.164 µg/mL[7]
UV Absorbance Maximum (in Methanol) 256 nm[10]
Experimental Protocol: HPLC Analysis
  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1000 ppm) in a suitable diluent (e.g., mobile phase or acetonitrile).[9] From the stock solution, prepare a series of working standards of known concentrations.

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the diluent to a known concentration within the linearity range of the method.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system using the parameters outlined in Table 1.

  • Data Analysis: Compare the peak area of the sample to the calibration curve generated from the standard solutions to determine the purity of the synthesized this compound.

Experimental Protocol: UV-Vis Spectrophotometry
  • Solution Preparation: Prepare a solution of the synthesized this compound in methanol at a known concentration (e.g., 10 µg/mL).[7]

  • Spectrophotometric Measurement: Scan the solution over a UV range of 200-400 nm using a UV-Vis spectrophotometer with methanol as the blank.[8]

  • Data Analysis: Confirm the presence of this compound by identifying the absorbance maximum at approximately 255-256 nm.[7][10] The absorbance value can be used for quantitative analysis using a standard curve.

References

Nitisinone's Interruption of the Tyrosine Degradation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitisinone, a potent competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), plays a critical role in the management of hereditary tyrosinemia type 1 (HT-1) and alkaptonuria. By blocking the tyrosine degradation pathway at a key enzymatic step, this compound prevents the accumulation of toxic metabolites, thereby mitigating the severe pathophysiology associated with these metabolic disorders. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biochemical and experimental workflows.

Introduction

Hereditary tyrosinemia type 1 is an autosomal recessive disorder characterized by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolic pathway.[1] This deficiency leads to the accumulation of upstream metabolites, including maleylacetoacetate and fumarylacetoacetate, which are subsequently converted to the toxic metabolite succinylacetone.[2] Succinylacetone is responsible for the severe liver and kidney damage observed in HT-1.[2]

This compound was initially developed as an herbicide.[3] Its mechanism of action, the inhibition of HPPD, was found to be therapeutically beneficial for HT-1.[4] By inhibiting HPPD, an enzyme upstream of FAH, this compound effectively prevents the formation of the toxic downstream metabolites.[4] This intervention has revolutionized the treatment of HT-1, significantly improving patient outcomes.[5]

Mechanism of Action: Blocking the Tyrosine Degradation Pathway

This compound acts as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), the second enzyme in the tyrosine degradation pathway.[2] This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisic acid.[6] By blocking this step, this compound prevents the formation of all subsequent metabolites in the pathway, including the toxic succinylacetone in the context of FAH deficiency.[2]

The inhibition of HPPD by this compound leads to an accumulation of tyrosine in the blood.[7] Therefore, a crucial component of this compound therapy is a strict dietary restriction of the amino acids tyrosine and its precursor, phenylalanine, to prevent tyrosine toxicity.[5]

Tyrosine_Degradation_Pathway Tyrosine Tyrosine TAT Tyrosine Aminotransferase Tyrosine->TAT p_HPP 4-Hydroxyphenylpyruvate HPPD 4-Hydroxyphenylpyruvate Dioxygenase p_HPP->HPPD HGA Homogentisic Acid HGD Homogentisate 1,2-Dioxygenase HGA->HGD Maleylacetoacetate Maleylacetoacetate MAI Maleylacetoacetate Isomerase Maleylacetoacetate->MAI Fumarylacetoacetate Fumarylacetoacetate Succinylacetone Succinylacetone (Toxic Metabolite) Fumarylacetoacetate->Succinylacetone FAH Fumarylacetoacetate Hydrolase Fumarylacetoacetate->FAH Fumarate Fumarate Acetoacetate Acetoacetate TAT->p_HPP HPPD->HGA HGD->Maleylacetoacetate MAI->Fumarylacetoacetate FAH->Fumarate FAH->Acetoacetate This compound This compound This compound->HPPD

Caption: Tyrosine degradation pathway and the site of this compound inhibition.

Quantitative Data

Inhibitory Potency of this compound

This compound is a potent inhibitor of HPPD. The half-maximal inhibitory concentration (IC50) has been determined in various studies.

ParameterValueSource
IC50 for HPPD 173 nM[8]
Pharmacokinetic Properties of this compound

The pharmacokinetic profile of this compound has been well-characterized in healthy subjects and patients with HT-1. The following tables summarize key pharmacokinetic parameters from single and multiple-dose studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adults

Parameter10 mg Tablet (fasting)10 mg Capsule (fasting)30 mg Capsule (fasting)
Cmax (µmol/L) --10.5
Cmax (ng/mL) 1145.7 ± 217.41205.8 ± 235.3-
Tmax (hours) 4.0 (2.0 - 6.0)3.0 (2.0 - 6.0)3.5 (0.8 - 8.0)
AUC0-120h (ng·h/mL) 64321.4 ± 14144.167235.8 ± 14945.8-
AUC0-72h (µmol·h/L) --406
Half-life (hours) 545454

Data compiled from multiple sources.[9][10]

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound (80 mg once daily) in Healthy Adults

ParameterValue
Cmax (µmol/L) 120
Tmax (hours) 4
Time to Steady State 14 days

Source:[10]

Therapeutic Monitoring

Effective treatment with this compound requires regular monitoring of biochemical markers to ensure efficacy and safety.

ParameterTherapeutic Target Range
Plasma this compound 40 - 60 µmol/L
Plasma Tyrosine < 500 µmol/L
Urine/Blood Succinylacetone Undetectable

Source:[10][11]

Experimental Protocols

In Vitro HPPD Inhibition Assay (Fluorescence-Based)

This protocol describes a high-throughput fluorescence-based assay to determine the inhibitory activity of compounds against HPPD. The assay measures the formation of the fluorescent product, homogentisate (HG), from the non-fluorescent substrate, 4-hydroxyphenylpyruvate (HPP).[12]

Materials:

  • Recombinant HPPD enzyme

  • This compound (or other test inhibitors)

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA

  • Cofactor Solution: 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.

  • Reagent Addition:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the HPPD enzyme solution (pre-diluted in Cofactor Solution) to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the HPP substrate solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation/Emission wavelengths specific for HG) at regular intervals for 30-60 minutes.

  • Data Analysis: Determine the initial reaction rates from the linear phase of the fluorescence increase. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HPPD_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound Dilutions Add_Inhibitor Add this compound to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare HPPD Enzyme Solution Add_Enzyme Add HPPD Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare HPP Substrate Solution Add_Substrate Initiate Reaction with HPP Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calc_Rates Calculate Reaction Rates Measure_Fluorescence->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition Determine_IC50 Determine IC50 Calc_Inhibition->Determine_IC50

Caption: Workflow for the in vitro HPPD inhibition assay.
Quantification of Succinylacetone in Dried Blood Spots by Tandem Mass Spectrometry

This method is used for the diagnosis and therapeutic monitoring of HT-1.[13]

Materials:

  • Dried blood spot (DBS) samples

  • 96-well plates

  • Acetonitrile (80%) containing hydrazine monohydrate and a stable isotope-labeled internal standard of succinylacetone

  • Methanol

  • Tandem mass spectrometer

Procedure:

  • Sample Preparation: Punch a 3 mm disc from the DBS into a well of a 96-well plate.

  • Extraction and Derivatization:

    • Add 100 µL of 80% acetonitrile with hydrazine and internal standard to each well.

    • Incubate the plate at 65°C for 30 minutes.

    • Transfer the supernatant to a new plate and dry under nitrogen.

    • Add 100 µL of methanol and evaporate to remove residual hydrazine.

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

  • LC-MS/MS Analysis: Inject the sample into the tandem mass spectrometer for quantification of succinylacetone.

  • Data Analysis: Quantify the succinylacetone concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

This compound's targeted inhibition of 4-hydroxyphenylpyruvate dioxygenase is a cornerstone of therapy for hereditary tyrosinemia type 1. Understanding its mechanism of action, pharmacokinetic profile, and the associated biochemical monitoring is essential for its effective and safe use. The experimental protocols provided in this guide offer a framework for the continued research and development of therapies for disorders of the tyrosine degradation pathway. The precise and quantitative methods for assessing enzyme inhibition and monitoring toxic metabolites are critical for optimizing patient care and for the discovery of novel therapeutic agents.

References

Pharmacokinetics and Pharmacodynamics of Nitisinone in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Nitisinone, a potent reversible inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), has become a cornerstone in the management of hereditary tyrosinemia type 1 (HT-1) and a promising therapy for alkaptonuria (AKU).[1][2][3] Originally developed as a triketone herbicide, its mechanism of action was repurposed for therapeutic use after toxicological studies in animals revealed its profound impact on tyrosine metabolism.[2][4] This technical guide provides an in-depth summary of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing exclusively from studies conducted in animal models. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the preclinical profile of this compound.

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the competitive and potent inhibition of the HPPD enzyme, the second step in the tyrosine catabolic pathway.[3][5][6] This inhibition is central to its therapeutic and toxicological effects observed in animal models.

1.1 Mechanism of Action

This compound blocks the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisic acid (HGA).[7] In animal models of HT-1, which is caused by a deficiency in fumarylacetoacetate hydrolase (FAH), this upstream blockade prevents the accumulation of toxic downstream metabolites like maleylacetoacetate, fumarylacetoacetate, and succinylacetone (SA).[1][3][8] It is the buildup of these toxins that leads to the severe liver and kidney damage characteristic of the disease.[3][5] In Fah-deficient mice, this compound treatment reverses the lethal nature of the mutation and prevents lethal liver dysfunction when initiated early.[7][9]

Similarly, in animal models of AKU, characterized by a deficiency of homogentisate 1,2-dioxygenase (HGD), this compound's inhibition of HPPD effectively reduces the production and accumulation of HGA, the compound responsible for the ochronosis and severe osteoarthropathy seen in the disease.[3][10][11]

Tyrosine_Catabolism_Inhibition cluster_pathway Tyrosine Catabolic Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyrosine->HPP Tyrosine aminotransferase HGA Homogentisic Acid (HGA) HPP->HGA 4-Hydroxyphenylpyruvate dioxygenase (HPPD) MAA Maleylacetoacetate (MAA) HGA->MAA Homogentisate 1,2-dioxygenase FAA Fumarylacetoacetate (FAA) MAA->FAA Maleylacetoacetate isomerase SA Succinylacetone (SA) (Toxic Metabolite) FAA->SA Fumarate Fumarate + Acetoacetate FAA->Fumarate Fumarylacetoacetate hydrolase (FAH) This compound This compound This compound->Block

Caption: this compound's inhibition of HPPD in the tyrosine catabolic pathway.

1.2 Primary Pharmacodynamic Effects and Biomarkers

The most consistent pharmacodynamic effect observed across all tested animal species is a significant elevation in plasma tyrosine concentration.[9] This hypertyrosinemia is a direct consequence of the HPPD blockade. In rats, a single oral dose of 0.1 mg/kg resulted in a significant increase in plasma and ocular fluid tyrosine concentrations, peaking at 24 hours post-administration.[12]

Key biomarkers used to assess this compound's effect in animal models include:

  • Succinylacetone (SA): In HT-1 models, a decrease in blood and urine SA is a primary indicator of therapeutic efficacy.[5][9]

  • Homogentisic Acid (HGA): In AKU models, a reduction in urine and serum HGA demonstrates the desired pharmacological effect.[13]

  • Plasma Tyrosine: Elevated levels are a consistent marker of HPPD inhibition across all species.[9][14]

1.3 Toxicological Profile in Animal Models

The principal toxicological finding linked to this compound's pharmacodynamics is ocular toxicity.[2][15]

  • Species Differences: Rats and Beagle dogs are susceptible to developing reversible corneal lesions (keratopathy) at doses as low as 1 mg/kg/day.[2][14] This effect is directly attributed to the marked and sustained hypertyrosinemia.[2][4] In contrast, mice, rabbits, and rhesus monkeys did not exhibit corneal lesions even at higher doses (10 mg/kg/day for 90 days).[2][14]

  • Reproductive Toxicity: In mice, doses equivalent to 0.4 times the recommended human dose were associated with incomplete skeletal ossification and decreased pup survival.[16] Rabbits also showed incomplete fetal bone ossification at 1.6 times the human dose.[16] A study in rats given a single high dose (100 mg/kg) showed reduced litter size and decreased pup survival.[15]

Pharmacokinetics of this compound in Animal Models

Pharmacokinetic studies have been conducted primarily in rodents, providing key insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

2.1 Absorption and Distribution Following oral administration in rats, this compound is rapidly and completely absorbed, with a bioavailability greater than 90%.[7][9] Tissue distribution studies using radiolabeled this compound in rats and mice showed selective retention of the compound in the liver and kidneys, the primary sites of action and tyrosine metabolism.[7][9] A lesser degree of retention was noted in the Harderian gland, while no retention was detected in the eye itself.[9] In vitro studies indicate that this compound is highly bound to human plasma proteins (>95%).[5]

2.2 Metabolism and Excretion The complete mechanism of this compound elimination is not fully understood.[5] Studies in rats indicate that elimination occurs through both urine and feces in approximately equal measure.[9] The parent compound and two hydroxylated metabolites have been identified in rat urine, suggesting that oxidation, likely via the cytochrome P450 system, is one metabolic pathway.[9] However, in vitro studies with human liver microsomes suggest that this compound is relatively stable, with only minor metabolism potentially mediated by the CYP3A4 enzyme.[5]

2.3 Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound identified in various animal models.

ParameterSpeciesDoseValueCitation
Bioavailability Rat0.1 - 10 mg/kg (PO)>90%[7]
Tmax (Time to Peak Concentration) Rat2.6 - 3.0 mg/kg (PO)Rapid[9]
T1/2 (Terminal Half-Life) Rat2.6 - 3.0 mg/kg (PO)~9 hours[7][9]
IC50 (HPPD Inhibition) Rat (in vitro)N/A~40 nM[7][9][17]
IC50 (HPPD Inhibition) Human (in vitro)N/A~5 nM[7]
Enzyme-Inhibitor Dissociation T1/2 RatN/A63 hours[8]

Key Animal Models and Experimental Methodologies

A variety of animal models have been instrumental in elucidating the PK/PD profile of this compound.

3.1 Disease Models

  • Hereditary Tyrosinemia Type 1 (HT-1): The fumarylacetoacetate hydrolase deficient (Fah-/-) mouse is the gold-standard model. These mice replicate the lethal liver and kidney dysfunction seen in human HT-1 and have been crucial for demonstrating this compound's life-saving efficacy.[7][18]

  • Alkaptonuria (AKU): Homogentisate 1,2-dioxygenase knockout (Hgd−/−) mice are used to model AKU. Studies in these mice have shown that this compound treatment effectively reduces HGA levels and can inhibit the development of ochronotic osteoarthropathy.[13][19]

  • Oculocutaneous Albinism (OCA): Mouse models with specific mutations in the tyrosinase gene (Tyr), such as the Tyrc-h/c-h mouse (modeling OCA-1B), have been used to investigate this compound's secondary effect of increasing pigmentation by elevating substrate (tyrosine) availability for the residual enzyme activity.[20][21]

3.2 Experimental Protocols

While specific protocols vary between studies, a general workflow for a preclinical PK/PD study of this compound can be outlined.

  • Animal Models: Healthy wild-type animals (e.g., Wistar rats, Beagle dogs, C57BL/6 mice) for toxicology and basic PK studies, or genetically modified models (e.g., Fah-/-, Hgd-/- mice) for efficacy studies.

  • Drug Administration: this compound is typically administered orally, either via gavage as a suspension in a vehicle like corn oil or phosphate buffer, or provided in the drinking water.[12] Doses range from low (0.1 mg/kg) to high (up to 100 mg/kg) depending on the study's objective (e.g., PD effect vs. toxicology).[7][15]

  • Sample Collection: Serial blood samples are collected (e.g., via tail vein or terminal cardiac puncture) at various time points post-dose to determine plasma drug and metabolite concentrations. Urine is often collected using metabolic cages. Tissues (liver, kidney, brain, eyes) are harvested at the end of the study for analysis of drug distribution and biomarker levels.[19]

  • Bioanalytical Methods:

    • Quantification of this compound: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for accurately measuring this compound concentrations in plasma and tissues.

    • Metabolite Analysis: Amino acid analyzers are used to quantify plasma tyrosine levels.[2] LC-MS/MS is also employed to measure key biomarkers like succinylacetone, HGA, and various neurotransmitter metabolites in biological matrices.[19]

  • Data Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life. Pharmacodynamic effects are assessed by measuring changes in biomarker levels relative to baseline or a control group.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Select Animal Model (e.g., Fah-/- Mouse, Wistar Rat) A2 Acclimatization A1->A2 B1 Group Assignment (Control vs. This compound Doses) A2->B1 B2 This compound Administration (Oral Gavage / Medicated Water) B1->B2 B3 Serial Sampling (Blood, Urine, CSF) B2->B3 C1 Bioanalysis (LC-MS/MS) - this compound Conc. - Biomarkers (SA, HGA, Tyr) B3->C1 C2 Tissue Harvesting & Histopathology B3->C2 C3 PK/PD Data Modeling C1->C3 C4 Statistical Analysis C2->C4 C3->C4 Result Report Generation: PK Parameters, PD Effects, Toxicology Profile C4->Result

Caption: Generalized workflow for a preclinical this compound PK/PD study.

Conclusion

Animal models have been indispensable for defining the pharmacodynamic and pharmacokinetic profile of this compound. Pharmacodynamic studies have clearly established its mechanism as a potent HPPD inhibitor, leading to the therapeutic reduction of toxic metabolites in models of HT-1 and AKU, and the consistent biomarker response of elevated plasma tyrosine. The pharmacokinetic profile in rodents is characterized by excellent oral bioavailability, targeted distribution to the liver and kidney, and a relatively long half-life. The species-specific ocular toxicity observed in rats and dogs, directly linked to hypertyrosinemia, remains a critical finding from these preclinical evaluations. The data summarized herein provide a foundational understanding for further research and clinical application of this compound.

References

Initial studies on Nitisinone for hereditary tyrosinemia type 1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Studies of Nitisinone for Hereditary Tyrosinemia Type 1

Introduction

Hereditary Tyrosinemia Type 1 (HT-1) is a rare, autosomal recessive metabolic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[1][2] This deficiency occurs in the final step of the tyrosine catabolism pathway, leading to the accumulation of toxic metabolites, primarily fumarylacetoacetate (FAA), maleylacetoacetate (MAA), and their derivative, succinylacetone (SA).[3][4] Untreated, HT-1 is characterized by severe liver and kidney damage, with progression to liver failure, renal tubular dysfunction, neurological crises, and a high risk of developing hepatocellular carcinoma (HCC), often resulting in death within the first decade of life.[1][5]

Prior to the 1990s, treatment was limited to a protein-restricted diet (low in tyrosine and its precursor, phenylalanine) and liver transplantation, with variable success.[6] The discovery of this compound, also known as NTBC (2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione), marked a paradigm shift in the management of HT-1.[7][8] Originally developed as a triketone herbicide, its mechanism of action was found to be highly relevant to the pathophysiology of HT-1.[7] The first clinical use of this compound in a critically ill infant in February 1991 demonstrated a remarkable improvement, paving the way for its establishment as the primary pharmacological treatment for this devastating disease.[3][7] This document provides a detailed overview of the foundational studies on this compound, its mechanism of action, experimental protocols for patient monitoring, and the clinical outcomes that established its efficacy.

Mechanism of Action

This compound's therapeutic effect stems from its potent, reversible inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][9][10] HPPD is a key enzyme in the tyrosine degradation pathway, positioned upstream of the FAH enzyme that is deficient in HT-1.[2][11]

By inhibiting HPPD, this compound prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid.[2] This blockade effectively halts the tyrosine catabolic pathway before the point of the enzymatic defect, thereby preventing the formation and accumulation of the cytotoxic metabolites FAA, MAA, and SA.[3][12] Succinylacetone is a pathognomonic marker for HT-1 and is directly implicated in the observed liver and kidney damage, as well as the porphyria-like neurological crises.[13][14] The reduction of SA to undetectable levels in blood and urine is a primary biochemical goal of this compound therapy.[3][9]

A direct consequence of inhibiting tyrosine breakdown is the elevation of plasma tyrosine levels.[2][9] Therefore, this compound treatment must be combined with a strict diet low in phenylalanine and tyrosine to prevent hypertyrosinemia, which can cause side effects such as corneal keratopathy and skin lesions.[3][7]

Tyrosine_Catabolism_and_Nitisinone_MOA Tyrosine Catabolism Pathway and this compound's Mechanism of Action cluster_pathway Tyrosine Degradation Pathway cluster_intervention Therapeutic Intervention cluster_pathology Pathophysiology in HT-1 Tyrosine Tyrosine HPPT 4-Hydroxyphenylpyruvate Tyrosine->HPPT Tyrosine Aminotransferase HGA Homogentisic Acid HPPT->HGA HPPD MAA Maleylacetoacetate HGA->MAA Homogentisate 1,2-dioxygenase FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate Isomerase FA_AA Fumarate + Acetoacetate FAA->FA_AA FAH Toxic_Metabolites Accumulation of Fumarylacetoacetate (FAA) & Maleylacetoacetate (MAA) FAA->Toxic_Metabolites This compound This compound (NTBC) This compound->HPPT Inhibits FAH_Deficiency FAH Deficiency (HT-1) Succinylacetone Succinylacetone (SA) Toxic_Metabolites->Succinylacetone Conversion Organ_Damage Liver & Kidney Damage Neurologic Crises HCC Risk Succinylacetone->Organ_Damage

Fig 1. Tyrosine pathway showing the FAH block in HT-1 and this compound's inhibitory action on HPPD.

Initial Clinical Evidence and Key Studies

The first formal report on the successful use of this compound in five HT-1 patients was published by Lindstedt et al. in The Lancet in 1992. This seminal study laid the groundwork for all subsequent clinical development. Following this, larger single-arm, open-label studies, often compared against historical controls, were conducted to establish the drug's efficacy and safety profile.[8][15]

Pivotal International NTBC Study

One of the most comprehensive initial studies involved an international, single-arm, open-label trial that enrolled 207 patients between 1991 and 1997.[15] The outcomes were compared with a historical cohort of 108 patients who received only dietary treatment.

Table 1: Survival Outcomes in the Pivotal NTBC Study vs. Historical Controls

Age at Treatment Start Metric This compound-Treated Group Historical Control (Diet Only)
< 6 months 2-Year Survival Probability 88% 29%
4-Year Survival Probability 88% 29%
6 to < 12 months 2-Year Survival Probability 94% 74%
4-Year Survival Probability 94% 45%
12 to < 24 months 2-Year Survival Probability 100% 94%
4-Year Survival Probability 86% 63%
≥ 24 months 2-Year Survival Probability 96% 89%
4-Year Survival Probability 96% 89%

Data adapted from manufacturer-submitted clinical review reports.[8][15]

The results demonstrated a dramatic improvement in survival for patients treated with this compound, particularly in the youngest and most vulnerable cohorts.[8]

Biochemical Response to this compound

A key measure of this compound's efficacy is the rapid reduction of urinary and plasma succinylacetone (SA). In early studies, SA levels, which are pathognomonically elevated in HT-1, quickly disappeared or were reduced to undetectable levels upon initiation of therapy.[3][7] Alpha-fetoprotein (AFP), a marker for liver regeneration and hepatocellular carcinoma, also showed a significant decline with treatment, although normalization could take longer.[16]

Table 2: Summary of Biochemical Marker Response in Initial this compound Studies

Biochemical Marker State Before this compound Response to this compound Therapeutic Target
Succinylacetone (SA) Markedly elevated in blood & urine Rapid decrease to undetectable levels Undetectable[9]
Alpha-fetoprotein (AFP) Significantly elevated Gradual decline over months/years Normalization[16]
Plasma Tyrosine May be elevated Becomes significantly elevated due to HPPD block < 400-500 µmol/L (with diet)[3][17]

| Liver Function Tests | Abnormal (e.g., elevated transaminases, abnormal coagulation) | Rapid improvement and normalization | Within normal range[5] |

Experimental Protocols

Standardized protocols for the initiation and monitoring of this compound therapy were developed based on the findings of initial clinical studies. The primary goals are to maintain an effective dose of this compound to suppress SA production while managing plasma tyrosine levels through diet.

Patient Diagnosis and Treatment Initiation Workflow

Treatment_Workflow start Patient Presentation (Newborn Screen or Clinical Symptoms) diag Diagnostic Confirmation: Elevated Succinylacetone (SA) in blood/urine start->diag initiate_treat Initiate this compound Therapy (1-2 mg/kg/day in 2 divided doses) + Initiate Low-Tyrosine/Phenylalanine Diet diag->initiate_treat monitor_4wks Monitor Biochemical Markers (Weeks 1-4) initiate_treat->monitor_4wks check_sa Is SA Undetectable? monitor_4wks->check_sa increase_dose Increase this compound Dose (up to max 2 mg/kg/day) check_sa->increase_dose No maintain_dose Maintain Dose Adjust for Body Weight check_sa->maintain_dose Yes increase_dose->monitor_4wks long_term Long-Term Monitoring (Biochemical & Clinical) maintain_dose->long_term check_tyr Is Tyrosine < 500 µmol/L? long_term->check_tyr check_tyr->long_term Yes adjust_diet Reinforce/Adjust Dietary Restriction check_tyr->adjust_diet No adjust_diet->long_term

Fig 2. Workflow for diagnosis, treatment initiation, and initial dose titration of this compound in HT-1.
Biochemical Monitoring Protocol

Long-term management requires regular monitoring to ensure treatment efficacy, adherence, and safety.[18] The following protocol is a synthesis of recommendations derived from early and subsequent consensus guidelines.[19][20]

  • Analyte Measurement:

    • Succinylacetone (SA): Measured in plasma, dried blood spots (DBS), or urine. Undetectable levels indicate effective HPPD inhibition.[21]

    • Plasma Amino Acids: Quantitative analysis of tyrosine and phenylalanine is crucial to manage the dietary therapy and prevent complications from hypertyrosinemia.[17]

    • This compound Levels: Plasma or DBS measurement to assess adherence and guide dosing.[18]

    • Liver/Kidney Function: Standard panels including ALT, AST, bilirubin, coagulation studies (PT/PTT), and serum creatinine.[20]

    • Alpha-fetoprotein (AFP): Serial monitoring as a surveillance marker for HCC.[16]

  • Sample Collection and Analysis:

    • Specimen: Dried blood spots (DBS) are increasingly used for combined measurement of SA, amino acids, and this compound, facilitating at-home sample collection.[18][21] Plasma and urine are also used.

    • Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the accurate quantification of SA, this compound, and amino acids.[21]

  • Frequency of Monitoring:

    • Initial Phase (First month): Weekly to bi-weekly monitoring of SA and amino acids.[17]

    • Stabilization Phase (1-12 months): Monthly to quarterly monitoring.

    • Long-Term: At least every 6 months for stable patients. AFP is typically monitored every 6 months.[19]

Summary of Clinical Outcomes

The introduction of this compound fundamentally altered the natural history of HT-1.[1][3] Early and consistent treatment has been shown to prevent the most severe manifestations of the disease.

Table 3: Impact of this compound on Clinical Outcomes in HT-1

Outcome Without this compound (Historical) With this compound Treatment Citation
Survival Death common in first decade of life >90% survival rate with early treatment [1][5]
Liver Failure Common cause of morbidity and mortality Liver function improves/normalizes, failure is prevented [6][12]
Need for Liver Transplant Primary treatment for many patients Significantly reduced, reserved for non-responders or HCC [6][22]
Hepatocellular Carcinoma (HCC) Lifetime risk as high as 37% Risk is significantly reduced, especially with treatment before age 2 [1][22]
Renal Disease Progressive renal tubular dysfunction (Fanconi syndrome) Correction of renal tubular acidosis and rickets [5]

| Neurologic Crises | Recurrent, painful porphyria-like crises | Crises are abolished |[6] |

Long-term studies have confirmed these initial findings, showing that patients who start treatment early, ideally identified through newborn screening, have the best outcomes.[6][23] Life-limiting hepatic disease appears to be largely preventable when this compound is initiated in the neonatal period.[23]

Conclusion

The initial studies on this compound for Hereditary Tyrosinemia Type 1 represent a landmark achievement in the treatment of rare metabolic diseases. The repurposing of a herbicide, based on a deep understanding of its biochemical mechanism of action, completely transformed the prognosis for patients with HT-1. Foundational research demonstrated that by inhibiting HPPD, this compound effectively prevents the accumulation of toxic metabolites, leading to dramatic improvements in survival and the prevention of catastrophic liver and kidney damage. The protocols for dosing and monitoring established during these early trials, centered on the key biomarker succinylacetone, remain the cornerstone of modern management for this condition.

References

Nitisinone for Alkaptonuria: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Therapeutic Potential, Clinical Efficacy, and Methodological Considerations in the Evaluation of Nitisinone for a Rare Metabolic Disorder.

Executive Summary

Alkaptonuria (AKU) is a rare, autosomal recessive disorder of tyrosine metabolism caused by a deficiency of the enzyme homogentisate 1,2-dioxygenase (HGD). This enzymatic defect leads to the accumulation of homogentisic acid (HGA), which polymerizes into a melanin-like pigment that deposits in connective tissues, a process known as ochronosis. This deposition results in progressive and debilitating arthropathy, cardiac valve disease, and other systemic complications. This compound, a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), the enzyme preceding HGD in the tyrosine catabolic pathway, has emerged as a promising therapeutic agent for alkaptonuria. By blocking the production of HGA, this compound has been shown to dramatically reduce its levels in urine and plasma, thereby targeting the fundamental biochemical abnormality in AKU. This technical guide provides a comprehensive overview of this compound as a treatment for alkaptonuria, focusing on its mechanism of action, clinical trial data, and detailed experimental protocols relevant to its study and development.

Introduction to Alkaptonuria and the Rationale for this compound Therapy

Alkaptonuria, first described by Sir Archibald Garrod in 1902 as an "inborn error of metabolism," is characterized by the triad of homogentisic aciduria, ochronosis, and arthritis.[1] The accumulation of HGA leads to the formation of a dark pigment that binds to collagen and other macromolecules in connective tissues, causing them to become brittle and dysfunctional.[2][3] The clinical manifestations typically appear in adulthood and include severe, early-onset osteoarthritis, particularly of the spine and large joints, as well as cardiac valvular stenosis, and kidney and prostate stones.[1]

Prior to the investigation of this compound, treatment for alkaptonuria was largely symptomatic, focusing on pain management and joint replacement surgery. The therapeutic rationale for this compound lies in its ability to inhibit HPPD, an enzyme upstream of the deficient HGD.[4] This inhibition effectively halts the production of HGA, addressing the root cause of the disease's pathology.[4]

Mechanism of Action of this compound

This compound (2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione) is a reversible and potent competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisic acid in the tyrosine degradation pathway.[4] By blocking this step, this compound prevents the accumulation of HGA.[5] This mechanism of action is illustrated in the following signaling pathway diagram.

Tyrosine Metabolism and this compound Inhibition Tyrosine Tyrosine PHPPA 4-Hydroxyphenylpyruvate Tyrosine->PHPPA Tyrosine Aminotransferase HGA Homogentisic Acid (HGA) PHPPA->HGA MAA Maleylacetoacetate HGA->MAA Ochronotic_Pigment Ochronotic Pigment (Tissue Deposition) HGA->Ochronotic_Pigment FAA Fumarylacetoacetate MAA->FAA Fumarate_Acetoacetate Fumarate + Acetoacetate FAA->Fumarate_Acetoacetate This compound This compound HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) This compound->HPPD Inhibition HPPD->HGA HGD Homogentisate 1,2-Dioxygenase (HGD) (Deficient in Alkaptonuria) HGD->MAA

Mechanism of this compound in the Tyrosine Catabolic Pathway.

Clinical Development and Efficacy

The clinical development of this compound for alkaptonuria has been primarily driven by the DevelopAKUre consortium, which conducted a series of studies including SONIA 1 (Suitability of this compound in Alkaptonuria 1) and SONIA 2.[6]

SONIA 1: Dose-Finding Study

The SONIA 1 study was a dose-response trial designed to determine the optimal dose of this compound for reducing HGA levels. The results demonstrated a clear dose-dependent reduction in urinary HGA excretion.

SONIA 2: Efficacy and Safety Study

SONIA 2 was a pivotal, international, multicenter, open-label, randomized, controlled trial to evaluate the long-term efficacy and safety of this compound in patients with alkaptonuria.[2][7] The study demonstrated a significant and sustained reduction in HGA levels and also showed a statistically significant slowing of the disease progression as measured by the Alkaptonuria Severity Score Index (AKUSSI).[2][7]

The following workflow diagram illustrates the design of the SONIA 2 clinical trial.

SONIA 2 Clinical Trial Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Arms (48 months) cluster_assessment Assessments Screening Patient Screening (n=139) Inclusion Inclusion Criteria Met (n=138) Screening->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Nitisinone_Group This compound Group (10 mg/day) (n=69) Randomization->Nitisinone_Group Control_Group No Treatment Control Group (n=69) Randomization->Control_Group Follow_Up Follow-up Visits: Baseline, 12, 24, 36, 48 months Nitisinone_Group->Follow_Up Control_Group->Follow_Up Primary_Endpoint Primary Endpoint: 24-hour urinary HGA at 12 months Secondary_Endpoints Secondary Endpoints: - AKUSSI Score - Clinical Ochronosis - Patient-Reported Outcomes - Safety Assessments Follow_Up->Primary_Endpoint Follow_Up->Secondary_Endpoints

Workflow of the SONIA 2 Clinical Trial.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials of this compound in alkaptonuria.

Table 1: Reduction in Homogentisic Acid (HGA) Levels

StudyTreatment GroupBaseline Urinary HGA ( g/24h )Post-treatment Urinary HGA ( g/24h )% ReductionCitation
Proof-of-Concept This compound4.0 ± 1.80.2 ± 0.2>95%[8]
SONIA 2 This compound (10 mg/day)Not specifiedNot specified99.7% (at 12 months)[2][7]

Table 2: Clinical Efficacy Outcomes from SONIA 2

Outcome MeasureThis compound GroupControl Groupp-valueCitation
Change in AKUSSI Score at 48 months Slower progressionGreater progression0.023[2][7]

Table 3: Safety and Tolerability of this compound

Adverse EventThis compound GroupControl GroupCitation
Elevated Plasma Tyrosine Consistently observedNo change[8]
Ocular Events (e.g., corneal crystals) Infrequent, managed with dietNot applicable[8]
Overall Adverse Events 400 events in 59 patients284 events in 57 patients[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the clinical evaluation of this compound for alkaptonuria.

Quantification of Homogentisic Acid (HGA) in Urine

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This is the gold standard for accurate quantification of HGA in biological fluids. The method involves chromatographic separation of HGA from other urinary components followed by detection and quantification using a mass spectrometer.

Protocol Outline:

  • Sample Preparation: Urine samples are thawed and centrifuged to remove particulate matter. An internal standard (e.g., a stable isotope-labeled HGA) is added to a known volume of urine. Proteins may be precipitated using an organic solvent like acetonitrile.

  • Chromatographic Separation: The prepared sample is injected onto a reverse-phase C18 HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate HGA.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. HGA is typically detected in negative ion mode using multiple reaction monitoring (MRM) to enhance specificity and sensitivity. The transition of the precursor ion to a specific product ion is monitored for both HGA and the internal standard.

  • Quantification: A calibration curve is generated using known concentrations of HGA. The concentration of HGA in the urine sample is determined by comparing the peak area ratio of HGA to the internal standard against the calibration curve.

Clinical Assessment of Disease Severity: The Alkaptonuria Severity Score Index (AKUSSI)

Principle: The AKUSSI is a comprehensive, validated scoring system designed to quantitatively assess the multi-systemic nature of alkaptonuria.[9][10] It comprises 57 subcomponent features across clinical, joint, and spine domains.[9][10]

Methodology Outline:

  • Clinical Domain: This includes assessment of ochronosis in the eyes (sclera) and ears (cartilage), presence of kidney and prostate stones, and cardiovascular manifestations such as aortic valve sclerosis.[1][9] Ochronosis is typically graded based on the extent and intensity of pigmentation.

  • Joint Domain: This involves a detailed examination of peripheral joints for pain, swelling, tenderness, and range of motion. Patient-reported outcomes on joint-related symptoms are also incorporated.

  • Spine Domain: This component assesses spinal mobility, pain, and the presence of kyphosis or scoliosis. Radiographic evaluation of the spine for disc calcification and fusion is also a key part of this assessment.

Each of the 57 features is scored, and the scores are aggregated to provide a total AKUSSI score, which reflects the overall disease severity.

Histopathological Examination of Ochronotic Pigment

Method: Modified Schmorl's Staining

Principle: This histochemical stain is used to enhance the visualization of ochronotic pigment in tissue sections.[3][8] The pigment, which appears yellowish-brown in unstained sections, is stained a dark blue-green color by the Schmorl's reagent.[3][8]

Protocol Outline:

  • Tissue Preparation: Tissue samples (e.g., cartilage, skin) are fixed in 10% formalin and embedded in paraffin wax. Sections of 4-5 µm are cut and mounted on slides.

  • Deparaffinization and Rehydration: The paraffin is removed from the sections using xylene, and the sections are rehydrated through a series of graded alcohols to water.

  • Staining:

    • Incubate sections in Schmorl's working solution (a freshly prepared mixture of 1% ferric chloride and 1% potassium ferricyanide).

    • Rinse in 1% acetic acid.

    • Counterstain with Nuclear Fast Red to visualize cell nuclei.

  • Dehydration and Mounting: The stained sections are dehydrated through graded alcohols, cleared in xylene, and mounted with a permanent mounting medium.

  • Microscopic Examination: The sections are examined under a light microscope to assess the distribution and extent of ochronotic pigmentation.

Measurement of Plasma Tyrosine Levels

Principle: As this compound inhibits the tyrosine catabolic pathway, monitoring plasma tyrosine levels is crucial for safety assessment. Elevated tyrosine can lead to adverse effects such as corneal keratopathy.

Methodology: HPLC or LC-MS/MS are commonly used for the accurate quantification of tyrosine in plasma.

Protocol Outline:

  • Sample Collection and Preparation: Blood is collected in heparinized tubes and centrifuged to separate the plasma. Proteins in the plasma are precipitated using an agent like perchloric acid or a solvent like acetonitrile. An internal standard is added.

  • Analysis: The prepared sample is analyzed by HPLC with fluorescence detection or by LC-MS/MS, similar to the HGA analysis.

  • Quantification: A calibration curve is used to determine the concentration of tyrosine in the plasma sample.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay

Principle: This in vitro assay is used to determine the inhibitory activity of compounds like this compound on the HPPD enzyme. The assay can be performed using various detection methods, including colorimetric or fluorescent readouts.[7][11]

High-Throughput Fluorescent Screening Assay Protocol Outline: [11]

  • Reagents and Materials:

    • Recombinant human HPPD enzyme.

    • Substrate: 4-hydroxyphenylpyruvate (HPP).

    • Assay buffer.

    • Test compound (this compound) and controls.

    • 96-well black, clear-bottom microplate.

    • Fluorescence plate reader.

  • Assay Procedure:

    • Serial dilutions of this compound are prepared.

    • The enzyme, buffer, and test compound are added to the wells of the microplate.

    • The reaction is initiated by the addition of the substrate, HPP.

    • The formation of the fluorescent product, homogentisate, is monitored over time by measuring the increase in fluorescence intensity.

  • Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rate against the inhibitor concentration.

Safety and Tolerability

The most consistent biochemical effect of this compound treatment is a significant elevation of plasma tyrosine levels.[8] While generally well-tolerated, this hypertyrosinemia can lead to adverse effects, most notably corneal keratopathy, characterized by the deposition of tyrosine crystals in the cornea.[8] This can be managed by dietary restriction of tyrosine and phenylalanine. Other reported adverse events in clinical trials have been generally mild to moderate.[7]

Future Directions and Conclusion

This compound represents a paradigm shift in the management of alkaptonuria, moving from symptomatic relief to a targeted therapy that addresses the underlying biochemical defect. The robust clinical trial data has demonstrated its efficacy in significantly reducing HGA levels and slowing disease progression. The methodologies outlined in this guide provide a framework for the continued investigation and clinical monitoring of this compound and other potential therapies for this rare and debilitating disease. Future research will likely focus on optimizing long-term dosing strategies, further elucidating the clinical benefits beyond the currently established endpoints, and exploring the use of this compound in younger, pre-symptomatic individuals to prevent the onset of irreversible tissue damage. The journey of this compound from a herbicide to a life-changing therapy for a rare genetic disorder is a testament to the power of understanding disease pathophysiology and targeted drug development.

References

Nitisinone Administration: A Deep Dive into Affected Biochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways affected by the administration of Nitisinone. This compound, a potent competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), is a cornerstone in the management of Hereditary Tyrosinemia type 1 (HT-1) and Alkaptonuria (AKU).[1][2] Its mechanism of action profoundly alters the landscape of tyrosine catabolism, leading to significant therapeutic effects and requiring careful patient management. This document will explore the primary and secondary metabolic pathways influenced by this compound, present quantitative data on these effects, detail relevant experimental protocols, and provide visual representations of the involved pathways and workflows.

The Primary Target: Interruption of the Tyrosine Catabolic Pathway

The principal biochemical pathway impacted by this compound is the degradation of the amino acid tyrosine.[3] this compound specifically inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), the second enzyme in this catabolic cascade.[1][2] HPPD is responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisic acid (HGA).[3] By blocking this step, this compound prevents the accumulation of toxic downstream metabolites in certain genetic disorders.

In Hereditary Tyrosinemia type 1, a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) leads to the buildup of toxic metabolites such as maleylacetoacetate and fumarylacetoacetate, causing severe liver and kidney damage.[1] this compound administration effectively halts the production of these harmful compounds by inhibiting the pathway upstream of the enzymatic defect.[1] Similarly, in Alkaptonuria, the deficiency of homogentisate 1,2-dioxygenase results in the accumulation of HGA.[1] this compound treatment significantly reduces the production of HGA, the central pathogenic molecule in this disease.[1]

The inhibition of HPPD by this compound leads to two major biochemical consequences:

  • Upstream Accumulation: Metabolites preceding the enzymatic block, primarily tyrosine and its precursor 4-hydroxyphenylpyruvate, accumulate in the body.[1] This necessitates a low-tyrosine and low-phenylalanine diet for patients undergoing this compound therapy to prevent complications associated with hypertyrosinemia, such as corneal opacities and skin lesions.[1]

  • Downstream Depletion: The production of metabolites subsequent to the inhibited step is significantly reduced. This includes homogentisic acid, maleylacetoacetic acid, fumarylacetoacetic acid, and their downstream products, acetoacetate and fumarate.[1]

Tyrosine_Catabolism cluster_enzymes Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisic Acid HPPA->HGA HPPD 4-HPPD MAA Maleylacetoacetate HGA->MAA HGD HGD FAA Fumarylacetoacetate MAA->FAA Acetoacetate Acetoacetate FAA->Acetoacetate Fumarate Fumarate FAA->Fumarate FAH FAH This compound This compound This compound->HPPD Inhibits

Figure 1: Tyrosine Catabolic Pathway and this compound's Point of Inhibition.

Quantitative Effects of this compound on Key Metabolites

The administration of this compound results in significant and measurable changes in the concentrations of various metabolites. The following tables summarize quantitative data from studies in patients with Alkaptonuria and Hereditary Tyrosinemia type 1.

Table 1: Effect of this compound on Homogentisic Acid (HGA) and Tyrosine in Alkaptonuria Patients

ParameterBaseline (Mean ± SD)Post-Nitisinone Treatment (Mean ± SD)Percentage ChangeReference
Urinary HGA 4.0 ± 1.8 g/24h 0.2 ± 0.2 g/24h ~95% reduction[4]
Urinary HGA 20,557 µmol/24h946 µmol/24h (at 2 years)~95.4% reduction[5]
Plasma Tyrosine 68 ± 18 µmol/L760 ± 181 µmol/L~1018% increase[4]
Plasma Tyrosine Normal594 ± 184 µmol/L (at 2 years)Significant increase[5]

Table 2: Effect of this compound on Succinylacetone (SA) in Hereditary Tyrosinemia Type 1 Patients

ParameterPre-Nitisinone TreatmentPost-Nitisinone TreatmentEfficacy GoalReference
Urine SA ElevatedNormalized (<1 mmol/mol creatinine) in >90% of patients by 2 weeksUndetectable[6]
Plasma SA ElevatedNormalized (<0.1 µmol/L) in >80% of patients by 6 monthsUndetectable[6]
Blood SA Detectable in patients with this compound levels <44.3 µmol/LUndetectable in most patients with this compound levels >40 µmol/LUndetectable[7]

Secondary Biochemical Pathways and Potential Effects

While the primary impact of this compound is on tyrosine catabolism, the resulting hypertyrosinemia has led to investigations into its effects on other biochemical pathways.

Neurotransmitter Synthesis

Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as serotonin. The sustained high levels of tyrosine following this compound administration have raised concerns about potential alterations in neurotransmitter metabolism. However, studies in a murine model of Alkaptonuria have shown that while plasma tyrosine levels significantly increase, the levels of key monoamine neurotransmitters and their metabolites in the brain tissue do not change significantly. This suggests that neurotransmitter synthesis may be tightly regulated and not directly proportional to precursor availability under these conditions.

Neurotransmitter_Synthesis cluster_regulation Regulatory Mechanisms Tyrosine Tyrosine (Increased with this compound) L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Regulation Feedback inhibition and enzyme saturation may limit overproduction. Tryptophan Tryptophan Serotonin 5-Hydroxytryptophan -> Serotonin Tryptophan->Serotonin Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Figure 2: Potential Impact of Hypertyrosinemia on Neurotransmitter Synthesis.
Glutathione Metabolism and Oxidative Stress

A study investigating the effects of short-term this compound discontinuation in a mouse model of HT-1 revealed alterations in glutathione metabolism and an activation of the NRF2-mediated oxidative stress response. This suggests that the accumulation of toxic metabolites in the absence of this compound can induce significant cellular stress. Conversely, the continuous administration of this compound, by preventing this toxic buildup, plays a crucial role in mitigating oxidative damage in the liver.

Experimental Protocols

This section provides an overview of the methodologies used to study the biochemical effects of this compound.

In Vitro 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay

Objective: To determine the inhibitory potential of this compound on HPPD enzyme activity.

Principle: The activity of HPPD can be measured by monitoring the consumption of the substrate (4-hydroxyphenylpyruvate) or the formation of the product (homogentisic acid). Several detection methods can be employed, including spectrophotometry, fluorometry, and colorimetry.

Materials:

  • Recombinant human HPPD enzyme

  • This compound

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Cofactors (e.g., ascorbic acid)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure (Example using a Spectrophotometric Assay):

  • Prepare a reaction mixture containing the assay buffer and cofactors in the wells of a microplate.

  • Add varying concentrations of this compound to the test wells and a vehicle control (e.g., DMSO) to the control wells.

  • Pre-incubate the plate to allow this compound to bind to the enzyme.

  • Initiate the reaction by adding the HPP substrate to all wells.

  • Immediately monitor the change in absorbance at a specific wavelength (e.g., 310 nm, corresponding to HGA formation) over time.

  • Calculate the initial reaction rates from the linear portion of the progress curves.

  • Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

HPPD_Assay_Workflow start Start reagents Prepare Reagents: - HPPD Enzyme - this compound - HPP Substrate - Assay Buffer start->reagents plate_prep Plate Preparation: - Add buffer and cofactors - Add this compound (test) or vehicle (control) reagents->plate_prep pre_incubation Pre-incubation plate_prep->pre_incubation reaction_start Initiate Reaction: Add HPP Substrate pre_incubation->reaction_start measurement Monitor Absorbance Change Over Time reaction_start->measurement data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 measurement->data_analysis end End data_analysis->end

Figure 3: General Workflow for an In Vitro HPPD Inhibition Assay.
Quantification of Metabolites in Biological Samples

Objective: To measure the concentrations of tyrosine, HGA, succinylacetone, and this compound in patient samples (e.g., blood, urine).

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of these metabolites. This technique separates the compounds of interest from other components in the biological matrix, and then detects and quantifies them based on their mass-to-charge ratio.

Materials:

  • Biological samples (e.g., plasma, urine, dried blood spots)

  • Internal standards (stable isotope-labeled versions of the analytes)

  • Reagents for sample preparation (e.g., protein precipitation, derivatization)

  • LC-MS/MS system

Procedure (General Overview):

  • Sample Preparation:

    • Thaw biological samples.

    • Add internal standards.

    • Perform protein precipitation (for plasma/serum) or dilution (for urine).

    • Centrifuge to remove precipitates.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC system for chromatographic separation.

    • The separated analytes are introduced into the mass spectrometer.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of each analyte and its internal standard.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Conclusion

This compound exerts its therapeutic effect through the potent and specific inhibition of 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in the tyrosine catabolic pathway. This targeted action leads to a significant reduction in the production of toxic downstream metabolites in Hereditary Tyrosinemia type 1 and Alkaptonuria, while causing a manageable increase in upstream tyrosine levels. The profound and predictable impact of this compound on these biochemical pathways underscores its importance as a life-saving therapy. Further research into the secondary effects of this compound-induced hypertyrosinemia will continue to refine our understanding of its complete metabolic footprint and inform long-term patient management strategies. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of novel therapies for metabolic disorders.

References

Nitisinone: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitisinone, chemically known as 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, is a potent reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] Originally developed as a herbicide, its mechanism of action has been successfully repurposed for the treatment of hereditary tyrosinemia type 1 (HT-1), a rare and severe metabolic disorder.[1][2] This technical guide provides an in-depth analysis of the molecular structure and physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its synthesis, quantification, and enzymatic inhibition analysis.

Molecular Structure and Identification

This compound is a triketone derivative characterized by a cyclohexane-1,3-dione ring substituted at the second position with a 2-nitro-4-(trifluoromethyl)benzoyl group.[3] This unique structure is central to its inhibitory activity.

The key structural identifiers for this compound are summarized below:

IdentifierValue
IUPAC Name 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione[3]
Molecular Formula C₁₄H₁₀F₃NO₅[2]
Molecular Weight 329.23 g/mol [2]
CAS Number 104206-65-7[2]
SMILES C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)--INVALID-LINK--[O-][3]
InChI InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(22)20/h4-6,12H,1-3H2[2]

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile. It is a weak acid, and its solubility is pH-dependent.[4][5]

PropertyValueSource(s)
Appearance White to yellowish-white crystalline powder[5]
Melting Point 129-131°C[6]
pKa ~10[4]
LogP (Octanol/Water) 1.6[PubChem CID: 115355]
Water Solubility 0.0081 g/L (practically insoluble)[PubChem CID: 115355]
Solubility Soluble in 2M sodium hydroxide and methanol; sparingly soluble in alcohol.[6]

Mechanism of Action: HPPD Inhibition

This compound's therapeutic effect stems from its function as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the catabolic pathway of tyrosine.[3][7]

In hereditary tyrosinemia type 1, a deficiency in the downstream enzyme, fumarylacetoacetate hydrolase (FAH), leads to the accumulation of toxic metabolites, maleylacetoacetate and fumarylacetoacetate. These are converted into the highly toxic succinylacetone, which causes severe liver and kidney damage.[2]

By inhibiting HPPD, this compound blocks the tyrosine catabolic pathway at an earlier step, preventing the formation of these toxic intermediates.[2] This mechanism has proven to be a life-saving intervention, often replacing the need for liver transplantation in HT-1 patients.[2] However, this inhibition also leads to an accumulation of tyrosine, necessitating a strict diet low in tyrosine and phenylalanine to manage potential side effects like corneal opacities.[8]

Tyrosine_Catabolism_Nitisinone_MOA Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA TAT HGA Homogentisic Acid (HGA) HPPA->HGA HPPD MAA Maleylacetoacetate (MAA) HGA->MAA HGD FAA Fumarylacetoacetate (FAA) MAA->FAA MAAI Fumarate Fumarate + Acetoacetate FAA->Fumarate FAH SA Succinylacetone (Toxic Metabolite) FAA->SA TAT Tyr Aminotransferase HPPD 4-HPPD HGD HGA Dioxygenase MAAI MAA Isomerase FAH Fumarylacetoacetate Hydrolase (FAH) (Deficient in HT-1) This compound This compound This compound->HPPD

Figure 1. Mechanism of action of this compound in the tyrosine catabolic pathway.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis method involves the reaction of 2-nitro-4-trifluoromethylbenzoyl chloride with 1,3-cyclohexanedione.[6]

Materials:

  • 2-nitro-4-trifluoromethylbenzoyl chloride

  • 1,3-cyclohexanedione

  • Triethylamine (TEA)

  • Trimethylsilylcyanide or 2-cyano-2-(trimethylsilyloxy)propane

  • Appropriate organic solvent (e.g., acetonitrile)

Procedure:

  • Dissolve 1,3-cyclohexanedione in the chosen organic solvent.

  • Add triethylamine to the solution to act as a base.

  • Slowly add 2-nitro-4-trifluoromethylbenzoyl chloride to the reaction mixture at a controlled temperature.

  • Introduce the cyanating agent (e.g., trimethylsilylcyanide) to facilitate the condensation reaction.

  • Allow the reaction to proceed for several hours, monitoring for completion via techniques like TLC or HPLC.

  • Upon completion, quench the reaction and perform an aqueous workup to remove salts and water-soluble impurities.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product using recrystallization or column chromatography to yield pure this compound.

Synthesis_Workflow start Start: Reactants (2-nitro-4-trifluoromethylbenzoyl chloride, 1,3-cyclohexanedione, TEA, Solvent) reaction Reaction Mixture: Condensation Reaction start->reaction monitoring Monitor Progress (TLC / HPLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Recrystallization / Chromatography) workup->purification end Final Product: Pure this compound purification->end

Figure 2. General workflow for the synthesis of this compound.
Quantitative Analysis by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for the quantitative determination of this compound in bulk drug and pharmaceutical formulations.[4]

Methodology:

  • Column: Purospher STAR® RP–8 end–capped (150 x 4.6 mm i.d., 5 μm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile and water (acidified with o-phosphoric acid to pH 3.0) in a 65:35 (V/V) ratio. The mobile phase should be filtered through a 0.45 μm nylon filter and degassed.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV absorbance measured at 272 nm.[4]

  • Injection Volume: 10 μL.[4]

  • Column Temperature: Ambient.

  • Sample Preparation: Accurately weigh capsule powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of acetonitrile, sonicate for 15 minutes, and then dilute to the mark with the same solvent to achieve a target concentration of 0.1 mg/mL.[4]

  • Quantification: Create a calibration curve using standard solutions of this compound at known concentrations. The peak area of the analyte is used to determine its concentration in the sample. The expected retention time is approximately 4.03 minutes under these conditions.[4]

HPPD Enzyme Inhibition Assay

A spectroscopy-based assay can be used to determine the inhibitory activity of this compound on purified human HPPD. This protocol is based on a published method.[9]

Principle: The assay measures the decrease in the substrate, 4-hydroxyphenylpyruvate (4-HPP), which is consumed by the HPPD enzyme. The remaining 4-HPP is detected by forming a complex that absorbs light.

Materials:

  • Purified human HPPD enzyme.

  • Reaction Buffer: 20 mM Tris-HCl, pH 7.0.[9]

  • Iron(II) solution (e.g., Fe(II)SO₄).

  • 4-HPP substrate solution.

  • This compound stock solution (in DMSO or appropriate solvent).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Plate Preparation: In a 96-well plate, add the following to each well for a total reaction volume of 150 µL:

    • 10 µL of Iron(II) solution.[9]

    • 108.5 µL of Reaction Buffer.[9]

    • 1.5 µL of this compound solution at various concentrations (or solvent for control).

    • 10 µL of purified HPPD enzyme solution.[9]

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the 4-HPP substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 16 hours, or until the reaction is complete in the control wells).[9]

  • Detection: Stop the reaction and add reagents to form the detectable enol-HPP/borate complex.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: The absorbance is proportional to the amount of remaining 4-HPP. Higher absorbance indicates greater HPPD inhibition. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration. Published IC₅₀ values for this compound are in the nanomolar range (e.g., 40 nM and 173 nM).[5][10]

Conclusion

This compound's well-defined molecular structure and chemical properties directly correlate with its potent and specific mechanism of action as an HPPD inhibitor. This has enabled its successful application as a targeted therapy for hereditary tyrosinemia type 1. The experimental protocols detailed herein provide a foundation for researchers and drug development professionals engaged in the synthesis, quality control, and further investigation of this compound and other HPPD inhibitors.

References

In vitro inhibition of 4-hydroxyphenylpyruvate dioxygenase by Nitisinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase by Nitisinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) by this compound. It includes a summary of quantitative inhibitory data, detailed experimental protocols for HPPD inhibition assays, and visualizations of the relevant biochemical pathway and experimental workflows.

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine.[1] It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[1][2] This enzymatic step is vital in most aerobic organisms. In plants, HGA is a precursor for the synthesis of essential molecules like plastoquinone and tocopherols, which are necessary for photosynthesis and antioxidant defense.[2] Inhibition of HPPD in plants leads to a characteristic bleaching effect, making it a key target for herbicides.[2]

This compound, also known as NTBC, is a potent, competitive, and reversible inhibitor of HPPD.[2] Originally developed as an herbicide, its mode of action in inhibiting the tyrosine metabolic pathway has led to its successful application as a therapeutic agent.[3][4] It is the licensed treatment for Hereditary Tyrosinemia type 1 (HT-1), a rare genetic disorder caused by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), which is downstream of HPPD in the tyrosine catabolism pathway.[5] By inhibiting HPPD, this compound prevents the accumulation of toxic metabolites, thereby alleviating the severe liver and kidney damage associated with HT-1.[5] this compound is also being investigated for the treatment of other disorders of tyrosine metabolism, such as alkaptonuria.[3][6]

This guide delves into the specifics of this compound's inhibitory action on HPPD in an in vitro setting, providing valuable data and methodologies for researchers in this field.

Quantitative Data on HPPD Inhibition by this compound

The inhibitory potency of this compound against HPPD has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of an inhibitor. The following table summarizes the reported IC50 values for this compound against HPPD from different species.

SpeciesEnzyme SourceIC50 Value (nM)Reference(s)
HumanPurified recombinant enzyme5[7]
RatLiver cytosol extracts40, 173[7]
RodentHepatic HPPD~40[8]

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of HPPD, meaning it binds to the active site of the enzyme, preventing the substrate, 4-hydroxyphenylpyruvate (HPP), from binding. The inhibition is reversible, and this compound is considered a tight-binding inhibitor, characterized by a slow dissociation from the enzyme-inhibitor complex.[9]

The following diagram illustrates the tyrosine catabolism pathway and the point of inhibition by this compound.

Tyrosine_Catabolism_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP Tyrosine Aminotransferase HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPP->HPPD HGA Homogentisate (HGA) HPPD->HGA Downstream Downstream Metabolites (e.g., Maleylacetoacetate, Fumarylacetoacetate) HGA->Downstream Homogentisate 1,2-dioxygenase This compound This compound This compound->HPPD Inhibition

Tyrosine catabolism pathway and this compound's point of inhibition.

Experimental Protocols for In Vitro HPPD Inhibition Assays

Several methods can be employed to measure the in vitro inhibition of HPPD by this compound. The choice of assay depends on the available equipment and the desired throughput. Below are detailed protocols for common assay types.

Spectrophotometric HPPD Inhibition Assay

This method is based on monitoring the formation of the reaction product, which can be measured by a change in absorbance at a specific wavelength.

Materials:

  • Recombinant HPPD enzyme

  • This compound

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.2)

  • Cofactors: Ascorbic acid, Catalase, FeSO₄·7H₂O

  • DMSO (for dissolving this compound)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 310 nm

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer containing Tris-HCl, ascorbic acid, and catalase.

    • Prepare a stock solution of the HPPD enzyme in a suitable buffer.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions to generate a dose-response curve.

    • Prepare a stock solution of the HPP substrate.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the assay buffer.

    • Add a solution of FeSO₄·7H₂O to each well.

    • Add varying concentrations of this compound (or DMSO for the control) to the respective wells.

    • Add the HPPD enzyme solution to all wells.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes at 25°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the HPP substrate to all wells.

    • Immediately monitor the change in absorbance at 310 nm over time using a microplate reader.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence-Based HPPD Inhibition Assay

This high-throughput screening (HTS) compatible assay measures the intrinsic fluorescence of the enzymatic product, homogentisate (HG).[2]

Materials:

  • Recombinant HPPD enzyme

  • This compound

  • 4-hydroxyphenylpyruvate (HPP) substrate (non-fluorescent)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA)[2]

  • Cofactor/Quenching Solution

  • DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO.

  • Assay Plate Preparation:

    • Add 1 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells of the microplate.[2]

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the HPPD enzyme solution (pre-diluted in Cofactor/Quenching Solution) to all wells.

    • Mix gently by shaking the plate for 30 seconds.

    • Pre-incubate the plate at room temperature for 15 minutes.[2]

  • Reaction Initiation and Measurement:

    • Add 25 µL of the HPP substrate solution to all wells to start the reaction.

    • Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence over time.[2]

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear phase of the fluorescence increase.

    • Calculate the percentage of inhibition as described in the spectrophotometric assay.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro HPPD inhibition assay.

HPPD_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) plate_setup Plate Setup (Add Buffer, this compound, Enzyme) prep_reagents->plate_setup prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init measurement Kinetic Measurement (Absorbance/Fluorescence) reaction_init->measurement calc_rate Calculate Reaction Rates measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

General workflow for an in vitro HPPD inhibition assay.

Conclusion

This compound is a well-characterized, potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase. Understanding its mechanism of action and having robust in vitro assays are crucial for the continued research and development of HPPD inhibitors for both therapeutic and agricultural applications. The data and protocols presented in this guide offer a solid foundation for scientists and researchers working in this area. The provided methodologies can be adapted for high-throughput screening of new chemical entities targeting HPPD, as well as for detailed kinetic studies of known inhibitors like this compound.

References

Methodological & Application

Nitisinone: In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitisinone, also known as NTBC, is a potent reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] HPPD is a key enzyme in the tyrosine catabolic pathway, responsible for converting 4-hydroxyphenylpyruvate (HPPA) to homogentisic acid.[1] By inhibiting HPPD, this compound effectively blocks this pathway, leading to an accumulation of HPPA and upstream metabolites, primarily the amino acid tyrosine.[1]

Clinically, this compound is a cornerstone in the treatment of Hereditary Tyrosinemia Type 1 (HT-1), a rare genetic disorder caused by a deficiency in fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine degradation pathway.[4][5] By blocking the pathway upstream of the deficient enzyme, this compound prevents the accumulation of toxic metabolites, thereby averting severe liver and kidney damage.[4][5] It is also used in the management of Alkaptonuria, another inherited metabolic disorder.[2][3]

Recent research has begun to explore the role of the tyrosine catabolic pathway in other contexts, including cancer. Studies have shown that HPPD is highly expressed in certain cancers, such as lung cancer, and its activity is linked to tumor growth and metabolic reprogramming.[2] This suggests that this compound, as a specific inhibitor of HPPD, could be a valuable research tool for investigating the role of tyrosine metabolism in cancer biology and may hold potential as a therapeutic agent in tumors with active tyrosine metabolic pathways.[6]

These application notes provide a comprehensive overview of the in vitro use of this compound, including detailed experimental protocols, data on its effects, and a description of the relevant signaling pathways.

Mechanism of Action: The Tyrosine Catabolic Pathway

This compound's mechanism of action is centered on its potent and reversible inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3] This inhibition blocks the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, a critical step in the breakdown of tyrosine.[1] The direct consequence of this inhibition in a cellular context is the intracellular accumulation of 4-hydroxyphenylpyruvate and a subsequent increase in intracellular and extracellular tyrosine levels.

Tyrosine Catabolic Pathway Inhibition by this compound cluster_enzyme Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisic Acid HPPA->HGA Metabolites Downstream Metabolites HGA->Metabolites This compound This compound HPPD HPPD (4-Hydroxyphenylpyruvate Dioxygenase) This compound->HPPD Inhibits

Caption: this compound inhibits HPPD in the tyrosine catabolic pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from in vitro studies. It is important to note that the cellular effects of this compound can be highly dependent on the cell type and the specific experimental conditions.

ParameterValueSpecies/SystemSource(s)
HPPD Inhibition (IC₅₀) 40 nM and 173 nMRat liver cytosol extracts[2]
Theoretical Plasma Concentration for 99.9% HPPD Inhibition 35 µmol/LIn vitro studies[6]
Cell Viability (MG63 cells) No impact on cell viability at 1 nM, 10 nM, 100 nM, and 1 µM over 7 daysHuman osteosarcoma cell line[7]
Solubility in DMSO ~30 mg/mLN/A[8]
Solubility in Ethanol ~1 mg/mLN/A[8]
Aqueous Solubility (after initial DMSO dissolution) ~0.5 mg/mL in a 1:1 DMSO:PBS (pH 7.2) solutionN/A[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to the desired working concentrations for cell culture experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Calibrated pipettes and sterile pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 3.29 mg of this compound (Molecular Weight: 329.2 g/mol ).

  • Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the weighed this compound. To continue the example of a 10 mM stock solution, add 1 mL of DMSO to the 3.29 mg of this compound.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization (Optional): If the DMSO was not pre-sterilized, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage, 4°C is acceptable.

Protocol 2: General Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines using an MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., hepatocellular carcinoma, melanoma)

  • Complete cell culture medium

  • This compound stock solution (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO, cell culture grade

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration in the culture medium should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose) and a no-treatment control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).

Protocol 3: In Vitro HPPD Activity and Metabolite Accumulation Assay

This protocol outlines a method to assess the direct effect of this compound on HPPD activity within a cellular context by measuring the accumulation of the upstream metabolite, 4-hydroxyphenylpyruvate (HPPA).

Materials:

  • Hepatocyte or other cell line expressing HPPD

  • Culture medium supplemented with L-tyrosine (e.g., 100 µg/mL)

  • This compound stock solution

  • 6-well or 12-well culture plates

  • Ice-cold acetonitrile

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for a defined period (e.g., 4-24 hours) in a culture medium containing a known concentration of L-tyrosine.[1]

  • Sample Collection:

    • Cell Lysate: Aspirate the culture medium, wash the cells with ice-cold PBS, and then add ice-cold acetonitrile to lyse the cells and precipitate proteins.

    • Culture Medium: Collect the culture medium from each well.

  • Sample Preparation: Centrifuge the cell lysates or culture medium samples to pellet any debris. Collect the supernatant for analysis.

  • Metabolite Analysis: Analyze the concentration of HPPA in the supernatant using a validated LC-MS/MS method.[1]

  • Data Analysis: Compare the levels of HPPA in this compound-treated cells to the vehicle-treated control cells. A dose-dependent increase in HPPA is indicative of HPPD inhibition.

Experimental Workflow and Signaling Considerations

The following diagram illustrates a typical experimental workflow for investigating the in vitro effects of this compound.

This compound In Vitro Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Nitisinone_Stock Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with This compound (Dose-Response) Nitisinone_Stock->Treatment Cell_Culture Culture Cell Line of Interest (e.g., Hepatocellular Carcinoma, Melanoma) Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for Desired Time (24-72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, Resazurin) Incubation->Viability_Assay HPPD_Activity_Assay HPPD Activity Assay (Measure HPPA levels) Incubation->HPPD_Activity_Assay Signaling_Analysis Downstream Signaling Analysis (e.g., Western Blot for p-ERK, p-Akt) Incubation->Signaling_Analysis IC50 Determine IC₅₀ Viability_Assay->IC50 Metabolite_Accumulation Quantify Metabolite Accumulation HPPD_Activity_Assay->Metabolite_Accumulation Pathway_Modulation Assess Signaling Pathway Modulation Signaling_Analysis->Pathway_Modulation

Caption: A generalized workflow for in vitro this compound experiments.

While the primary effect of this compound is on the tyrosine catabolic pathway, the resulting accumulation of tyrosine and HPPA may have broader implications for cellular signaling. Tyrosine is a crucial precursor for the synthesis of neurotransmitters and hormones and is a key substrate for protein tyrosine kinases (PTKs), which are central to many signaling pathways regulating cell growth, differentiation, and survival.[5] Dysregulation of PTK signaling is a hallmark of many cancers.[5] Therefore, a significant increase in intracellular tyrosine levels due to this compound treatment could potentially impact these pathways. Further research is needed to elucidate the specific downstream signaling consequences of HPPD inhibition in various cancer cell types.

Conclusion

This compound is a highly specific and potent tool for the in vitro investigation of the tyrosine catabolic pathway. The provided protocols offer a starting point for researchers to explore the effects of HPPD inhibition in various cell culture models. Given the emerging role of tyrosine metabolism in cancer, this compound is a valuable compound for dissecting the intricate connections between metabolic reprogramming and oncogenic signaling. Careful consideration of cell type-specific responses and the implementation of appropriate controls are crucial for obtaining robust and meaningful data.

References

Application Note & Protocol: Preparation of Nitisinone Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitisinone, also known as NTBC, is a potent, reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a critical component of the tyrosine catabolism pathway, responsible for converting 4-hydroxyphenylpyruvate (HPPA) to homogentisate.[3][4][5] By inhibiting HPPD, this compound effectively blocks this pathway, preventing the accumulation of toxic downstream metabolites.[6][7][8] This mechanism of action makes it a cornerstone therapy for hereditary tyrosinemia type 1 (HT-1) and a treatment for alkaptonuria.[6][7][9] In a laboratory setting, this compound is a valuable tool for studying tyrosine metabolism and for developing novel therapeutics.

Proper preparation of stock solutions is critical for ensuring experimental accuracy, reproducibility, and the stability of the compound. This document provides a detailed protocol for preparing this compound stock solutions for in vitro and other laboratory experiments.

Physicochemical & Solubility Data

Summarized below are the key properties of this compound. Accurate calculations for stock solutions depend on this information.

PropertyValueSource
CAS Number 104206-65-7[3]
Molecular Formula C₁₄H₁₀F₃NO₅[3]
Molecular Weight 329.23 g/mol [2][10]
Appearance White to yellowish-white crystalline solid[3][11]
Solubility in DMSO ~30 mg/mL[3] to 66 mg/mL[10][3][10]
Solubility in Ethanol ~1 mg/mL[3]
Solubility in Water Insoluble / Poorly soluble[10][11]
Storage (Powder) -20°C for ≥ 4 years[2][3][10]
Storage (in DMSO) -80°C for up to 1 year; -20°C for up to 1 month[10][12]

Note: Solubility can vary between batches and suppliers. It is recommended to use fresh, high-purity DMSO, as absorbed moisture can reduce solubility.[10] For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer.[3]

Mechanism of Action: Inhibition of Tyrosine Catabolism

This compound competitively inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), the second enzyme in the tyrosine degradation pathway.[6][8] This prevents the conversion of 4-hydroxyphenylpyruvate into homogentisate, thereby blocking the formation of downstream metabolites like maleylacetoacetate and fumarylacetoacetate, which are toxic in individuals with HT-1.[7][9]

Nitisinone_Pathway Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP TAT HPPD HPPD Enzyme HPP->HPPD HGA Homogentisate Toxic Toxic Metabolites (e.g., Fumarylacetoacetate) HGA->Toxic Multiple Steps HPPD->HGA This compound This compound This compound->HPPD Inhibition

Inhibition of Tyrosine Catabolism by this compound.

Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for this compound.

4.1. Materials & Equipment

  • This compound powder (FW: 329.23 g/mol )

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

4.2. Safety Precautions

  • This compound should be handled as a hazardous material.[3]

  • Consult the Safety Data Sheet (SDS) before use.

  • Work in a well-ventilated area or a chemical fume hood.

  • Avoid ingestion, inhalation, and contact with skin or eyes.[3] Wash hands thoroughly after handling.

4.3. Stock Solution Calculation

To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

Example for 1 mL of 10 mM stock:

  • Mass (mg) = 10 mmol/L x 0.001 L x 329.23 g/mol

  • Mass (mg) = 3.29 mg

4.4. Step-by-Step Procedure

  • Weighing: Carefully weigh out 3.29 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1.0 mL of high-purity DMSO to the tube containing the this compound powder.

  • Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[2][12] The solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[10]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[10][12] Ensure vials are tightly sealed to prevent DMSO from absorbing moisture.

Nitisinone_Workflow cluster_prep Preparation cluster_storage Storage start Start weigh 1. Weigh 3.29 mg This compound Powder start->weigh add_dmso 2. Add 1.0 mL High-Purity DMSO weigh->add_dmso dissolve 3. Vortex until Fully Dissolved add_dmso->dissolve aliquot 4. Aliquot into Single-Use Volumes dissolve->aliquot store 5. Store Aliquots at -20°C or -80°C aliquot->store end Ready for Use store->end

Workflow for this compound Stock Solution Preparation.

Stability & Handling

  • The this compound powder is stable for years when stored properly at -20°C.[2][3]

  • Stock solutions in DMSO are stable for up to one year at -80°C.[10] Avoid repeated freeze-thaw cycles.[10]

  • Aqueous solutions of this compound are not recommended for storage for more than one day.[3]

  • This compound is sensitive to oxidative conditions.[13] Avoid exposure to strong oxidizing agents.

By following these guidelines, researchers can prepare reliable and stable this compound stock solutions for consistent and reproducible experimental results.

References

Application Notes and Protocols for Nitisinone Dosage Calculation in Mouse Models of Tyrosinemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the calculation and administration of nitisinone in mouse models of hereditary tyrosinemia type 1 (HT-1). The protocols outlined below are intended to assist researchers in designing and executing preclinical studies to evaluate the efficacy and safety of novel therapeutic agents for this rare metabolic disorder.

Introduction to this compound and Tyrosinemia Mouse Models

Hereditary tyrosinemia type 1 is an autosomal recessive disorder caused by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH).[1] This deficiency leads to the accumulation of toxic metabolites, primarily fumarylacetoacetate and maleylacetoacetate, resulting in severe liver and kidney damage.[1] this compound (NTBC) is the standard-of-care treatment for HT-1. It acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is upstream of FAH in the tyrosine catabolism pathway.[2] This inhibition prevents the formation of toxic downstream metabolites.[2]

The most commonly used animal model for HT-1 is the Fah knockout (Fah-/-) mouse. These mice exhibit a phenotype that closely mimics human HT-1, including liver failure and hepatocellular carcinoma, and their survival is dependent on this compound treatment.[1]

This compound Dosage Calculation for Mouse Models

Human Equivalent Dose (HED) Calculation

The recommended starting dose of this compound in humans is 1-2 mg/kg/day.[3][4] To translate this to a mouse dose, the Human Equivalent Dose (HED) can be calculated based on body surface area. The following formula is commonly used:

Mouse Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Mouse Km)

Where:

  • Human Km = 37

  • Mouse Km = 3

Example Calculation: For a human dose of 1 mg/kg: Mouse Dose (mg/kg) = 1 mg/kg × (37 / 3) ≈ 12.3 mg/kg

This calculation provides a theoretical starting point for dose-ranging studies in mice. However, empirical data from published studies is invaluable for refining the dosage.

Empirically Derived Dosages from Preclinical Studies

Several studies have established effective doses of this compound in Fah-/- mouse models. These are typically administered via drinking water or oral gavage.

Administration RouteThis compound Concentration/DoseResulting Plasma this compoundResulting Plasma TyrosineReference
Drinking Water4 mg/LNot ReportedIncreased 10-fold[5]
Drinking Water8 mg/L1.00 ± 0.23 µM545.4 ± 28.8 µM[6]
Drinking Water16 mg/L1.73 ± 0.22 µMNot Reported[7]
Drinking Water3-6 mg/kg/dayNot ReportedNot Reported[8]
Oral Gavage4 mg/kg (every other day)Not ReportedElevated 4- to 6-fold[9]
Oral Gavage10 mg/kg (single dose)Not Reported~1200 nmol/ml (1.2 µM) at 16h[2]

Note: The conversion of concentration in drinking water (mg/L) to a daily dose (mg/kg) depends on the daily water consumption of the mice, which can vary. As a general approximation, a mouse drinks about 150 ml/kg of body weight per day. Therefore, an 8 mg/L concentration would correspond to approximately 1.2 mg/kg/day.

Experimental Protocols

Preparation and Administration of this compound

3.1.1. Administration in Drinking Water

This method is suitable for long-term treatment and is less stressful for the animals than daily gavage.

Materials:

  • This compound powder

  • Drinking water (autoclaved or sterile)

  • Dextrose (optional, for palatability)

  • Light-protected water bottles

Protocol:

  • Calculate the required amount of this compound based on the desired concentration (e.g., 8 mg/L).

  • This compound is poorly soluble in water. A stock solution can be prepared by dissolving this compound in an organic solvent like DMSO and then diluting it with the aqueous buffer of choice. For maximum solubility, it is recommended to first dissolve this compound in DMSO.[10]

  • Alternatively, for direct preparation in water, create a suspension and ensure it is well-mixed before providing it to the animals.

  • To improve palatability, 3% (w/v) dextrose can be added to the drinking water.[7]

  • Prepare fresh this compound-containing drinking water at least once a week, as the stability of the solution may vary.

  • Provide the medicated water ad libitum in light-protected water bottles.

  • Monitor water consumption to ensure adequate drug intake.

3.1.2. Administration via Oral Gavage

This method allows for precise dosing and is suitable for pharmacokinetic studies or when a rapid onset of action is required.

Materials:

  • This compound powder

  • Vehicle (e.g., corn oil, water with a suspending agent)

  • Animal balance

  • Gavage needles (18-20 gauge for adult mice)

  • Syringes

Protocol:

  • Weigh the mouse to determine the exact volume to be administered. The volume should not exceed 10 ml/kg.

  • Prepare the this compound solution or suspension in the chosen vehicle at the desired concentration.

  • Gently restrain the mouse, ensuring its head and body are in a straight line.

  • Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure proper insertion depth.

  • Carefully insert the gavage needle into the esophagus and slowly administer the solution.

  • Observe the animal for any signs of distress during and after the procedure.

Monitoring of Treatment Efficacy

3.2.1. Blood Collection

Blood samples are required for measuring plasma levels of this compound, tyrosine, and liver function enzymes.

Protocol (Tail Vein Collection):

  • Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.

  • Place the mouse in a restraint device.

  • Clean the tail with an alcohol wipe.

  • Using a sterile needle (e.g., 27G), puncture one of the lateral tail veins.

  • Collect the blood into a micro-hematocrit tube or a suitable collection tube containing an anticoagulant (e.g., EDTA for plasma).

  • Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.

3.2.2. Urine Collection

Urine is collected to measure succinylacetone, a pathognomonic marker for HT-1.

Protocol:

  • Place the mouse in a metabolic cage designed for urine collection.

  • Collect urine over a defined period (e.g., 24 hours).

  • Store the urine sample at -20°C or lower until analysis.

3.2.3. Biochemical Analysis

  • Succinylacetone: Measured in urine by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[11][12] Effective this compound treatment should lead to undetectable levels of succinylacetone.

  • Plasma Tyrosine: Measured by HPLC or mass spectrometry. This compound treatment will cause an elevation in plasma tyrosine levels. A low-tyrosine and low-phenylalanine diet is often necessary to prevent hypertyrosinemia.[6]

  • Liver Function Tests: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of liver damage. These can be measured using commercially available colorimetric or ELISA kits.

Histopathological Analysis of Liver

Histopathology is crucial for assessing the extent of liver damage and the therapeutic effect of this compound.

Protocol (Hematoxylin and Eosin - H&E Staining):

  • Euthanize the mouse and carefully dissect the liver.

  • Fix the liver tissue in 10% neutral buffered formalin for 24-48 hours.

  • Process the fixed tissue and embed it in paraffin.

  • Cut 4-5 µm thick sections and mount them on glass slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Stain with hematoxylin to visualize cell nuclei (blue/purple).

  • Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).

  • Dehydrate and mount the sections with a coverslip.

  • Examine the slides under a microscope to assess for signs of liver damage, such as necrosis, inflammation, fibrosis, and the presence of hepatocellular carcinoma.

Signaling Pathways and Experimental Workflows

Tyrosine Catabolism Pathway and this compound's Mechanism of Action

Tyrosine_Catabolism cluster_pathway Tyrosine Catabolism Pathway Tyrosine Tyrosine TAT Tyrosine Aminotransferase (TAT) Tyrosine->TAT PHP 4-Hydroxyphenylpyruvate HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) PHP->HPPD HGA Homogentisic Acid HGD Homogentisate 1,2-Dioxygenase (HGD) HGA->HGD MAA Maleylacetoacetate MAAI Maleylacetoacetate Isomerase (MAAI) MAA->MAAI FAA Fumarylacetoacetate SA Succinylacetone (Toxic Metabolite) FAA->SA Alternative Pathway FAH Fumarylacetoacetate Hydrolase (FAH) (Deficient in HT-1) FAA->FAH Fumarate Fumarate Acetoacetate Acetoacetate TAT->PHP HPPD->HGA HGD->MAA MAAI->FAA FAH->Fumarate FAH->Acetoacetate This compound This compound (NTBC) This compound->HPPD Inhibits

Caption: Tyrosine catabolism pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Treatment in Fah-/- Mice

Experimental_Workflow Start Start: Fah-/- Mouse Model Dosing This compound Administration (Drinking Water or Oral Gavage) Start->Dosing Monitoring Regular Monitoring Dosing->Monitoring BodyWeight Body Weight Measurement Monitoring->BodyWeight BloodCollection Blood Collection (Tail Vein) Monitoring->BloodCollection UrineCollection Urine Collection (Metabolic Cages) Monitoring->UrineCollection Endpoint Endpoint Analysis Monitoring->Endpoint At study conclusion DataAnalysis Data Analysis and Interpretation BodyWeight->DataAnalysis Biochem Biochemical Analysis BloodCollection->Biochem UrineCollection->Biochem PlasmaTyrosine Plasma Tyrosine Levels Biochem->PlasmaTyrosine UrineSA Urine Succinylacetone Levels Biochem->UrineSA LiverEnzymes Serum ALT/AST Levels Biochem->LiverEnzymes PlasmaTyrosine->DataAnalysis UrineSA->DataAnalysis LiverEnzymes->DataAnalysis Histology Liver Histopathology (H&E Staining) Endpoint->Histology Histology->DataAnalysis

Caption: Experimental workflow for this compound treatment and monitoring in Fah-/- mice.

References

Application Note: Quantification of Nitisinone in Human Plasma by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Nitisinone in human plasma. This compound is the primary therapeutic agent for hereditary tyrosinemia type 1 (HT-1). Monitoring its concentration in plasma is crucial for ensuring therapeutic efficacy and preventing toxicity. This method utilizes protein precipitation for sample cleanup, followed by isocratic elution on a C18 column with UV detection. The described protocol is simple, accurate, and precise, making it suitable for therapeutic drug monitoring and pharmacokinetic studies in a clinical research setting.

Introduction

This compound, 2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione, is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase.[1][2] This enzyme is involved in the tyrosine catabolic pathway, and its inhibition by this compound prevents the accumulation of toxic metabolites in patients with HT-1.[1] Therapeutic drug monitoring is essential to maintain plasma concentrations within the target range, typically 40 to 60 µmol/L, to ensure the reduction of harmful succinylacetone excretion.[3] This document provides a detailed protocol for a validated RP-HPLC method for quantifying this compound in plasma samples.

Principle

The method involves an initial protein precipitation step to extract this compound from the plasma matrix. The clarified supernatant is then injected into an RP-HPLC system. The separation is achieved on a C18 stationary phase using an isocratic mobile phase. A UV detector is used to monitor the column effluent, and this compound is quantified based on its peak area relative to a calibration curve prepared from standards of known concentrations.

Materials and Reagents

  • This compound Reference Standard: Purity ≥99%[1]

  • Acetonitrile: HPLC Grade[1][2]

  • Methanol: HPLC Grade[4]

  • Ammonium Acetate: Analytical Grade[1]

  • o-Phosphoric Acid: Analytical Grade[2]

  • Water: HPLC Grade or ultrapure water[1][2]

  • Drug-free Human Plasma: For preparation of calibrators and quality control samples.

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.[1]

  • Software: Data acquisition and processing software (e.g., Empower).[1]

  • Detailed chromatographic conditions are summarized in Table 1. This method is a composite based on several validated procedures.[1][2][4][5]

Table 1: Optimized RP-HPLC Chromatographic Conditions

ParameterCondition
Column Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase 0.03M Ammonium Acetate in Water : Acetonitrile (50:50, v/v)[1]
Elution Mode Isocratic[1]
Flow Rate 0.8 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature 25 °C[1]
Detection Wavelength 272 nm[2]
Run Time ~10 minutes[2]
Retention Time ~3-4 minutes[1][2]

Experimental Protocols

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up to the volume with acetonitrile. Sonicate for 15 minutes to ensure complete dissolution.[1][4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with acetonitrile to achieve concentrations for the calibration curve (e.g., 40, 60, 80, 100, 120 µg/mL).[1]

  • Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards.

  • Prepare QC samples in plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 50, 75, and 110 µg/mL).

The following protocol outlines the protein precipitation method for sample extraction.

  • Pipette 200 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of acetonitrile (as the precipitating agent) to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system for analysis.

G cluster_prep Plasma Sample Preparation P Plasma Sample (200 µL) (Unknown, Calibrator, or QC) A Add Acetonitrile (600 µL) P->A Precipitation V Vortex Mix (1 min) A->V C Centrifuge (10,000 rpm, 10 min) V->C S Collect Supernatant C->S Separation I Inject 20 µL into HPLC S->I

Caption: Workflow for this compound extraction from plasma via protein precipitation.

Method Validation Summary

The described RP-HPLC method has been validated according to established guidelines, demonstrating high performance in linearity, accuracy, precision, and sensitivity.

The method demonstrated excellent linearity over the concentration range of 40-120 µg/mL.[1] The calibration curve, generated by plotting peak area against concentration, yielded a correlation coefficient (r²) of approximately 1.000.[1]

Table 2: Linearity and Sensitivity Data

ParameterResult
Linearity Range 40 - 120 µg/mL[1]
Correlation Coefficient (r²) ~1.000[1]
Regression Equation y = 64486x[1]
Limit of Detection (LOD) 0.1 µg/mL[1]
Limit of Quantification (LOQ) 0.3 µg/mL[1]

The accuracy and precision of the method were evaluated by analyzing QC samples at three different concentration levels on the same day (intra-day) and on different days (inter-day). The results, summarized in Table 3, show that the percent relative standard deviation (%RSD) was less than 2%, indicating high precision, and the recovery was within acceptable limits, demonstrating high accuracy.[2]

Table 3: Summary of Accuracy and Precision Data

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low QC < 2%< 2%99 - 101%
Mid QC < 2%< 2%99 - 101%
High QC < 2%< 2%99 - 101%
(Data adapted from similar validated methods showing RSD <2% and recovery >99%)[2]

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately. Key parameters are listed in Table 4.

Table 4: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area (n=6) < 2.0%

Overall Workflow

The complete analytical workflow, from sample receipt to final data reporting, is illustrated in the diagram below.

G cluster_workflow Analytical Workflow for this compound Quantification S Receive Plasma Sample P Sample Preparation (Protein Precipitation) S->P I HPLC Injection & Analysis P->I D Data Acquisition (Peak Integration) I->D Q Quantification (vs. Calibration Curve) D->Q R Review & Report Results Q->R

Caption: Overall workflow from sample receipt to final result reporting.

Conclusion

The RP-HPLC method described provides a reliable, sensitive, and straightforward approach for the quantification of this compound in human plasma. The simple protein precipitation extraction and isocratic elution make it efficient for routine analysis in a clinical research laboratory. The validation data confirms that the method is accurate and precise, meeting the requirements for therapeutic drug monitoring and pharmacokinetic applications.

References

Application Note: Quantitative Analysis of Nitisinone and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitisinone, or 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a critical component of the tyrosine catabolic pathway.[1][3] By inhibiting HPPD, this compound effectively prevents the accumulation of toxic metabolic intermediates, such as maleylacetoacetate and fumarylacetoacetate, which are responsible for the severe liver and kidney damage observed in hereditary tyrosinemia type 1 (HT-1).[3] Consequently, this compound is the primary pharmacological treatment for HT-1, used in conjunction with a diet restricted in tyrosine and phenylalanine.[4] Monitoring the plasma concentrations of this compound and understanding its metabolic fate are crucial for ensuring therapeutic efficacy and patient safety. This application note provides a detailed protocol for the sensitive and robust quantification of this compound and its metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound's primary mechanism of action is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is upstream of the deficient enzyme in HT-1, fumarylacetoacetate hydrolase (FAH).[1] This inhibition leads to a decrease in the production of homogentisic acid and its downstream toxic metabolites.[3] While this compound is relatively stable in vivo, with a long half-life of approximately 54 hours, minor metabolism may occur.[3][5] In vitro studies have suggested that the cytochrome P450 enzyme CYP3A4 may be involved in its metabolism.[3] Studies on the degradation of this compound have identified two major products: 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA).[4] Furthermore, in vivo studies in rats have indicated the presence of hydroxylated metabolites and 2-nitro-4-trifluoromethylbenzoic acid in urine.[1]

Nitisinone_Metabolism cluster_tyrosine Tyrosine Catabolism Pathway cluster_this compound This compound Action and Metabolism Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisic Acid HPPA->HGA 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Toxic_Metabolites Toxic Metabolites (Maleylacetoacetate, Fumarylacetoacetate) HGA->Toxic_Metabolites Homogentisate 1,2-Dioxygenase This compound This compound This compound->HPPA Inhibition Metabolites Metabolites (e.g., Hydroxylated this compound, 2-nitro-4-trifluoromethylbenzoic acid) This compound->Metabolites Metabolism (minor, e.g., CYP3A4)

Caption: this compound's inhibition of HPPD and its metabolism.

Experimental Protocols

This section outlines a comprehensive LC-MS/MS method for the quantification of this compound and its potential metabolites in human plasma.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for preparing plasma samples for LC-MS/MS analysis.

  • Thaw : Thaw frozen human plasma samples at room temperature.

  • Aliquot : Vortex the plasma sample and transfer 100 µL into a clean microcentrifuge tube.

  • Internal Standard : Add 10 µL of an internal standard (IS) working solution (e.g., this compound-¹³C₆ or a structurally similar compound like mesotrione) to each plasma sample.

  • Precipitation : Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex : Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer : Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute : Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analyze : Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC)
  • Column : A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Gradient :

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

  • Injection Volume : 5 µL.

  • Column Temperature : 40°C.

Mass Spectrometry (MS/MS)
  • Ionization Mode : Electrospray Ionization (ESI), either positive or negative mode, should be optimized for the analytes. Both have been successfully used.

  • Scan Type : Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters :

    • Capillary Voltage : 3.5 kV

    • Source Temperature : 150°C

    • Desolvation Temperature : 400°C

    • Desolvation Gas Flow : 800 L/hr

    • Cone Gas Flow : 50 L/hr

  • MRM Transitions : The following are example MRM transitions. These should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound328.0281.015
This compound328.0239.020
This compound-¹³C₆ (IS)334.0287.015
ATFA206.0162.018
NTFA236.0190.017

Data Presentation

The following tables summarize typical quantitative data from validated LC-MS/MS methods for this compound analysis.

Table 1: Method Validation Parameters for this compound Quantification

ParameterResultReference
Linearity Range1.56–400 ng/mL[6]
2–100 µg/mL[7]
0.2 to 40 µmol/L[8]
Correlation Coefficient (r²)> 0.999[6][7]
Intra-day Precision (%CV)1.82% to 11.07%[6]
1.9% to 4.5%[7]
Inter-day Precision (%CV)1.91% to 12.65%[6]
3.2% to 6.2%[7]
Accuracy89.19% to 112.83%[6]
Lower Limit of Quantification (LLOQ)0.39 ng/mL[6]
0.3 µg/mL[9]
Recovery93%[7]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueReference
Half-life (t½)~54 hours[3]
Time to maximum concentration (Tmax)~3.5 hours[3]
Plasma Protein Binding>95%[3]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound and its metabolites from plasma samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis by LC-MS/MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of this compound and its metabolites in human plasma. The described method, including sample preparation, chromatography, and mass spectrometry conditions, is robust, sensitive, and suitable for therapeutic drug monitoring and pharmacokinetic studies. The provided quantitative data and workflow diagrams serve as a valuable resource for researchers and scientists in the field of drug development and clinical diagnostics.

References

Protocol for Assessing Nitisinone Efficacy in Liver Tissue: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitisinone is a cornerstone in the management of Hereditary Tyrosinemia Type 1 (HT-1), a rare autosomal recessive disorder of amino acid metabolism.[1][2] HT-1 is caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolic pathway.[3][4] This deficiency leads to the accumulation of toxic metabolites, fumarylacetoacetate and its precursor maleylacetoacetate, which are converted to the toxic metabolite succinylacetone (SA).[3][5] SA is responsible for the severe liver and kidney damage characteristic of the disease.[3][5] this compound is a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme upstream of FAH.[3][6] By inhibiting HPPD, this compound prevents the formation of these toxic metabolites.[6][7] This document provides detailed protocols for assessing the efficacy of this compound in liver tissue through biochemical analysis of succinylacetone and histopathological evaluation.

Biochemical Assessment of this compound Efficacy

The primary biochemical marker for assessing this compound efficacy is the level of succinylacetone (SA) in blood and urine.[4][8] Undetectable or significantly reduced levels of SA are indicative of effective treatment.[4][9]

Table 1: Key Biochemical Markers for this compound Efficacy
BiomarkerSample TypeMethod of AnalysisTarget Level with this compound Treatment
Succinylacetone (SA)Dried Blood Spot, Urine, Plasma, Liver TissueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Undetectable or <1 nmol/L
TyrosinePlasma, Dried Blood SpotLC-MS/MS<500 µmol/L (with dietary restriction)[4]
α-fetoprotein (AFP)SerumImmunoassayNormalization
Liver Function Tests (ALT, AST, Bilirubin, Albumin)SerumStandard Clinical Chemistry AssaysNormalization or significant improvement
Experimental Protocol: Quantification of Succinylacetone in Liver Tissue by LC-MS/MS

This protocol outlines the steps for the sensitive and specific quantification of succinylacetone in liver tissue.

1. Liver Tissue Sample Preparation:

  • Homogenization:

    • Accurately weigh approximately 50-100 mg of frozen liver tissue.

    • Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold phosphate-buffered saline (PBS).

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Internal Standard Spiking:

    • To 100 µL of the liver tissue homogenate supernatant, add a known concentration of an internal standard, such as ¹³C₄-succinylacetone, to account for matrix effects and variations in sample processing.[10]

  • Derivatization (to enhance detection):

    • Add 50 µL of a derivatizing agent, such as dansylhydrazine, to the sample.

    • Incubate the mixture at 60°C for 30 minutes. Derivatization improves the chromatographic properties and ionization efficiency of succinylacetone.[11]

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both succinylacetone and its internal standard. For example, for the dansyl-derivatized succinylacetone, the transition m/z 462 → 170 can be monitored.[11]

3. Data Analysis:

  • Quantify the concentration of succinylacetone in the liver tissue homogenate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of succinylacetone.

Histopathological Assessment of this compound Efficacy

Histopathological evaluation of liver biopsies is crucial for assessing the long-term efficacy of this compound in preventing or reversing liver damage, including fibrosis and cirrhosis.[2][12]

Table 2: Histopathological Scoring Systems for Liver Fibrosis
Scoring SystemKey FeaturesFibrosis Stages
METAVIR Evaluates inflammation and fibrosis stage. Widely used in chronic viral hepatitis.[3]F0 (No fibrosis) to F4 (Cirrhosis)
Ishak A more detailed system providing a wider range of fibrosis stages.[3]0 (No fibrosis) to 6 (Cirrhosis)
Batts-Ludwig Stages fibrosis from 0 to 4, commonly used for various chronic liver diseases.[1]Stage 0 (No fibrosis) to Stage 4 (Cirrhosis)
Experimental Protocol: Histopathological Staining and Scoring of Liver Biopsies

1. Liver Biopsy Processing:

  • Fix the liver biopsy specimen in 10% neutral buffered formalin.

  • Process the fixed tissue and embed it in paraffin.

  • Section the paraffin-embedded tissue at 4-5 µm thickness and mount on glass slides.

2. Staining Procedures:

  • Hematoxylin and Eosin (H&E) Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with hematoxylin to visualize cell nuclei (blue/purple).

    • Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink).

    • Dehydrate and mount the slides. H&E staining is used to assess overall liver architecture, hepatocellular injury, inflammation, and steatosis.[13]

  • Masson's Trichrome Staining (for Fibrosis):

    • Deparaffinize and rehydrate the tissue sections.

    • Mordant the slides in Bouin's solution.

    • Stain nuclei with Weigert's iron hematoxylin.

    • Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.

    • Stain collagen fibers with aniline blue.

    • Dehydrate and mount. Collagen will appear blue, nuclei black, and cytoplasm red.[3][13]

  • Picrosirius Red Staining (for Collagen):

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with Picrosirius Red solution for 60 minutes.

    • Wash with acidified water.

    • Dehydrate and mount. Collagen fibers will appear bright red under polarized light.[3]

3. Semi-Quantitative Scoring of Liver Histopathology:

  • A pathologist, blinded to the treatment group, should evaluate the stained slides.

  • Use a standardized scoring system (e.g., METAVIR, Ishak, or Batts-Ludwig) to stage the degree of fibrosis.[1][3]

  • Additionally, grade the severity of other histological features such as hepatocellular degeneration, inflammation, venous congestion, necrosis, and bile duct proliferation on a scale of 0-3 (0=none, 1=mild, 2=moderate, 3=severe).

Visualizations

Tyrosine_Catabolic_Pathway Tyrosine Tyrosine p_OH_Phenylpyruvate p_OH_Phenylpyruvate Tyrosine->p_OH_Phenylpyruvate Tyrosine aminotransferase Homogentisic_acid Homogentisic_acid p_OH_Phenylpyruvate->Homogentisic_acid HPPD Maleylacetoacetate Maleylacetoacetate Homogentisic_acid->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate (Toxic Metabolite) Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate + Acetoacetate (Non-toxic) Fumarylacetoacetate->Fumarate_Acetoacetate FAH Succinylacetone Succinylacetone (Toxic Metabolite) Fumarylacetoacetate->Succinylacetone This compound This compound HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) This compound->HPPD FAH Fumarylacetoacetate hydrolase (FAH) (Deficient in HT-1)

Caption: Tyrosine catabolic pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Analysis cluster_histopathological Histopathological Analysis Liver_Tissue Liver Tissue Sample Homogenization Homogenization Liver_Tissue->Homogenization Supernatant Supernatant Collection Homogenization->Supernatant Derivatization Derivatization Supernatant->Derivatization LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS SA_Quantification Succinylacetone Quantification LC_MS_MS->SA_Quantification Liver_Biopsy Liver Biopsy Sample Fixation_Embedding Fixation & Paraffin Embedding Liver_Biopsy->Fixation_Embedding Sectioning Microtome Sectioning Fixation_Embedding->Sectioning Staining H&E, Masson's Trichrome, Picrosirius Red Staining Sectioning->Staining Scoring Semi-Quantitative Scoring Staining->Scoring Fibrosis_Assessment Fibrosis & Cirrhosis Assessment Scoring->Fibrosis_Assessment

Caption: Experimental workflow for assessing this compound efficacy in liver tissue.

Logical_Relationship Nitisinone_Treatment This compound Treatment HPPD_Inhibition HPPD Inhibition Nitisinone_Treatment->HPPD_Inhibition Reduced_SA Reduced Succinylacetone (Biochemical Efficacy) HPPD_Inhibition->Reduced_SA Reduced_Toxicity Reduced Hepatotoxicity HPPD_Inhibition->Reduced_Toxicity Improved_Histo Improved Liver Histopathology (Long-term Efficacy) Reduced_SA->Improved_Histo leads to Reduced_Toxicity->Improved_Histo

Caption: Logical relationship of this compound treatment to efficacy endpoints.

References

Application of Nitisinone in Studies of Tyrosine Metabolism Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitisinone, also known as NTBC or 2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione, is a potent competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] This enzyme plays a crucial role in the catabolic pathway of tyrosine.[1] By blocking this pathway at an early stage, this compound prevents the accumulation of toxic downstream metabolites, making it a cornerstone therapy for certain inherited disorders of tyrosine metabolism, primarily Hereditary Tyrosinemia Type 1 (HT-1) and Alkaptonuria (AKU).[1][4][5] These notes provide an overview of this compound's application, quantitative data on its effects, and detailed protocols for its use in research settings.

Mechanism of Action

This compound's therapeutic effect stems from its inhibition of HPPD, the second enzyme in the tyrosine degradation pathway.[4]

  • In Hereditary Tyrosinemia Type 1 (HT-1): HT-1 is caused by a deficiency of fumarylacetoacetate hydrolase (FAH), the last enzyme in the tyrosine pathway.[1][4] This deficiency leads to the accumulation of toxic metabolites like fumarylacetoacetate (FAA), maleylacetoacetate (MAA), and their byproduct, succinylacetone (SA), which cause severe liver and kidney damage.[6][7] this compound blocks the pathway upstream of FAH, preventing the formation of these toxic compounds.[4][6] The efficacy of treatment in HT-1 is monitored by measuring the levels of succinylacetone in blood and urine, which should become undetectable with adequate dosing.[4][8]

  • In Alkaptonuria (AKU): AKU is caused by a deficiency of homogentisate 1,2-dioxygenase (HGD), leading to the accumulation of homogentisic acid (HGA).[9] Over time, HGA polymerizes into a dark pigment that deposits in connective tissues (a process called ochronosis), leading to severe, early-onset osteoarthritis and other complications.[9] this compound inhibits HPPD, which is upstream of HGD, thereby reducing the production of HGA.[1][4]

Signaling Pathway Diagram

Tyrosine_Metabolism cluster_pathway Tyrosine Catabolic Pathway cluster_toxic Toxic Metabolites in HT-1 TYR Tyrosine PHP 4-Hydroxyphenylpyruvate TYR->PHP Tyrosine Aminotransferase HGA Homogentisic Acid PHP->HGA 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) MAA Maleylacetoacetate HGA->MAA Homogentisate 1,2-Dioxygenase (HGD) (Deficient in AKU) FAA Fumarylacetoacetate MAA->FAA FUM_AC Fumarate + Acetoacetate FAA->FUM_AC Fumarylacetoacetate Hydrolase (FAH) (Deficient in HT-1) SA Succinylacetone FAA->SA spontaneous conversion NIT This compound NIT->PHP Inhibits

Caption: Tyrosine catabolism and this compound's site of action.

Data Presentation: Quantitative Effects of this compound

This compound treatment leads to significant and measurable changes in key metabolites.

Table 1: Effect of this compound on Succinylacetone (SA) in Hereditary Tyrosinemia Type 1 (HT-1)
ParameterObservationReference
Initial Dose Response SA excretion reduced with a dose of 0.05 mg/kg/day within 12 hours.[5]
Dose Titration SA became undetectable as the dose was increased from the initial 0.05 mg/kg/day.[5]
Therapeutic Goal Undetectable levels of SA in blood and urine indicate adequate biochemical response.[4]
Monitoring Regular monitoring of plasma and urine SA is crucial to adjust dosage.[4]
Target this compound Level A plasma this compound concentration of 40-60 µmol/L is associated with effective SA reduction.[10]
Table 2: Effect of this compound on Homogentisic Acid (HGA) in Alkaptonuria (AKU)
This compound DoseMean Reduction in Urinary HGAStudy DurationReference
2 mg daily (alternating days initially)~95.4%6 months[9]
2 mg daily>95%3 years[11]
1 mg daily90%4 weeks[12]
2 mg daily>95%3 years[12]
8 mg daily98.8%4 weeks[5][12]
10 mg daily>95%3 years[13]
Table 3: Effect of this compound on Plasma Tyrosine Levels
ConditionThis compound DoseMean Plasma Tyrosine LevelImportant NoteReference
Alkaptonuria2 mg daily594 ± 184 µmol/LIncreased from normal range.[9]
Alkaptonuria1.05 mg twice daily760 ± 181 µmol/LIncreased from baseline of 67 ± 18 µmol/L.[14]
Alkaptonuria10 mg dailyMean: 924 ± 222 µmol/LLevels can range from 478 to 1983 µmol/L.[15]
General Recommendation Varies< 500 µmol/L To avoid side effects like corneal keratopathy, a protein-restricted diet is essential.[4]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in an Animal Model of Tyrosinemia

This protocol describes a general workflow for evaluating this compound in a mouse model where the Fah gene is knocked out, mimicking HT-1.[16]

1. Objective: To assess the efficacy of this compound in preventing liver and kidney damage and reducing toxic metabolite levels.

2. Materials:

  • Fah-deficient mice.

  • This compound (Orfadin® or generic).

  • Drinking water.

  • Diet restricted in phenylalanine and tyrosine.[4][17]

  • Equipment for blood and urine collection.

  • LC-MS/MS or GC-MS for metabolite analysis.[18][19]

  • Histology equipment.

3. Methodology:

  • Animal Groups: Divide mice into at least two groups:

    • Group A: Fah-deficient mice on this compound-treated water (e.g., 8 mg/L).

    • Group B: Fah-deficient mice on regular water (Control).

    • All mice should receive a protein-restricted diet.

  • Treatment Administration: Administer this compound via drinking water. Prepare fresh solutions regularly.

  • Monitoring:

    • Monitor body weight and general health daily.

    • Collect urine and blood samples at baseline and regular intervals (e.g., weekly).

  • Biochemical Analysis:

    • Quantify succinylacetone in urine and/or blood using a validated GC-MS or LC-MS/MS method.

    • Measure plasma tyrosine levels.

    • Assess liver function markers (e.g., ALT, AST, AFP).

  • Endpoint Analysis:

    • At the end of the study period (e.g., 4-8 weeks), euthanize mice.

    • Perform necropsy and collect liver and kidney tissues.

    • Conduct histopathological examination of tissues to assess for damage, fibrosis, and carcinoma.

4. Expected Outcome: Treated mice are expected to have undetectable SA, normal liver function, and absence of liver/kidney pathology compared to untreated controls, which typically show severe organ damage.[16]

Animal_Study_Workflow start Start: Fah-deficient Mice grouping Group Allocation (Treatment vs. Control) start->grouping treatment Administer this compound (in drinking water) grouping->treatment control Administer Regular Water grouping->control monitoring Weekly Monitoring (Weight, Blood, Urine) treatment->monitoring control->monitoring analysis Biochemical Analysis (SA, Tyrosine, LFTs) monitoring->analysis endpoint Endpoint: Euthanasia & Tissue Collection analysis->endpoint End of Study histology Histopathological Examination endpoint->histology results Results & Comparison histology->results

Caption: Workflow for an in vivo this compound efficacy study.

Protocol 2: Quantification of Urinary Succinylacetone (SA) by GC-MS

This protocol is a generalized method based on established clinical laboratory procedures for monitoring HT-1 patients.[18][19]

1. Objective: To accurately quantify the concentration of succinylacetone in urine samples.

2. Principle: SA is chemically derivatized to make it volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). An isotopically labeled internal standard is used for accurate quantification.[18]

3. Reagents and Materials:

  • Urine sample (100 µL).

  • Internal Standard (IS): 13C5-succinylacetone.[18]

  • Hydroxylamine hydrochloride (for oximation).

  • Organic solvents (e.g., ethyl acetate).

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA for silylation).

  • GC-MS system with a suitable capillary column.

4. Procedure:

  • Sample Preparation:

    • Thaw urine sample and vortex.

    • To a glass tube, add 100 µL of urine.

    • Add a known amount of the 13C5-SA internal standard.

  • Oximation:

    • Add hydroxylamine hydrochloride solution to the sample.

    • Incubate to convert the ketone groups of SA and the IS to oximes.

  • Extraction:

    • Acidify the sample.

    • Perform a liquid-liquid extraction using an organic solvent like ethyl acetate to isolate the oximes.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Add the silylating agent (e.g., BSTFA in pyridine) to the dried extract.

    • Incubate at elevated temperature (e.g., 60°C) to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a temperature program to separate the components on the column.

    • Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode to detect and quantify the characteristic ions for the TMS-derivatives of SA and the internal standard.[18]

  • Quantification:

    • Calculate the ratio of the peak area of SA to the peak area of the IS.

    • Determine the concentration of SA in the sample using a calibration curve prepared with known standards. Results are often normalized to urinary creatinine concentration (mmol/mol creatinine).[18]

Protocol 3: Clinical Trial Monitoring for this compound Treatment in Alkaptonuria

This protocol outlines key monitoring steps for a clinical study evaluating this compound in AKU patients, based on published trial designs.[9][20]

1. Objective: To monitor the biochemical efficacy and safety of this compound in patients with Alkaptonuria.

2. Patient Population:

  • Adults with a confirmed diagnosis of Alkaptonuria.

3. Study Design:

  • Randomized, controlled trial.

  • Treatment Group: this compound (e.g., 2-10 mg daily) + standard care.[20][21]

  • Control Group: Standard care only.

4. Monitoring Schedule:

  • Baseline (Pre-treatment):

    • Full medical history and physical examination.

    • 24-hour urine collection for HGA and creatinine measurement.

    • Blood tests: Serum HGA, plasma amino acids (especially tyrosine), complete blood count (CBC), liver function tests (LFTs).[20]

    • Ophthalmological examination.

  • During Treatment:

    • Weeks 2 & 6: Blood tests for LFTs and CBC to monitor for early adverse effects.[20]

    • Every 4 Months: Follow-up visits including physical examination, blood tests (HGA, tyrosine, CBC, LFTs), and 24-hour urine collection for HGA.[20]

    • Annually: Repeat ophthalmological examination.

  • Dietary Management: All patients on this compound must be counseled on and adhere to a diet with restricted intake of tyrosine and phenylalanine to manage hypertyrosinemia.[4][17]

5. Key Parameters:

  • Efficacy:

    • Primary: Percent reduction in 24-hour urinary HGA excretion.[9]

    • Secondary: Reduction in serum HGA.

  • Safety:

    • Plasma tyrosine levels (target <500 µmol/L).[4]

    • Adverse events, particularly ocular symptoms (keratopathy) and hematological changes (thrombocytopenia, leukopenia).[4][22]

Clinical_Monitoring_Logic start Patient with AKU Starts this compound monitor Regular Monitoring (Urine HGA, Plasma Tyrosine) start->monitor check_hga Is Urinary HGA Adequately Suppressed? monitor->check_hga check_tyr Is Plasma Tyrosine < 500 µmol/L? check_hga->check_tyr Yes adjust_dose Consider Dose Adjustment (if clinically indicated) check_hga->adjust_dose No continue_tx Continue Current Dose & Monitoring check_tyr->continue_tx Yes reinforce_diet Reinforce Dietary Restriction check_tyr->reinforce_diet No adjust_dose->monitor check_symptoms Assess for Ocular Symptoms reinforce_diet->check_symptoms check_symptoms->continue_tx

Caption: Logical flow for monitoring this compound therapy.

References

Application Notes & Protocols: Nitisinone Treatment in Fah-Deficient Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hereditary Tyrosinemia Type 1 (HT1) is a severe autosomal recessive metabolic disorder caused by a deficiency in fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolic pathway.[1][2][3] This deficiency leads to the accumulation of toxic metabolites, primarily fumarylacetoacetate (FAA) and maleylacetoacetate (MAA), which cause severe liver and kidney damage.[1][4] Mouse models with a targeted disruption of the Fah gene (Fah-/-) accurately replicate the human HT1 phenotype.[5][6] Homozygous Fah-deficient mice are typically not viable and die shortly after birth due to hypoglycemia and liver dysfunction unless treated.[5][7]

Nitisinone, also known as NTBC or 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, is a potent competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme upstream of FAH.[8][9][10] By blocking the tyrosine degradation pathway at this earlier step, this compound prevents the formation of the downstream toxic metabolites.[1][11][12] This therapeutic intervention has become the first-line treatment for HT1, effectively rescuing the lethal phenotype in both humans and mouse models.[3][8] These application notes provide an overview of the mechanism, key experimental data, and detailed protocols for the use of this compound in Fah-deficient mouse models.

Mechanism of Action of this compound

This compound's mechanism involves the inhibition of the HPPD enzyme. This blockade prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, thereby halting the tyrosine catabolic cascade before the deficient FAH enzyme.[1][9] This action prevents the accumulation of FAA and its spontaneous conversion to succinylacetone (SA), the pathognomonic marker for HT1, which is responsible for the associated liver and kidney toxicity.[8][9] Consequently, treatment with this compound must be combined with a diet restricted in tyrosine and its precursor, phenylalanine, to manage the resulting hyper-tyrosinemia.[9][13]

Tyrosine_Catabolism cluster_pathway Tyrosine Catabolic Pathway TYR Tyrosine PHP 4-Hydroxyphenylpyruvate TYR->PHP TAT HGA Homogentisic Acid PHP->HGA HPPD MAA Maleylacetoacetate HGA->MAA HGD FAA Fumarylacetoacetate MAA->FAA MAI Acetoacetate Acetoacetate FAA->Acetoacetate FAH Fumarate Fumarate FAA->Fumarate FAH SA Succinylacetone FAA->SA This compound This compound (NTBC) This compound->PHP INHIBITS FAH_Deficiency FAH Deficiency (HT1) FAH_Deficiency->FAA BLOCKS

Caption: Tyrosine catabolic pathway and this compound's mechanism of action.

Quantitative Data Summary

The efficacy of this compound treatment is assessed through survival rates and the monitoring of key biochemical markers. The following tables summarize representative quantitative data from studies using Fah-deficient mouse models.

Table 1: Survival and Body Weight in Fah-deficient Mice

Treatment Group Condition Survival Rate Body Weight Outcome Reference
Fah-/- No this compound 0% (lethal within 24h to 1 month post-weaning) Rapid weight loss post-Nitisinone withdrawal [5][14][15]
Fah-/- Continuous this compound 100% (rescued from lethality) Normal weight gain, comparable to controls [3][14]

| Fah-/- / p21-/- | No this compound | Increased survival compared to Fah-/- | --- |[16] |

Table 2: Biochemical Markers in Fah-deficient Mice Under this compound Treatment

Mouse Model Treatment Serum Tyrosine (µM) Serum Succinylacetone (SA) (µM) This compound (NTBC) Blood Level (µM) Reference
HT1 (Fah5981SB) Continuous NTBC 545.4 ± 28.8 0.102 ± 0.035 1.00 ± 0.23 [4][17]
AKU (Hgd knockout) Continuous NTBC 559.6 ± 71.7 Not Detectable 0.91 ± 0.18 [4][17]
FRG Mice Continuous NTBC --- --- 1.73 ± 0.22 [11]

| FRG Mice | 7-day NTBC Withdrawal | --- | Increased | 0.25 ± 0.08 |[11] |

Note: Data are presented as mean ± standard deviation where available. FRG mice are a triple knockout model (Fah-/-, Rag2-/-, Il2rg-/-) used for liver studies.

Experimental Protocols

Protocol 1: Maintenance of Fah-deficient Mouse Colony

Objective: To maintain a colony of Fah-deficient mice, which requires continuous this compound administration for the survival of homozygous recessive individuals.

Materials:

  • Fah heterozygous (Fah+/-) breeding pairs (e.g., on a C57BL/6J background).[4]

  • This compound (NTBC).

  • Drinking water (autoclaved or sterile).

  • Standard rodent chow.

  • Diet restricted in tyrosine and phenylalanine (optional, depending on experimental goals).

Procedure:

  • Breeding: Set up breeding pairs of Fah+/- mice. The offspring will segregate in a Mendelian ratio (25% Fah+/+, 50% Fah+/-, 25% Fah-/-).

  • This compound Administration: To ensure the survival of Fah-/- pups, provide this compound in the drinking water to pregnant and nursing females and to all mice post-weaning.[14]

    • Preparation: A common concentration is 8 mg/L.[18] To prepare, dissolve this compound powder in the drinking water. The solution should be protected from light and replaced regularly (e.g., twice a week).

  • Genotyping: At weaning (approx. 21 days), collect tail snips or ear punches for genomic DNA extraction and PCR-based genotyping to identify Fah-/- mice.

  • Husbandry: House mice under standard conditions. All mice, including wild-type and heterozygous littermates, should be maintained on this compound water to ensure consistency, unless the experimental design requires otherwise.

Protocol 2: Induction of Liver Injury by this compound Withdrawal

Objective: To induce the acute liver failure phenotype in Fah-/- mice for experimental studies by withdrawing this compound.

Materials:

  • Adult Fah-/- mice (8-12 weeks old) continuously treated with this compound.

  • Standard drinking water (without this compound).

  • Equipment for monitoring body weight and health status.

  • Materials for blood and tissue collection.

Procedure:

  • Baseline Measurement: Record the body weight and collect baseline blood samples (optional) from Fah-/- mice that have been maintained on this compound.

  • This compound Withdrawal: Replace the this compound-containing water bottles with bottles containing regular drinking water.[2][15]

  • Monitoring:

    • Monitor the mice daily for signs of distress, including hunched posture, ruffled fur, and lethargy.

    • Record body weight daily. A significant drop in body weight (e.g., >15-20%) is an early indicator of liver failure and a common endpoint for euthanasia.[14][15]

  • Sample Collection: At a predetermined time point (e.g., 4-7 days post-withdrawal) or upon reaching the humane endpoint, euthanize the mice.[11][15]

  • Analysis: Collect blood via cardiac puncture for biochemical analysis (e.g., ALT, bilirubin, SA levels).[15] Perfuse the liver with PBS and collect tissue for histopathology (e.g., H&E staining for necrosis and inflammation) and molecular analysis (e.g., gene expression).[2][11]

Experimental_Workflow cluster_setup Phase 1: Mouse Model & Treatment cluster_analysis Phase 2: Endpoint & Analysis start Start with Fah-/- mice on continuous NTBC withdraw Withdraw NTBC (Switch to plain water) start->withdraw monitor Daily Monitoring (Body weight, health) withdraw->monitor endpoint Endpoint Reached (e.g., 7 days or weight loss >20%) monitor->endpoint euthanize Euthanize & Collect Samples endpoint->euthanize blood Blood Analysis (ALT, SA, Tyrosine) euthanize->blood tissue Liver Tissue Analysis (Histology, Gene Expression) euthanize->tissue

Caption: General workflow for inducing liver injury via this compound withdrawal.

Considerations and Limitations

  • Hypertyrosinemia: While this compound is life-saving, it causes an elevation in plasma tyrosine levels.[9][19] This can lead to side effects like corneal opacities and skin lesions, although these are more commonly reported in humans than in mice.[8][10] For long-term studies, a protein-restricted diet may be considered.[9]

  • Incomplete Disease Correction: Even under continuous this compound treatment, Fah-deficient mice may exhibit a residual, uncorrected liver disease phenotype, including altered gene expression related to liver disease and cancer.[4][20] This is an important consideration for studies investigating long-term outcomes like hepatocellular carcinoma.

  • Model Variations: Several different Fah-deficient mouse models exist, including complete knockouts (FahΔexon5) and models with point mutations.[2][4] Phenotypic severity and response to treatment may vary slightly between these models.

These notes and protocols provide a foundational guide for researchers utilizing this compound in Fah-deficient mouse models. Adherence to specific institutional animal care and use guidelines is mandatory for all described procedures.

References

Application Notes and Protocols for Spectrophotometric Assay of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine.[1] It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA), a key intermediate in the metabolic pathway that ultimately leads to the production of fumarate and acetoacetate. In plants, HGA is a precursor for the biosynthesis of essential molecules like plastoquinones and tocopherols (Vitamin E), which are vital for photosynthesis and antioxidant defense.[2]

The critical function of HPPD in both plants and mammals has made it a significant target for the development of herbicides and therapeutics. Inhibition of HPPD in plants leads to a characteristic bleaching phenotype and subsequent plant death, forming the basis for a successful class of herbicides.[3] In humans, genetic deficiencies in the tyrosine catabolism pathway can lead to metabolic disorders such as tyrosinemia type I. HPPD inhibitors are used as a therapeutic strategy to prevent the accumulation of toxic metabolites in these patients.[4]

The development of novel and potent HPPD inhibitors requires robust and reliable screening assays. Spectrophotometric assays, due to their simplicity, cost-effectiveness, and amenability to high-throughput screening, are valuable tools in the drug discovery process.[5] This document provides detailed application notes and experimental protocols for various spectrophotometric methods to assess HPPD inhibition.

Assay Principles

Several spectrophotometric approaches can be employed to measure HPPD activity and its inhibition. The choice of assay depends on the specific requirements of the experiment, such as throughput, sensitivity, and available equipment.

  • Direct Spectrophotometric Assay (Monitoring Substrate Depletion or Product Formation): This method involves directly measuring the change in absorbance as the substrate (HPP) is consumed or the product (HGA) is formed. This approach is continuous and straightforward but requires a detectable difference in the absorbance spectra of the substrate and product at a specific wavelength.

  • Coupled Spectrophotometric Assay: In this indirect method, the reaction product of HPPD is used as a substrate for a second enzyme (coupling enzyme) that produces a readily detectable chromogenic product. While this can enhance sensitivity, it introduces additional complexity and potential for interference.[6]

  • Endpoint Spectrophotometric Assay (Substrate Quantification): This method quantifies the amount of remaining substrate (HPP) at the end of the enzymatic reaction. This is achieved by stopping the reaction and then derivatizing the remaining HPP to form a colored complex that can be measured spectrophotometrically.[4]

  • Fluorescence-Based Assay: This highly sensitive method monitors the formation of the fluorescent product, homogentisate (HGA), providing a continuous read-out of enzyme kinetics.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the tyrosine catabolism pathway, the principle of a direct spectrophotometric HPPD assay, and a general experimental workflow for screening HPPD inhibitors.

Tyrosine Catabolism Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase HPPD HPPD (Fe²⁺, O₂) HPP->HPPD HGA Homogentisate HPPD->HGA CO₂ MAA Maleylacetoacetate HGA->MAA Homogentisate 1,2-dioxygenase FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase Fumarate Fumarate FAA->Fumarate Acetoacetate Acetoacetate FAA->Acetoacetate Inhibitor HPPD Inhibitor Inhibitor->HPPD Inhibition

Figure 1: Tyrosine Catabolism Pathway and HPPD Inhibition.

Spectrophotometric Assay Principle Substrate 4-Hydroxyphenylpyruvate (HPP) (High Absorbance at λmax) Enzyme HPPD Substrate->Enzyme Product Homogentisate (HGA) (Low Absorbance at λmax) Spectrophotometer Spectrophotometer (Measures Absorbance Change) Product->Spectrophotometer Monitor Decrease in Absorbance Enzyme->Product Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Assay_Plate Dispense Reagents into Microplate: Buffer, Inhibitor, Enzyme Reagents->Assay_Plate Preincubation Pre-incubate (Enzyme-Inhibitor Binding) Assay_Plate->Preincubation Initiation Initiate Reaction (Add Substrate) Preincubation->Initiation Measurement Measure Absorbance Change over Time (Kinetic) or at Endpoint Initiation->Measurement Data_Analysis Calculate: - % Inhibition - IC₅₀ values Measurement->Data_Analysis

References

Troubleshooting & Optimization

Nitisinone Aqueous Solution Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of nitisinone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving properly in aqueous buffer?

A1: this compound is sparingly soluble in aqueous buffers.[1][2] For optimal dissolution, it is recommended to first dissolve this compound in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) to create a stock solution.[1][2] This stock solution can then be diluted with the aqueous buffer of your choice. For instance, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMSO:PBS (pH 7.2).[1][2]

Q2: I've noticed a color change in my this compound solution. What does this indicate?

A2: A color change, such as the appearance of a yellow tint, can be a visual indicator of this compound degradation. This is particularly relevant under certain conditions like exposure to light or oxidative stress. It is crucial to monitor your solution for any visual changes and prepare fresh solutions if degradation is suspected.

Q3: How long can I store a this compound aqueous solution?

A3: It is strongly advised not to store aqueous solutions of this compound for more than one day due to its instability.[1][2] For longer-term storage, it is best to keep this compound as a crystalline solid at -20°C, where it can be stable for at least four years.[1][2] Stock solutions in organic solvents like DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[3]

Q4: What are the primary factors that cause this compound to degrade in an aqueous solution?

A4: The stability of this compound in aqueous solutions is influenced by several factors, including:

  • pH: this compound's stability increases with increasing pH.[4][5] It is more susceptible to degradation in acidic conditions.

  • Oxidizing Agents: this compound is highly labile in the presence of oxidizing agents like hydrogen peroxide.[6]

  • Light Exposure: Exposure to both UV and visible light can cause significant degradation of this compound in solution.[6]

  • Temperature: Elevated temperatures accelerate the degradation of this compound in solution.[6]

Q5: What are the main degradation products of this compound in an acidic aqueous solution?

A5: In acidic conditions, similar to that of gastric juice, this compound degrades into two primary products: 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA).[4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound aqueous solutions.

Issue 1: Inconsistent or Unexpected Experimental Results
  • Possible Cause: Degradation of this compound in your aqueous solution leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound immediately before your experiment.[1][2]

    • Verify Stock Solution Integrity: If using a stock solution in an organic solvent, ensure it has been stored properly and is within its stability period.

    • Control Environmental Factors: Protect your solution from light by using amber vials or covering your containers with aluminum foil. Maintain a stable and cool temperature during your experiment.

    • pH Considerations: If your experimental conditions are acidic, be aware of the increased potential for degradation.[4][5] Consider if adjusting the pH of your final solution is possible without compromising your experiment.

Issue 2: Precipitate Formation in the Final Aqueous Solution
  • Possible Cause: The solubility limit of this compound has been exceeded in the final aqueous buffer after dilution from an organic stock.

  • Troubleshooting Steps:

    • Adjust Final Concentration: You may need to lower the final concentration of this compound in your aqueous solution.

    • Increase Organic Co-solvent Percentage: A slight increase in the percentage of the organic solvent (e.g., DMSO) in the final solution may help maintain solubility, but ensure the final solvent concentration is compatible with your experimental system (e.g., cell culture).

    • Sonication: Gentle sonication of the final solution may help in dissolving any minor precipitate.

Data on this compound Stability

The following tables summarize the degradation of this compound under various stress conditions.

Table 1: this compound Degradation under Forced Conditions

Stress ConditionDurationTemperature% DegradationReference
Acidic (2 M HCl)90 minReflux<10%[6]
Basic (2 M NaOH)90 minReflux<10%[6]
Oxidative (1% H₂O₂)30 min80°C>92%[6]
Oxidative (0.5% H₂O₂)30 min80°C~66%[6]
Thermal (in solution)5 days80°CExtensive[6]
Photolytic (Visible light, in solution)5 daysRoom TempExtensive[6]
Photolytic (UV light, in solution)5 daysRoom TempExtensive[6]
Thermal (solid form)5 days80°CSlight[6]
Photolytic (Visible light, solid form)5 daysRoom TempSlight[6]
Photolytic (UV light, solid form)5 daysRoom TempSlight[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a stable stock solution of this compound in an organic solvent and a subsequent aqueous working solution.

Materials:

  • This compound crystalline solid[1][2]

  • Dimethyl sulfoxide (DMSO), HPLC grade[1][2]

  • Phosphate-buffered saline (PBS), pH 7.2[1][2]

  • Sterile, amber microcentrifuge tubes or vials

  • Inert gas (e.g., argon or nitrogen)[1][2]

Procedure:

  • Stock Solution Preparation (in DMSO):

    • Weigh the desired amount of this compound crystalline solid in a sterile vial.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).[1][2]

    • Purge the vial with an inert gas to displace oxygen.[1][2]

    • Cap the vial tightly and vortex until the solid is completely dissolved.

    • Store the stock solution at -20°C or -80°C in amber vials.[3]

  • Aqueous Working Solution Preparation:

    • On the day of the experiment, thaw the DMSO stock solution.

    • Dilute the stock solution with the aqueous buffer of choice (e.g., PBS pH 7.2) to the desired final concentration.[1][2] For example, to achieve a 0.5 mg/mL solution, you can mix the stock solution with PBS in a 1:1 ratio, depending on the stock concentration.[1][2]

    • Use the aqueous working solution immediately and do not store it for more than one day.[1][2]

Protocol 2: Stability Testing of this compound by HPLC

Objective: To assess the stability of this compound under specific stress conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solution to be tested

  • HPLC system with UV detector

  • C18 column (e.g., Nova-Pak C18, 4 µm, 150x3.9 mm)[6]

  • Mobile Phase: 50 mM Sodium Dihydrogen Phosphate (NaH₂PO₄) buffer (pH adjusted to 2.5 with o-phosphoric acid) and acetonitrile in a 45:55 (v/v) ratio.[6]

  • This compound reference standard

Procedure:

  • Sample Preparation:

    • Subject the this compound solution to the desired stress condition (e.g., heat, light, acid, base, or oxidizing agent).[6]

    • At specified time points, withdraw an aliquot of the solution.

    • If necessary, neutralize the sample (e.g., after acid or base stress).[6]

    • Dilute the sample with the mobile phase to a concentration within the linear range of the assay (e.g., 0.5-50 µg/mL).[6]

  • HPLC Analysis:

    • Set the HPLC flow rate to 1 mL/min.[6]

    • Set the UV detection wavelength to 280 nm.[6]

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and determine the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining by comparing the peak area of the stressed sample to that of a freshly prepared, unstressed standard solution of the same concentration.[6]

Visualizations

Nitisinone_Degradation_Pathway This compound This compound Degradation_Condition Acidic Conditions (e.g., low pH) This compound->Degradation_Condition ATFA 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) Degradation_Condition->ATFA Degradation NTFA 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) Degradation_Condition->NTFA Degradation

Caption: this compound degradation pathway in acidic aqueous solutions.

Troubleshooting_Workflow Start Problem: Inconsistent Experimental Results Check_Solution_Age Is the aqueous solution more than 24 hours old? Start->Check_Solution_Age Prepare_Fresh Action: Prepare a fresh solution immediately before use. Check_Solution_Age->Prepare_Fresh Yes Check_Storage Was the stock solution stored correctly (-20°C or -80°C, protected from light)? Check_Solution_Age->Check_Storage No End Problem Resolved Prepare_Fresh->End Correct_Storage Action: Use a properly stored stock solution or prepare a new one. Check_Storage->Correct_Storage No Check_Environment Was the experiment conducted with protection from light and at a stable, cool temperature? Check_Storage->Check_Environment Yes Correct_Storage->End Control_Environment Action: Repeat the experiment using amber vials/foil and temperature control. Check_Environment->Control_Environment No Check_Environment->End Yes Control_Environment->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Nitisinone Dose Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nitisinone dosage while minimizing off-target effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its expected on-target effect?

This compound is a potent competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][4] HPPD is a key enzyme in the tyrosine catabolic pathway.[1][4] By inhibiting HPPD, this compound blocks the breakdown of tyrosine, preventing the formation of downstream toxic metabolites such as maleylacetoacetate and fumarylacetoacetate, and subsequently succinylacetone (SA).[1][5][6] The primary on-target effect is a significant reduction in the levels of succinylacetone in blood and urine.[1][7]

Q2: What are the main off-target effects of this compound, and what causes them?

The principal off-target effects of this compound are a direct consequence of its mechanism of action. By inhibiting HPPD, this compound leads to an accumulation of upstream metabolites, most notably a significant elevation of plasma tyrosine levels (hypertyrosinemia).[4][5][6][7][8] This hypertyrosinemia is the primary cause of off-target effects, which can include:

  • Ocular toxicity: Corneal opacities, keratitis, and conjunctivitis.[7]

  • Dermal toxicity: Hyperkeratotic plaques on the palms and soles.

  • Potential for neurocognitive effects: Although the direct link is still under investigation, high tyrosine levels in the brain are a concern.[9]

Q3: How can I monitor for on-target and off-target effects in my experiments?

Effective monitoring is crucial for optimizing this compound dosage. The key biomarkers to measure are:

  • On-Target Efficacy: Succinylacetone (SA) in urine and/or plasma. The goal is to achieve undetectable levels of SA.[1][7][8]

  • Off-Target Effect: Plasma tyrosine levels. It is recommended to maintain plasma tyrosine levels below 500 µmol/L to minimize the risk of toxicity.[1][9][10]

Q4: What is a typical starting dose for this compound in preclinical research?

The recommended initial dose in clinical settings is 0.5 mg/kg administered twice daily.[1][10] In preclinical models, such as mice, doses up to 160 mg/kg/day have been tolerated.[8] For dose-finding studies, it is advisable to start with a dose in the clinical range and titrate upwards based on biomarker analysis. A dose of 4 mg/kg every other day has been shown to elevate plasma tyrosine levels by 4- to 6-fold in mice.[8]

Troubleshooting Guides

Issue 1: Succinylacetone levels remain detectable after this compound administration.

Possible Cause Troubleshooting Step
Insufficient Dose Increase the this compound dosage. If SA is still detectable after 4 weeks at 0.5 mg/kg twice daily, consider increasing the dose to 0.75 mg/kg twice daily. A maximum daily dose of 2 mg/kg may be necessary.[1][8][10]
Poor Bioavailability Ensure proper formulation and administration of this compound. For animal studies, consider oral gavage to ensure accurate dosing.
Analytical Issues Verify the sensitivity and accuracy of your succinylacetone quantification method. Refer to the detailed experimental protocols below.

Issue 2: Plasma tyrosine levels are excessively high (>500 µmol/L).

Possible Cause Troubleshooting Step
High this compound Dose While the this compound dose should not be adjusted solely to lower tyrosine levels,[1] if SA is undetectable, consider if a lower effective dose of this compound could be used.
Dietary Tyrosine and Phenylalanine In animal studies, use a low-protein diet or a specialized diet restricted in tyrosine and phenylalanine to mitigate the rise in plasma tyrosine.[1]
Metabolic Differences Be aware of species-specific differences in tyrosine metabolism and this compound clearance.

Issue 3: Observation of ocular or skin abnormalities in research animals.

Possible Cause Troubleshooting Step
Hypertyrosinemia-induced toxicity Immediately measure plasma tyrosine levels. If elevated, implement dietary restrictions of tyrosine and phenylalanine.[1]
Dose-related toxicity Consider reducing the this compound dose if on-target efficacy (undetectable SA) can be maintained at a lower concentration.
Animal Model Sensitivity Some animal strains may be more susceptible to tyrosine toxicity. Ensure regular monitoring of ocular and dermal health. Refer to the preclinical toxicity monitoring protocols below.

Quantitative Data Summary

Table 1: this compound Inhibition of Cytochrome P450 (CYP) Enzymes

CYP IsozymeInhibition LevelIC50 ValueReference
CYP2C9 Moderate Inhibitor11 µM - 46 µM[1][3][11]
CYP2E1 Weak Inhibitor>100 µM[1][3][11]
CYP2D6 Weak Inhibitor>100 µM[1][3][11]
CYP1A2 No significant inhibition-[1][3][11]
CYP2C19 No significant inhibition-[1][3][11]
CYP3A4 No significant inhibition-[1][3][11]

Table 2: this compound Dose and Effect on Biomarkers

SpeciesThis compound DoseEffect on Plasma TyrosineEffect on SuccinylacetoneReference
Human 1 mg/kg/dayIncreasedUndetectable after 1 week[7]
Human 2 mg/day-Reduced by 95%[9]
Mouse 4 mg/kg (every other day)4- to 6-fold increase-[8]
Rat 0.1 mg/kg (single oral dose)Marked increase-[4]

Experimental Protocols

Protocol 1: Quantification of Succinylacetone in Urine by LC-MS/MS

This protocol is adapted from established methods for the analysis of succinylacetone.[2][5][12]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • To 100 µL of urine, add 10 µL of an internal standard solution (e.g., ¹³C₄-succinylacetone).
  • Add 50 µL of 0.25 M hydroxylamine hydrochloride in acetate buffer (pH 4.5) to convert succinylacetone to its more stable pyrazine derivative.
  • Incubate the mixture at 60°C for 30 minutes.
  • Perform a liquid-liquid extraction with 500 µL of ethyl acetate.
  • Vortex and centrifuge at 2000 x g for 5 minutes.
  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
  • MRM Transitions: Monitor for the specific parent-to-daughter ion transitions for the succinylacetone derivative and the internal standard.

Protocol 2: Quantification of Plasma Tyrosine by HPLC with Fluorescence Detection

This protocol is based on established HPLC methods for amino acid analysis.[13][14]

1. Sample Preparation:

  • To 50 µL of plasma, add 50 µL of an internal standard (e.g., N-methyl phenylalanine).
  • Precipitate proteins by adding 100 µL of 6% perchloric acid.
  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Filter the supernatant through a 0.22 µm syringe filter.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic elution with 5% acetonitrile in water.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: Fluorescence detector with excitation at 215 nm and emission at 283 nm.

Protocol 3: Monitoring for Ocular and Dermal Toxicity in Rodent Models

1. Ocular Examination:

  • Perform baseline and weekly examinations of the eyes of each animal.
  • Use a slit-lamp biomicroscope to assess for corneal opacities, keratitis, and conjunctivitis.
  • Document any abnormalities with photographs.

2. Dermal Examination:

  • Conduct baseline and weekly visual inspections of the paws and skin of each animal.
  • Look for signs of hyperkeratosis, erythema, and desquamation.
  • Score any observed dermal reactions based on a standardized scale (e.g., Draize scale).

3. Histopathology:

  • At the end of the study, collect eye and skin tissues for histopathological analysis.
  • Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
  • Section and stain with hematoxylin and eosin (H&E).
  • A veterinary pathologist should evaluate the slides for any treatment-related changes.

Visualizations

Tyrosine_Metabolism_and_Nitisinone_Action Tyrosine Tyrosine PHP 4-Hydroxyphenylpyruvate Tyrosine->PHP TAT HGA Homogentisic Acid PHP->HGA HPPD MAA_FAA Maleylacetoacetate & Fumarylacetoacetate HGA->MAA_FAA HGD SA Succinylacetone MAA_FAA->SA FAH Toxicity Renal and Hepatic Toxicity SA->Toxicity This compound This compound This compound->PHP Inhibits

Caption: this compound's inhibition of HPPD in the tyrosine pathway.

Nitisinone_Dose_Optimization_Workflow decision decision result result issue issue start Start Experiment: Administer initial this compound dose (e.g., 0.5 mg/kg twice daily) monitor Monitor Biomarkers: - Succinylacetone (SA) in urine/plasma - Tyrosine in plasma start->monitor check_sa SA Detectable? monitor->check_sa increase_dose Increase this compound Dose (e.g., to 0.75 mg/kg twice daily) check_sa->increase_dose Yes check_tyr Tyrosine > 500 µmol/L? check_sa->check_tyr No increase_dose->monitor dietary_restriction Implement Dietary Tyrosine/Phenylalanine Restriction check_tyr->dietary_restriction Yes monitor_toxicity Monitor for Ocular/ Dermal Toxicity check_tyr->monitor_toxicity No dietary_restriction->monitor_toxicity optimal_dose Optimal Dose Achieved monitor_toxicity->optimal_dose

Caption: Workflow for optimizing this compound dosage in experiments.

Troubleshooting_Logic cluster_sa Issue: Detectable Succinylacetone cluster_tyr Issue: High Tyrosine Levels issue issue solution solution sa_issue Detectable SA sa_cause1 Insufficient Dose sa_issue->sa_cause1 sa_cause2 Poor Bioavailability sa_issue->sa_cause2 sa_solution1 Increase Dose sa_cause1->sa_solution1 sa_solution2 Optimize Formulation/ Administration sa_cause2->sa_solution2 tyr_issue High Tyrosine tyr_cause1 High this compound Dose tyr_issue->tyr_cause1 tyr_cause2 Dietary Factors tyr_issue->tyr_cause2 tyr_solution1 Consider Dose Reduction (if SA is undetectable) tyr_cause1->tyr_solution1 tyr_solution2 Implement Dietary Restriction tyr_cause2->tyr_solution2

Caption: Troubleshooting logic for common this compound experiment issues.

References

Nitisinone Solubility Technical Support Center for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Nitisinone Solubility Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to this compound solubility for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when preparing this compound formulations for in vivo experiments.

Issue 1: this compound powder is not dissolving in my chosen solvent.

  • Symptom: Visible solid particles remain in the solvent after mixing.

  • Possible Causes & Solutions:

CauseSolution
Incorrect Solvent Choice This compound is practically insoluble in water.[1] Use organic solvents for initial stock solutions. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents.[2]
Insufficient Solvent Volume The concentration of this compound may be too high for the chosen solvent volume. Refer to the solubility data in Table 1 to ensure you are using an adequate amount of solvent.
Low Temperature Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) and sonication can aid dissolution in organic solvents like DMSO.[3]

Issue 2: Precipitation occurs when diluting a DMSO stock solution with an aqueous buffer (e.g., PBS, saline).

  • Symptom: The solution becomes cloudy or forms visible precipitate upon addition of the aqueous component.

  • Possible Causes & Solutions:

CauseSolution
Rapid Solvent Shift Adding the aqueous buffer too quickly to the DMSO stock can cause the poorly soluble this compound to crash out of solution. Add the aqueous buffer to the DMSO stock slowly, drop-by-drop, while vortexing or stirring continuously.
High Final Concentration The final concentration of this compound in the aqueous formulation may exceed its solubility limit. This compound is sparingly soluble in aqueous buffers.[2] For a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[2] If a higher concentration is needed, consider using a formulation with co-solvents (see Experimental Protocols).
Incorrect pH This compound's solubility in aqueous media increases with a higher pH.[4] However, for in vivo use, the pH must remain within a physiologically tolerable range.

Issue 3: The final formulation for oral gavage is not stable.

  • Symptom: The solution appears cloudy or contains precipitate before administration.

  • Possible Causes & Solutions:

CauseSolution
Formulation Instability Aqueous solutions of this compound are not recommended for storage beyond one day.[2] Prepare fresh formulations for each experiment. For oil-based formulations, ensure the this compound is fully dissolved in the initial DMSO phase before adding the corn oil.
Temperature Changes Storing a prepared formulation at a lower temperature (e.g., 4°C) may cause the compound to precipitate. If refrigeration is necessary, allow the solution to return to room temperature and assess for any precipitation before use. Re-dissolution may be attempted with gentle warming and vortexing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions? A1: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[2] The solubility in DMSO and DMF is significantly higher (approx. 30 mg/mL) than in ethanol (approx. 1 mg/mL).[2] For high concentration stock solutions, DMSO or DMF are recommended.

Q2: What is the solubility of this compound in common vehicles for in vivo studies? A2: The solubility of this compound in various solvents is summarized in the table below.

Table 1: this compound Solubility Data

SolventSolubilityMolar Equivalent (mM)Reference(s)
Dimethyl sulfoxide (DMSO)~30 mg/mL~91.1[2]
Dimethylformamide (DMF)~30 mg/mL~91.1[2]
Ethanol~1 mg/mL~3.0[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL~1.5[2]
10% DMSO in Corn Oil≥ 2.5 mg/mL≥ 7.6[3]
10% DMSO, 40% PEG300, 5% Tween-80 in Saline≥ 2.5 mg/mL≥ 7.6[3]
WaterPractically Insoluble-[1]

Q3: Can I store my prepared this compound solutions? A3: It is not recommended to store aqueous solutions of this compound for more than one day.[2] For organic stock solutions in DMSO or DMF, storage at -20°C for up to one month is generally acceptable, though it is always best to prepare solutions fresh.[3]

Q4: What is the mechanism of action of this compound? A4: this compound is a competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6] This enzyme is involved in the catabolic pathway of tyrosine.[5] By inhibiting HPPD, this compound prevents the accumulation of toxic metabolic intermediates.[7]

Experimental Protocols

Protocol 1: Preparation of this compound in a DMSO/Corn Oil Vehicle for Oral Gavage

This protocol is suitable for achieving a concentration of ≥ 2.5 mg/mL.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Methodology:

  • Weigh the required amount of this compound powder and place it in a sterile tube.

  • Add DMSO to a final concentration of 10% of the total desired volume (e.g., for a 1 mL final volume, add 100 µL of DMSO).

  • Vortex the mixture until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Once a clear solution is obtained, add the corn oil to reach the final volume (e.g., for a 1 mL final volume, add 900 µL of corn oil).

  • Vortex the final solution thoroughly to ensure a homogenous mixture.

  • Visually inspect the solution for any signs of precipitation before administration.

Protocol 2: Preparation of this compound in a Co-Solvent Vehicle for Oral Gavage

This protocol is also suitable for achieving a concentration of ≥ 2.5 mg/mL and may be preferred when an oil-based vehicle is not desired.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Methodology:

  • Weigh the required amount of this compound powder and place it in a sterile tube.

  • Add the solvents sequentially as follows, vortexing thoroughly after each addition to ensure the solution remains clear: a. Add DMSO to a final concentration of 10% of the total volume (e.g., 100 µL for a 1 mL final volume). Vortex until the this compound is fully dissolved. b. Add PEG300 to a final concentration of 40% of the total volume (e.g., 400 µL for a 1 mL final volume). Vortex well. c. Add Tween-80 to a final concentration of 5% of the total volume (e.g., 50 µL for a 1 mL final volume). Vortex well. d. Add sterile saline to bring the solution to the final desired volume (e.g., 450 µL for a 1 mL final volume).

  • Vortex the final solution thoroughly to ensure homogeneity.

  • Visually inspect the solution for clarity before administration.

Visualizations

Diagram 1: this compound's Mechanism of Action

Nitisinone_Mechanism Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase HPPD 4-HPPD (Enzyme) HPPA->HPPD Homogentisate Homogentisate Metabolites Maleylacetoacetate & Fumarylacetoacetate Homogentisate->Metabolites Toxic_Metabolites Succinylacetone & Succinylacetoacetate Metabolites->Toxic_Metabolites In Tyrosinemia Type 1 (FAH Deficiency) This compound This compound This compound->HPPD Inhibition HPPD->Homogentisate

Caption: this compound inhibits the 4-HPPD enzyme in the tyrosine catabolic pathway.

Diagram 2: Troubleshooting Workflow for this compound Solubility Issues

Troubleshooting_Workflow Start Start: Prepare this compound Solution Precipitation Is there precipitation? Start->Precipitation Check_Solvent Check Solvent Type (Use DMSO/DMF for stock) Precipitation->Check_Solvent Yes Dilution_Issue Precipitation upon aqueous dilution? Precipitation->Dilution_Issue No Check_Conc Check Concentration (Refer to Table 1) Check_Solvent->Check_Conc Check_Conc->Start Slow_Addition Slow down aqueous addition with vortexing Dilution_Issue->Slow_Addition Yes Solution_Clear Solution is Clear: Proceed to Experiment Dilution_Issue->Solution_Clear No Use_Cosolvent Consider co-solvent formulation (Protocol 2) Slow_Addition->Use_Cosolvent Unresolved Issue Unresolved: Re-evaluate protocol Use_Cosolvent->Unresolved

Caption: A logical workflow to troubleshoot common this compound solubility problems.

Diagram 3: Experimental Workflow for In Vivo Formulation Preparation

Formulation_Workflow cluster_protocol1 Protocol 1: DMSO/Corn Oil cluster_protocol2 Protocol 2: Co-Solvent Mix P1_Start Weigh this compound P1_DMSO Dissolve in 10% vol DMSO P1_Start->P1_DMSO P1_Oil Add 90% vol Corn Oil P1_DMSO->P1_Oil P1_Vortex Vortex to Homogenize P1_Oil->P1_Vortex P1_Ready Ready for Gavage P1_Vortex->P1_Ready P2_Start Weigh this compound P2_DMSO Dissolve in 10% vol DMSO P2_Start->P2_DMSO P2_PEG Add 40% vol PEG300 P2_DMSO->P2_PEG P2_Tween Add 5% vol Tween-80 P2_PEG->P2_Tween P2_Saline Add 45% vol Saline P2_Tween->P2_Saline P2_Ready Ready for Gavage P2_Saline->P2_Ready

Caption: Step-by-step workflows for preparing two common this compound formulations.

References

How to prevent Nitisinone degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of nitisinone during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade?

A1: this compound is susceptible to degradation under several conditions, including exposure to acidic and basic environments, oxidizing agents, light, and high temperatures.[1] The stability of this compound in solution is pH-dependent, with increased stability observed at higher pH levels.[2][3]

Q2: How should I store my this compound drug substance (powder)?

A2: For long-term storage, this compound powder should be kept at -20°C for up to three years. It is crucial to protect it from light and moisture.

Q3: What are the recommended storage conditions for different this compound formulations?

A3: Storage conditions vary by product. For instance, NITYR™ tablets are stable at room temperature (20°C to 25°C), while Orfadin® capsules generally require refrigeration (2°C to 8°C), although some newer formulations permit in-use storage at room temperature for a limited time. Always refer to the manufacturer's instructions for specific formulation storage requirements.

Q4: My this compound solution turned yellow. Is it degraded?

A4: A color change, such as turning yellow, can be an indicator of degradation. It is recommended to verify the purity of the solution using an analytical method like HPLC before use. Degradation, particularly under acidic conditions, can lead to the formation of byproducts.

Q5: How long are this compound solutions stable?

A5: The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. For example, a stock solution in methanol is stable for up to 5 days when refrigerated.[1] However, working solutions at room temperature can degrade more rapidly, with significant degradation observed after 24 hours.[1]

Troubleshooting Guide: Unexpected this compound Degradation

If you suspect your this compound has degraded, this guide will help you troubleshoot potential causes and find solutions.

Symptom Potential Cause Recommended Action
Low purity or unexpected peaks in HPLC analysis Improper Storage: Exposure to high temperatures, light, or humidity.Review storage conditions. For solid this compound, ensure it is stored at the recommended temperature and protected from light. For solutions, check if they were stored at the correct temperature and for the appropriate duration.
pH of Solution: this compound is more stable at higher pH. Low pH can accelerate degradation.[2][3]Measure the pH of your solution. If it is acidic, consider adjusting the buffer to a more neutral or slightly basic pH if your experimental protocol allows.
Oxidative Stress: Presence of oxidizing agents in the solvent or exposure to air for extended periods. This compound is highly susceptible to oxidative degradation.[1]Prepare fresh solutions and consider using de-gassed solvents. Minimize the headspace in your storage vials. If possible, handle the solution under an inert atmosphere (e.g., nitrogen or argon).
Contaminated Solvents or Reagents: Impurities in solvents or reagents can catalyze degradation.Use high-purity, HPLC-grade solvents and fresh reagents for preparing your solutions.
Reduced biological activity in assays Degradation to Inactive Products: The degradation products of this compound may not have the same biological activity.Confirm the purity of your this compound stock using a validated analytical method (see Experimental Protocols section). If degradation is confirmed, use a fresh, properly stored batch of this compound.
Visible changes in powder or solution (e.g., color change, precipitation) Chemical Degradation: Significant degradation has likely occurred.Discard the material. Do not use it for experiments. Review your handling and storage procedures to prevent future occurrences.

Data on this compound Stability

The following tables summarize quantitative data from forced degradation studies, providing insights into the stability of this compound under various stress conditions.

Table 1: Forced Degradation of this compound in Solution

Stress ConditionTimeTemperatureDegradation (%)Reference
5 M HCl90 minReflux~15%[1]
5 M NaOH90 minReflux~25%[1]
0.5% H₂O₂30 min80°C~66%[1]
1% H₂O₂30 min80°C>92%[1]
Water-Methanol (85:15) Solution5 days80°CExtensive[1]
Water-Methanol (85:15) Solution5 daysRoom Temp (UV Light)Extensive[1]
Water-Methanol (85:15) Solution5 daysRoom Temp (Visible Light)Extensive[1]

Table 2: Stability of this compound Solid Form Under Stress

Stress ConditionTimeTemperatureDegradationReference
Thermal5 days80°CSlight[1]
Photolytic (UV Light)5 daysRoom TempSlight[1]
Photolytic (Visible Light)5 daysRoom TempSlight[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Analysis

This protocol outlines a method to determine the purity of this compound and detect the presence of its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Nova-Pak C18, 4 µm, 3.9 x 150 mm.

  • Mobile Phase: A mixture of 50 mM Sodium Dihydrogen Phosphate (NaH₂PO₄) buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile in a 45:55 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it by sonication for 10 minutes.

    • Prepare this compound standard solutions and samples in the mobile phase at a suitable concentration (e.g., 0.5-50 µg/mL).

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Analyze the resulting chromatograms to determine the retention time of this compound and identify any degradation peaks. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed standard solution.

Visualizations

Diagram 1: Acid-Catalyzed Degradation Pathway of this compound

G This compound This compound Intermediate Hydrolysis Intermediate This compound->Intermediate Acidic Hydrolysis (e.g., low pH) ATFA ATFA (2-amino-4-(trifluoromethyl)benzoic acid) Intermediate->ATFA Reduction of nitro group NTFA NTFA (2-nitro-4-(trifluoromethyl)benzoic acid) Intermediate->NTFA Cleavage CHD CHD (Cyclohexane-1,3-dione) Intermediate->CHD Cleavage

Caption: Proposed degradation of this compound under acidic conditions.

Diagram 2: Troubleshooting Workflow for this compound Degradation

G start Degradation Suspected check_purity Analyze Purity via HPLC start->check_purity is_degraded Degradation Confirmed? check_purity->is_degraded investigate_storage Review Storage Conditions (Temp, Light, Time) is_degraded->investigate_storage Yes end_ok Continue Experiment is_degraded->end_ok No investigate_solution Examine Solution Prep (pH, Solvent, Air Exposure) investigate_storage->investigate_solution remediate_storage Correct Storage Procedures investigate_solution->remediate_storage remediate_solution Modify Solution Prep Protocol remediate_storage->remediate_solution use_fresh_stock Use Fresh this compound Stock remediate_solution->use_fresh_stock end_discard Discard Degraded Material use_fresh_stock->end_discard

Caption: A logical workflow for troubleshooting suspected this compound degradation.

Diagram 3: Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_conclusion Conclusion prep_solution Prepare this compound Solution stress_samples Expose to Stress Conditions (Heat, Light, pH, Oxidant) prep_solution->stress_samples hplc_analysis Analyze via Stability- Indicating HPLC stress_samples->hplc_analysis data_analysis Calculate % Degradation hplc_analysis->data_analysis assess_stability Assess Stability Profile data_analysis->assess_stability

Caption: A general workflow for conducting forced degradation studies of this compound.

References

Technical Support Center: Accurate Nitisinone Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of Nitisinone quantification using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound quantification?

A1: A common starting point for this compound analysis is reverse-phase HPLC (RP-HPLC). Several published methods have demonstrated successful quantification using a C18 column with a mobile phase consisting of a buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol.[1][2][3] Detection is typically performed using a UV detector at wavelengths ranging from 212 nm to 280 nm.[1][2][3]

Q2: How should I prepare my this compound samples for HPLC analysis?

A2: For tablet or capsule formulations, the samples are typically crushed into a fine powder.[1][2] A specific amount of the powder, equivalent to a known weight of this compound, is then dissolved in a suitable solvent, which is often the mobile phase or a component of it like methanol or acetonitrile.[1][2][3] Sonication is frequently used to ensure complete dissolution of the analyte.[1][2] The resulting solution should be filtered through a 0.45 µm filter before injection to prevent particulates from damaging the HPLC system.[3]

Q3: What are the key validation parameters to consider for a this compound HPLC method?

A3: According to ICH guidelines, key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).[1] Robustness should also be evaluated by making small, deliberate changes to method parameters like mobile phase composition and pH to assess the method's reliability.[2]

Q4: How stable is this compound in standard solutions?

A4: The stability of this compound in solution depends on the solvent and storage conditions. For instance, stock solutions of this compound in methanol have been found to be stable for at least 5 days when stored in a refrigerator.[2] However, working standard solutions prepared in the mobile phase may show significant degradation after 24 hours at room temperature.[2] It is crucial to evaluate the stability of your specific standard and sample solutions under your laboratory's conditions.

Troubleshooting Guides

This section addresses common problems encountered during the HPLC analysis of this compound.

Problem 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A: Peak tailing can compromise accuracy and resolution. Here are the common causes and how to address them:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with this compound, causing tailing.

    • Solution: Add a competing base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites. Alternatively, using a highly end-capped column can minimize these interactions. Adjusting the mobile phase pH to a lower value (e.g., around 2.5-3.5) can also help by keeping the silanol groups protonated.[2]

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column can lead to active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.

  • Mismatched Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.

Problem 2: Retention Time Variability

Q: I am observing inconsistent retention times for this compound between injections. What could be the issue?

A: Fluctuations in retention time can affect the reliability of peak identification and integration. Consider the following:

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength.

    • Solution: Ensure the mobile phase is prepared accurately and consistently. Keep the solvent reservoirs capped to minimize evaporation. Degassing the mobile phase before use can also prevent bubble formation in the pump, which can affect the flow rate.

  • Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before starting a sequence can lead to drifting retention times.

    • Solution: Allow the mobile phase to run through the column for at least 10-15 column volumes, or until a stable baseline is achieved, before the first injection.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column's separation characteristics.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.

Problem 3: Poor Resolution

Q: The this compound peak is not well-separated from other peaks in the chromatogram. How can I improve the resolution?

A: Poor resolution can lead to inaccurate quantification. Here are some strategies to improve it:

  • Adjust Mobile Phase Strength: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer is a critical factor.

    • Solution: To increase retention and potentially improve the separation of early-eluting peaks, decrease the percentage of the organic solvent in the mobile phase.

  • Change Mobile Phase pH: The pH of the mobile phase can alter the ionization state of this compound and interfering compounds, thereby affecting their retention and selectivity.

    • Solution: Experiment with adjusting the pH of the aqueous buffer within the stable range of your column. For this compound, methods have been successful with pH values around 2.5 to 3.6.[2][3]

  • Modify Stationary Phase: If adjusting the mobile phase is insufficient, the column chemistry may not be optimal.

    • Solution: Consider trying a different type of C18 column from another manufacturer, as they can have different selectivities. Alternatively, a column with a different stationary phase (e.g., Phenyl-Hexyl) might provide the necessary change in selectivity.

Problem 4: Baseline Noise or Drift

Q: My chromatogram shows a noisy or drifting baseline, which is affecting the sensitivity of my analysis. What should I do?

A: A stable baseline is crucial for accurate quantification, especially at low concentrations.

  • Contaminated Mobile Phase: Impurities in the solvents or buffer components can contribute to baseline noise.

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Filter the mobile phase through a 0.45 µm membrane before use.

  • Detector Issues: A dirty flow cell or a deteriorating lamp in the UV detector can cause noise and drift.

    • Solution: Flush the flow cell with an appropriate cleaning solvent. If the problem persists, the detector lamp may need to be replaced.

  • Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can outgas in the detector flow cell, causing spikes and noise.

    • Solution: Degas the mobile phase using an inline degasser, sonication, or helium sparging.

Experimental Protocols

Below are examples of detailed methodologies for this compound quantification by HPLC, summarized from published literature.

Table 1: Example HPLC Methodologies for this compound Quantification

ParameterMethod 1Method 2Method 3
Column Inertsil®-Octadecyl-silyl-3V-Reverse-Phase-C18 (250 mm x 4.6 mm, 5 µm)[1]Nova-Pak C18 (dimensions not specified)[2]Develosil ODS HG-5 RP C18 (150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase 0.03M Ammonium Acetate in water: Acetonitrile (50:50 v/v)[1]50 mM NaH2PO4 (pH 2.5): Acetonitrile (45:55, v/v)[2]0.02M Phosphate buffer (pH 3.6): Methanol (55:45 v/v)[3]
Flow Rate 0.8 mL/min[1]Not specified1.0 mL/min[3]
Detection UV at 212 nm[1]UV at 280 nm[2]UV at 255 nm[3]
Injection Volume 20 µL[1]20 µL[2]Not specified
Column Temp. 25°C[1]Not specifiedAmbient[3]
Diluent Acetonitrile[1]Mobile Phase[2]Methanol[3]

Quantitative Data Summary

The following table summarizes key quantitative performance parameters from various validated HPLC methods for this compound.

Table 2: Summary of Quantitative Data from Validated this compound HPLC Methods

ParameterMethod AMethod BMethod C
Retention Time 3.0 minutes[1]Not specified3.254 minutes[3]
Linearity Range 40 - 120 µg/mL[1]0.5 - 50 µg/mL[2]12.0 - 28.0 µg/mL[3]
Correlation Coeff. ~1.000[1]>0.999[2]0.9995[3]
LOD 0.1 µg/mL[1]0.15 µg/mL[2]5.004 µg/mL[3]
LOQ 0.3 µg/mL[1]0.45 µg/mL[2]15.164 µg/mL[3]
Precision (%RSD) <1% (Intra-day & Inter-day)[1]<2% (Within-day & Between-day)[2]0.46% (Repeatability)[3]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Tablet Powder prep2 Dissolve in Diluent prep1->prep2 prep3 Sonicate for 15 min prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 analysis1 Inject Sample prep4->analysis1 analysis2 Isocratic Elution (C18 Column) analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 analysis4 Data Acquisition analysis3->analysis4 data1 Peak Integration analysis4->data1 data2 Quantification (Calibration Curve) data1->data2

Caption: Experimental workflow for this compound quantification by HPLC.

Troubleshooting_Logic start Chromatographic Problem Observed problem1 Peak Tailing? start->problem1 problem2 Retention Time Shift? problem1->problem2 No solution1 Adjust Mobile Phase pH Add TEA Check Column Health problem1->solution1 Yes problem3 Poor Resolution? problem2->problem3 No solution2 Check Mobile Phase Prep Equilibrate Column Use Column Oven problem2->solution2 Yes problem4 Baseline Noise? problem3->problem4 No solution3 Optimize % Organic Adjust Mobile Phase pH Try Different Column problem3->solution3 Yes solution4 Use HPLC Grade Solvents Degas Mobile Phase Clean Detector Cell problem4->solution4 Yes

Caption: Logical workflow for troubleshooting common HPLC issues.

References

Addressing variability in animal model response to Nitisinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nitisinone in animal models. Our aim is to help address the variability in animal model responses and ensure the robustness and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] HPPD is a critical enzyme in the tyrosine catabolic pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisic acid.[2] By inhibiting HPPD, this compound effectively blocks the breakdown of tyrosine, preventing the formation of downstream toxic metabolites like maleylacetoacetate and fumarylacetoacetate, which can cause liver and kidney damage.[1][2] This mechanism is the basis for its use in treating hereditary tyrosinemia type 1 (HT-1) and alkaptonuria (AKU).[1][4]

Q2: Why am I observing significant variability in the response of my animal models to this compound?

Variability in response to this compound across and within animal models can be attributed to several factors:

  • Species-Specific Differences: Toxicological studies have revealed species-dependent responses to this compound. For instance, rats and Beagle dogs are prone to developing reversible corneal lesions at low doses, while mice, rabbits, and rhesus monkeys do not exhibit this effect even at higher doses.[3][5] These differences are often linked to variations in tyrosine metabolism and the resulting plasma tyrosine concentrations.[6]

  • Genetic Background: The genetic makeup of the animal model can influence its response. For example, in mouse models of oculocutaneous albinism (OCA), the therapeutic effect of this compound on pigmentation is dependent on the specific mutation in the tyrosinase gene.[7][8]

  • Dietary Control: The levels of tyrosine and phenylalanine in the diet are crucial.[4] this compound treatment leads to an elevation of plasma tyrosine, and a diet restricted in these amino acids is often necessary to prevent tyrosine-related side effects like keratopathy.[2][9][10] Inconsistent dietary control can be a major source of variability.

  • Dose-Response Relationship: The therapeutic and toxic effects of this compound are dose-dependent. A clear dose-response relationship has been observed for the reduction of homogentisic acid in both animal models and human patients.[11] Inconsistent dosing can therefore lead to variable outcomes.

Q3: My animals are developing ocular opacities. What is the cause and how can I mitigate this?

The development of ocular opacities, specifically corneal lesions, is a known side effect of this compound-induced hypertyrosinemia, particularly in rats and dogs.[3][5] This is thought to be caused by the crystallization of excess tyrosine in the cornea.[2]

Mitigation Strategies:

  • Dietary Restriction: Implementing a diet low in tyrosine and phenylalanine is the most effective way to reduce elevated plasma tyrosine levels and prevent or reverse corneal opacities.[9][10]

  • Dose Adjustment: If dietary modification is not sufficient, a careful reduction of the this compound dose may be necessary, while ensuring the therapeutic effect is maintained.

  • Choice of Animal Model: If the research question allows, using a species less prone to this side effect, such as mice, could be considered.[3][5]

Q4: How should I prepare and administer this compound to my animal models?

The method of preparation and administration can impact the drug's bioavailability and efficacy.

  • Formulation: this compound can be administered orally. For rodent studies, it is often mixed in the drinking water or administered via oral gavage.[7][12][13] Commercially available capsules can be used to prepare solutions.[14]

  • Vehicle: For oral gavage, the vehicle should be inert and appropriate for the animal model.

  • Frequency: Dosing is typically done daily or every other day to maintain steady-state plasma concentrations.[4][7]

Q5: What are the expected pharmacokinetic and pharmacodynamic profiles of this compound in common animal models?

Pharmacokinetics (PK) and pharmacodynamics (PD) of this compound can vary between species.[15]

  • Half-life: In healthy male humans, the mean terminal plasma half-life is approximately 54 hours.[4]

  • Time to Effect: A single oral dose in rats can lead to complete inhibition of hepatic HPPD within an hour.

  • Dose-Response: Studies in alkaptonuric mice have shown a clear dose-dependent reduction in plasma homogentisic acid (HGA) levels.[11]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Inconsistent or no reduction in target biomarkers (e.g., succinylacetone, HGA) 1. Inadequate this compound dose.[11]2. Poor drug stability or incorrect preparation.3. Insufficient drug absorption.4. High dietary intake of tyrosine/phenylalanine, overwhelming the drug's effect.1. Perform a dose-response study to determine the optimal dose for your specific model and endpoint.2. Verify the preparation protocol and ensure the stability of the this compound solution.3. Consider a different administration route (e.g., oral gavage instead of in drinking water for more precise dosing).4. Implement and strictly control a low tyrosine/phenylalanine diet.[9][10]
High mortality or unexpected toxicity in the treatment group 1. This compound overdose.2. Severe hypertyrosinemia leading to toxicity.[3][5]3. Species-specific sensitivity.[3][5]4. Interaction with other experimental compounds.1. Review and recalculate the administered dose.2. Immediately implement a restricted diet and consider reducing the this compound dose.3. Consult literature for known sensitivities of your chosen animal model.4. Review all experimental protocols for potential drug interactions.
Variability in plasma this compound or tyrosine levels between animals in the same group 1. Inconsistent drug administration (e.g., variable water intake if administered in drinking water).2. Differences in individual animal metabolism (e.g., cytochrome P450 activity).3. Non-compliance with dietary restrictions (if applicable).1. Switch to a more precise administration method like oral gavage.2. Increase the sample size to account for individual variability.3. Ensure all animals have equal access to the medicated water/feed and monitor intake.4. Reinforce strict dietary protocols.
Lack of expected phenotypic change (e.g., no change in pigmentation in OCA models) 1. The specific animal model may not be responsive (e.g., OCA-1A models show minimal response compared to OCA-1B).[7][8]2. Insufficient elevation of plasma tyrosine to overcome the enzymatic defect.3. Incorrect timing or duration of treatment.1. Verify the genetic background and expected responsiveness of your animal model.2. Measure plasma tyrosine levels to confirm they have reached the therapeutic range.3. Adjust the this compound dose to achieve higher tyrosine levels, while monitoring for toxicity.[7]4. Review the literature for optimal treatment windows for the desired phenotypic change.

Quantitative Data Summary

Table 1: this compound Dose and Effect on Plasma Tyrosine and HGA in Animal Models

Animal Model This compound Dose Administration Route Duration Effect on Plasma Tyrosine Effect on Plasma/Urine HGA Reference
AKU Mice4 mg/L in drinking waterOral13 days-~90% reduction in plasma HGA[11]
AKU MiceNot specifiedOral3 daysElevated to 813 µmol/L (pre-diet)-[9][10]
OCA-1B Mice4 mg/kg every other dayOral gavage1 month4- to 6-fold increase-[7]
Rats1 mg/kg/dayOral6 weeksElevated-[3][5]

Table 2: Pharmacokinetic Parameters of this compound

Species Dose Parameter Value Reference
Healthy Male HumansSingle 30 mgCmax10.5 µmol/L[4]
Healthy Male HumansSingle 30 mgTmax3.5 hours[4]
Healthy Male HumansSingle doseTerminal half-life~54 hours[4]

Key Experimental Protocols

Protocol 1: Induction of Hypertyrosinemia in a Mouse Model of Alkaptonuria (AKU)

  • Animal Model: Hgd−/− mice on a BALB/c or C57BL/6 background.[11]

  • This compound Preparation and Administration: this compound is dissolved in the drinking water at a concentration of 4 mg/L.[12][13] Ensure fresh medicated water is provided regularly.

  • Diet: Standard chow with free access to food and water.[16] For studies investigating the mitigation of hypertyrosinemia, a specialized diet restricted in tyrosine and phenylalanine is required.[9][10]

  • Monitoring:

    • Plasma HGA levels are measured at baseline and at specified time points during treatment to assess efficacy.[11]

    • Plasma tyrosine levels are monitored to assess the degree of hypertyrosinemia.

    • Animal welfare, including body weight and observation for any signs of toxicity (e.g., corneal opacities), should be monitored regularly.

  • Sample Collection: Blood samples can be collected via tail bleed into appropriate microvettes for plasma separation and analysis.[11]

  • Analytical Method: Plasma concentrations of this compound, tyrosine, and HGA can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

Protocol 2: Analysis of this compound in Plasma using LC-MS/MS

  • Sample Preparation: Plasma samples are prepared by protein precipitation using acetonitrile.[17]

  • Chromatography: Isocratic or gradient separation can be achieved on a C18 reverse-phase column.[17][18]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific mass transitions for this compound and an internal standard are used for quantification.[17][18]

  • Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, assessing linearity, sensitivity, accuracy, precision, and recovery.[17]

Visualizations

Tyrosine_Catabolic_Pathway cluster_pathway Tyrosine Catabolic Pathway cluster_intervention Therapeutic Intervention cluster_disease Disease States Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA TAT HGA Homogentisic Acid HPPA->HGA HPPD MAA Maleylacetoacetate HGA->MAA HGD AKU Alkaptonuria (HGD deficiency) HGA->AKU FAA Fumarylacetoacetate MAA->FAA Fumarate Fumarate + Acetoacetate FAA->Fumarate FAH HT1 Hereditary Tyrosinemia Type 1 (FAH deficiency) FAA->HT1 This compound This compound This compound->HPPA Inhibits HPPD

Caption: this compound's mechanism of action in the tyrosine catabolic pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., AKU mouse) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Sample Collection (Blood) Acclimatization->Baseline Treatment_Group Administer this compound + Controlled Diet Baseline->Treatment_Group Control_Group Administer Vehicle + Controlled Diet Baseline->Control_Group Monitoring Regular Monitoring (Weight, Clinical Signs) Treatment_Group->Monitoring Control_Group->Monitoring Sample_Collection Endpoint Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Biochemical Biochemical Analysis (LC-MS/MS for this compound, HGA, Tyrosine) Sample_Collection->Biochemical Phenotypic Phenotypic Analysis Sample_Collection->Phenotypic Data Data Analysis & Interpretation Biochemical->Data Phenotypic->Data

Caption: General experimental workflow for a this compound study in an animal model.

References

Nitisinone crystallization problems in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Nitisinone Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the crystallization of this compound in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1] It is sparingly soluble in aqueous buffers.[1] For applications requiring an aqueous environment, it is recommended to first dissolve this compound in DMSO and then dilute the solution with the aqueous buffer of choice.[1]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility of this compound varies significantly depending on the solvent. The following table summarizes the approximate solubility of this compound in several common solvents.

SolventSolubilityReference
DMSO~30 mg/mL[1], 41.67 mg/mL[2], 66 mg/mL[3][1][2][3]
DMF~30 mg/mL[1]
Ethanol~1 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
Water< 0.1 mg/mL (insoluble)[2][2]
DichloromethaneFreely soluble[4]
Ethyl AcetateSparingly soluble[4]
Isopropyl AlcoholSlightly soluble[4]

Q3: How should I store my this compound stock solutions to prevent crystallization?

A3: this compound as a solid can be stored at -20°C for at least four years.[1] Stock solutions in organic solvents like DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[2] To minimize crystallization due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Q4: My this compound solution has formed crystals. What should I do?

A4: If you observe crystals or precipitation in your this compound solution, gentle warming and/or sonication can help redissolve the compound.[5][6] However, be cautious with heating as it may accelerate the degradation of the compound.[6] It is always best to prepare fresh aqueous solutions for immediate use.[1]

Troubleshooting Guide

Issue: Crystallization or precipitation observed in this compound stock solution upon preparation or storage.

This guide provides a systematic approach to troubleshoot and resolve crystallization issues with this compound stock solutions.

Troubleshooting Workflow

This compound Crystallization Troubleshooting Troubleshooting this compound Crystallization cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Problem Assessment cluster_3 Solution & Prevention cluster_4 Outcome start Crystals observed in This compound stock solution action1 Attempt to redissolve: Gently warm and/or sonicate start->action1 check1 Did crystals redissolve? action1->check1 solution1 Use solution immediately. Consider preparing fresh for next use. check1->solution1 Yes solution2 Review preparation protocol. Verify solvent quality and concentration. check1->solution2 No end Problem Resolved solution1->end solution3 Check storage conditions. Aliquot and store at -80°C. solution2->solution3 solution3->end

Caption: A flowchart to systematically troubleshoot this compound crystallization.

Detailed Troubleshooting Steps
Problem Possible Cause Recommended Action
Crystals form immediately upon dissolving this compound. Concentration exceeds solubility limit: The amount of this compound is too high for the volume of solvent used.Review the solubility data provided in the FAQ section. Ensure the target concentration does not exceed the solubility limit for the chosen solvent.
Poor solvent quality: The solvent may contain impurities or water (especially for DMSO, which is hygroscopic) that can reduce the solubility of this compound.[3]Use high-purity, anhydrous solvents. Use fresh DMSO for preparing stock solutions.[3]
Crystals form after adding the this compound stock solution to an aqueous buffer. Low aqueous solubility: this compound is sparingly soluble in aqueous solutions.[1] Adding a concentrated organic stock solution to an aqueous buffer can cause the compound to precipitate out.Prepare a more dilute stock solution in the organic solvent before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent in the aqueous solution is as low as possible while maintaining this compound solubility. A 1:1 solution of DMSO:PBS (pH 7.2) has a this compound solubility of approximately 0.5 mg/ml.[1]
Crystals form in the stock solution during storage. Improper storage temperature: Storing at a temperature that is too high (e.g., -20°C instead of -80°C for long-term storage) can lead to instability and crystallization.For long-term storage (up to 6 months), store DMSO stock solutions at -80°C.[2] For short-term storage (up to 1 month), -20°C is acceptable.[2]
Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can promote crystallization.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Evaporation of solvent: If the storage container is not sealed properly, the solvent can evaporate over time, increasing the concentration of this compound and leading to crystallization.Ensure that storage vials are tightly sealed.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 329.2 g/mol .

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Calculation: Volume (mL) = (mass of this compound in mg / 329.2) * 100

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Gently vortex or sonicate the vial until the this compound is completely dissolved. If necessary, warm the solution briefly to aid dissolution, but avoid excessive heat.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of a 100 µM this compound Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Desired aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes

Procedure:

  • On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution 1:100 with the aqueous buffer to achieve the final concentration of 100 µM. For example, add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer.

  • Mix thoroughly by gentle vortexing or pipetting.

  • Use the working solution immediately. Do not store aqueous solutions of this compound for more than one day.[1]

Signaling Pathway and Mechanism of Action

This compound is an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is involved in the catabolic pathway of tyrosine. By inhibiting this enzyme, this compound prevents the accumulation of toxic metabolites in conditions such as hereditary tyrosinemia type 1.[7]

This compound Mechanism of Action This compound's Role in Tyrosine Catabolism Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD Homogentisate Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate HPPD->Homogentisate This compound This compound This compound->Inhibition Inhibition->HPPD

Caption: Mechanism of action of this compound in the tyrosine catabolic pathway.

References

Methods for enhancing the bioavailability of Nitisinone in rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective administration and troubleshooting of Nitisinone in rodent models. Given that this compound already exhibits high oral bioavailability in rodents, this guide focuses on optimizing experimental consistency, addressing common challenges, and providing standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is the established oral bioavailability of this compound in rodents?

A1: The oral bioavailability of this compound in rats is high, reported to be greater than 90%.[1][2] This indicates that after oral administration, the vast majority of the drug is absorbed and reaches systemic circulation.

Q2: What is the mechanism of action for this compound?

A2: this compound is a potent, reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4][5] This enzyme is the second step in the tyrosine catabolic pathway. By blocking this enzyme, this compound prevents the accumulation of toxic metabolites downstream, which is its therapeutic application in hereditary tyrosinemia type 1 (HT-1).[4]

Q3: What are the expected pharmacokinetic (PK) parameters for this compound in rodents?

A3: Following oral administration in rats, this compound is rapidly and completely absorbed.[2] The terminal half-life is approximately 9 hours in rats.[2] In mice, maximum plasma tyrosine concentrations, an indirect measure of this compound's effect, are observed 16 hours after a single oral dose.[6]

Q4: How does this compound administration impact plasma tyrosine levels?

A4: Inhibition of HPPD leads to a significant, dose-dependent increase in plasma tyrosine levels.[1][2] In rats, a single dose can cause a marked increase in plasma tyrosine (around 2,500 nmol/mL) and in ocular fluids (3,500–4,000 nmol/mL), with peak levels occurring at 24 hours.[1][2] These levels typically return to normal within 48 hours.[2]

Q5: What vehicles can be used for preparing this compound for oral administration in rodents?

A5: Published studies have used various vehicles for oral gavage. Common choices include corn oil or a mixture of 10% DMSO and 90% corn oil for solubility.[6][7] For suspension formulations, water can also be used, especially when mixing the contents of commercially available capsules.[8]

Q6: Should this compound be administered with or without food?

A6: There are no formal pharmacokinetic studies on the effect of food on this compound absorption in rodents.[1][2] However, a clinical study in humans was designed to assess the effect of food on bioavailability.[9] For consistency in experimental design, it is recommended to administer this compound on an empty stomach (e.g., after a short fasting period) or to consistently administer it with food across all study arms. Taking the Orfadin® capsule on an empty stomach is recommended for human use.[8]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High variability in plasma this compound concentrations between subjects. 1. Inconsistent oral gavage technique leading to variable dosing. 2. Use of an inappropriate or inconsistent vehicle affecting suspension/solubility. 3. Animal stress impacting gastrointestinal motility and absorption. 4. Inconsistent timing of blood sample collection relative to dosing.1. Ensure all personnel are proficient in oral gavage; verify dose volume accuracy. 2. Use a standardized, validated vehicle preparation protocol. Ensure the formulation is a homogenous suspension or clear solution before each dose. 3. Acclimatize animals to handling and gavage procedures to minimize stress. 4. Strictly adhere to the sample collection schedule based on the known Tmax (Time to Maximum Concentration).
Unexpected adverse effects (e.g., corneal opacities, weight loss). 1. Excessive elevation of plasma tyrosine is a known cause of ocular lesions in some species.[1][5] 2. The dose may be too high for the specific rodent strain or model.1. Monitor plasma tyrosine levels. If they exceed 500 µmol/L, consider implementing a low-protein (tyrosine and phenylalanine restricted) diet.[4] 2. Review dose calculations. Consider a dose-ranging study to determine the optimal therapeutic dose with minimal side effects for your model.
Inconsistent or lower-than-expected pharmacological effect. 1. Degradation of this compound due to improper storage or formulation. 2. Incorrect dose calculation or administration. 3. Assessment of the pharmacological endpoint is not timed correctly with the drug's peak effect.1. Store this compound according to manufacturer recommendations. Some formulations require refrigeration.[2] Prepare formulations fresh daily unless stability data is available. 2. Double-check all dose calculations, animal weights, and dosing volumes. 3. Align the timing of endpoint measurement (e.g., succinylacetone or HGA levels) with the expected pharmacodynamic profile of this compound.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound

Parameter Rats Healthy Human Volunteers
Bioavailability >90% (oral)[1][2] N/A
Tmax (Capsule) N/A 3 hours[10]
Tmax (Liquid) N/A 15 minutes[10]
Terminal Half-life ~9 hours[2] ~54 hours[2][10]

| Plasma Protein Binding | N/A | >95%[4] |

Table 2: Example Dosing Regimens for this compound in Rodent Studies

Species Dose Administration Route & Frequency Vehicle Study Context / Finding
Rat 0.1 mg/kg & 10 mg/kg Single Oral Dose Not Specified Dose-dependent increase in plasma tyrosine.[6]
Rat 1 mg/kg Oral, Once Daily Not Specified Ingestion by tsetse flies feeding on treated rats resulted in ~90% fly mortality.[11][12]
Mouse 10 mg/kg Single Oral Dose Corn Oil or Water HPPD activity was almost completely inhibited 4 hours after administration.[6]

| Mouse | 4 mg/kg | Oral Gavage, Every Other Day | Not Specified | Elevated plasma tyrosine levels 4- to 6-fold; increased pigmentation in an OCA-1B model.[7][13] |

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Suspension for Oral Gavage
  • Objective: To prepare a homogenous suspension of this compound for consistent oral administration to rodents.

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% methylcellulose in water, or 10% DMSO/90% corn oil)

    • Mortar and pestle (optional, for particle size reduction)

    • Calibrated balance

    • Stir plate and magnetic stir bar

    • Volumetric flasks and appropriate pipettes

  • Procedure:

    • Calculate the total amount of this compound and vehicle required based on the desired concentration and the total volume needed for the study cohort.

    • If starting with a non-micronized powder, gently triturate the this compound in a mortar and pestle to ensure a fine, uniform powder.

    • Accurately weigh the this compound powder.

    • For an aqueous suspension (e.g., methylcellulose): Gradually add a small amount of the vehicle to the powder to create a paste. Continue to add the vehicle in small increments while stirring continuously until the desired final volume is reached.

    • For a lipid/solvent vehicle (e.g., DMSO/corn oil): First, dissolve the this compound powder in the required volume of DMSO. Once fully dissolved, add the corn oil and mix thoroughly.

    • Place the container on a stir plate and stir for at least 15-30 minutes to ensure a homogenous suspension/solution.

    • Visually inspect for uniformity before drawing each dose. Keep the suspension stirring during the dosing procedure to prevent settling.

Diagrams

Tyrosine_Catabolism_Pathway Tyrosine Tyrosine HPPA 4-hydroxyphenylpyruvate (4-HPP) Tyrosine->HPPA TAT HGA Homogentisic Acid (HGA) HPPA->HGA HPPD MAA Maleylacetoacetate HGA->MAA HGO FAA Fumarylacetoacetate MAA->FAA MAAI Out Fumarate + Acetoacetate FAA->Out FAH This compound This compound HPPD 4-HPPD This compound->HPPD TAT Tyrosine Aminotransferase (TAT) HGO HGA Oxidase MAAI MAA Isomerase FAH Fumarylacetoacetate Hydrolase (FAH)

Caption: this compound inhibits 4-HPPD in the tyrosine catabolism pathway.

Rodent_PK_Workflow Start Start: Acclimatize Animals Fasting Fast Animals (optional, for consistency) Start->Fasting Dosing Administer this compound via Oral Gavage Fasting->Dosing Sampling Collect Blood Samples at Predetermined Time Points (e.g., 0, 1, 2, 4, 8, 16, 24h) Dosing->Sampling Processing Process Blood to Plasma Store at -80°C Sampling->Processing Analysis Analyze Plasma Samples (e.g., LC-MS/MS) Processing->Analysis End End: Pharmacokinetic Analysis Analysis->End

Caption: Workflow for a typical this compound pharmacokinetic study in rodents.

Troubleshooting_Variability Problem High Variability in Plasma Concentrations? Cause1 Inconsistent Dosing? Problem->Cause1 Yes Cause2 Vehicle Issues? Problem->Cause2 Yes Cause3 Inconsistent Sampling? Problem->Cause3 Yes Solution1 Standardize Gavage Technique & Verify Dose Volume Cause1->Solution1 Solution2 Ensure Homogenous Formulation & Use Consistent Vehicle Cause2->Solution2 Solution3 Strictly Adhere to PK Sampling Schedule Cause3->Solution3

Caption: Troubleshooting high variability in this compound plasma levels.

References

Overcoming matrix effects in LC-MS/MS analysis of Nitisinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Nitisinone.

Troubleshooting Guide

Question: I am observing a lower than expected signal response for this compound in my plasma samples compared to my standards prepared in a neat solution. What could be the cause?

Answer: This is a classic indication of ion suppression, a common matrix effect in LC-MS/MS analysis. Endogenous components in biological matrices, such as phospholipids, salts, and proteins, can co-elute with this compound and interfere with its ionization in the mass spectrometer's source, leading to a suppressed signal.

Question: How can I confirm that I am experiencing matrix effects in my this compound analysis?

Answer: You can assess the presence of matrix effects both qualitatively and quantitatively:

  • Qualitative Assessment (Post-Column Infusion): Continuously infuse a standard solution of this compound into the mass spectrometer post-column while injecting an extracted blank plasma sample onto the LC column. A significant dip in the this compound signal as the matrix components elute indicates the retention time windows where ion suppression is occurring.

  • Quantitative Assessment (Post-Extraction Spike): Compare the peak area of this compound in a solution where the standard has been spiked into the matrix after the extraction process to the peak area of this compound in a neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect, known as the Matrix Factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Question: My this compound peak is showing poor shape (e.g., tailing or splitting). Could this be related to matrix effects?

Answer: While poor peak shape can be due to various factors such as column degradation or improper mobile phase composition, it can also be exacerbated by matrix effects. Co-eluting matrix components can interfere with the chromatography, leading to distorted peak shapes. It is crucial to ensure efficient chromatographic separation of this compound from the bulk of the matrix components.

FAQs: Overcoming Matrix Effects in this compound Analysis

Q1: What is the most common sample preparation technique to reduce matrix effects for this compound in plasma?

A1: Protein precipitation (PPT) is a widely used and straightforward technique for preparing plasma samples for this compound analysis.[1] It effectively removes a large portion of proteins, which are major contributors to matrix effects. Acetonitrile is a commonly used precipitation solvent.[1]

Q2: Are there other sample preparation methods that can provide a cleaner extract than protein precipitation?

A2: Yes, while PPT is common, other techniques can offer a more thorough cleanup:

  • Solid-Phase Extraction (SPE): SPE can provide a more selective extraction of this compound from the plasma matrix, leading to a cleaner sample and reduced matrix effects. Different sorbent chemistries, such as reversed-phase (e.g., C8 or C18) or mixed-mode cation exchange, can be explored to optimize the cleanup.

  • Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating this compound from interfering matrix components based on its solubility in immiscible liquid phases.

The choice of sample preparation method will depend on the required sensitivity, throughput, and the complexity of the matrix. For highly sensitive assays, investing time in developing a more rigorous SPE or LLE method can be beneficial.

Q3: How critical is the choice of an internal standard (IS) for compensating for matrix effects?

A3: The use of an appropriate internal standard is crucial for accurate and precise quantification in the presence of matrix effects. An ideal IS should co-elute with the analyte and experience similar ionization suppression or enhancement. For this compound, a stable isotope-labeled (SIL) internal standard, such as this compound-¹³C₆, is the gold standard as it has nearly identical physicochemical properties to the analyte.[2] If a SIL-IS is not available, a structural analog like mesotrione can be considered.[2]

Q4: Can chromatographic conditions be optimized to mitigate matrix effects?

A4: Absolutely. Optimizing the chromatographic separation is a powerful strategy. The goal is to separate the elution of this compound from the regions where significant ion suppression occurs, often caused by early-eluting salts and later-eluting phospholipids. This can be achieved by:

  • Gradient Elution: Employing a gradient elution program can help in separating this compound from interfering matrix components.

  • Column Chemistry: Using a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column instead of a standard C18) might improve the resolution between this compound and matrix components.

  • Mobile Phase Modifiers: Adjusting the pH or the concentration of additives like formic acid or ammonium acetate in the mobile phase can alter the retention and peak shape of both this compound and interfering compounds.[1]

Experimental Protocols

Protocol 1: Protein Precipitation of Human Plasma for this compound Analysis

This protocol is based on a common and effective method for preparing plasma samples.[1]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add the internal standard (e.g., this compound-¹³C₆ in a small volume of solvent) to each tube and vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Representative LC-MS/MS Parameters for this compound Analysis

These parameters are a starting point and should be optimized for your specific instrumentation and application.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 10%) to a high percentage (e.g., 95%) over several minutes to ensure separation from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (this compound can be detected in both, though negative mode is frequently reported).[1]

  • MRM Transitions:

    • This compound: e.g., m/z 328.0 → 281.0[1]

    • This compound-¹³C₆ (IS): e.g., m/z 334.0 → 287.0

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis (Illustrative)

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Extraction Recovery (%) 85 - 10590 - 11080 - 100
Matrix Factor (MF) 0.7 - 0.9 (Ion Suppression)0.9 - 1.1 (Minimal Effect)0.8 - 1.0 (Mild Suppression)
Throughput HighMediumMedium
Cost per Sample LowHighLow-Medium
Selectivity LowHighMedium-High

Note: The values in this table are illustrative and can vary depending on the specific protocol and matrix. It is essential to validate these parameters for your specific assay.

Table 2: Quantitative Data from a Validated LC-MS/MS Method for this compound in Human Plasma using Protein Precipitation

AnalyteExtraction Recovery (%)[2]
This compound~93
This compound-¹³C₆ (IS)~98

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_details Detailed Actions start Low this compound Signal in Plasma Samples matrix_effect Suspect Matrix Effect (Ion Suppression) start->matrix_effect qual_assess Qualitative Assessment: Post-Column Infusion matrix_effect->qual_assess Confirm quant_assess Quantitative Assessment: Post-Extraction Spike matrix_effect->quant_assess Quantify sample_prep Optimize Sample Preparation qual_assess->sample_prep chromatography Optimize Chromatography qual_assess->chromatography internal_std Use Appropriate Internal Standard qual_assess->internal_std quant_assess->sample_prep quant_assess->chromatography quant_assess->internal_std ppt Protein Precipitation sample_prep->ppt spe Solid-Phase Extraction sample_prep->spe lle Liquid-Liquid Extraction sample_prep->lle gradient Adjust Gradient chromatography->gradient column Change Column Chemistry chromatography->column sil_is Use Stable Isotope-Labeled IS internal_std->sil_is

Caption: Troubleshooting workflow for low this compound signal.

ExperimentalWorkflow start Plasma Sample is_spike Spike with Internal Standard start->is_spike ppt Protein Precipitation (e.g., with Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap_recon Evaporate and Reconstitute supernatant->evap_recon lcms_analysis LC-MS/MS Analysis evap_recon->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: this compound sample preparation and analysis workflow.

References

Validation & Comparative

Nitisinone in Focus: An In Vitro Comparison with Other HPPD Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of nitisinone with other inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the tyrosine catabolism pathway. The information presented is supported by experimental data to assist researchers in evaluating these compounds for therapeutic and herbicidal applications.

Introduction to HPPD Inhibition

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA)[1][2]. This is a key step in the catabolism of tyrosine in most aerobic organisms[2]. In plants, HGA is a precursor for the biosynthesis of essential molecules like plastoquinones and tocopherols (Vitamin E), which are vital for photosynthesis and antioxidant defense[1][3][4][5]. Inhibition of HPPD disrupts this pathway, leading to a bleaching effect in plants, making it a prime target for herbicides[4][5]. In humans, a deficiency in the enzymes of the tyrosine degradation pathway can lead to metabolic disorders such as tyrosinemia type I. This compound, an HPPD inhibitor, is a licensed treatment for this condition as it prevents the accumulation of toxic metabolites[6][7][8].

Quantitative Comparison of HPPD Inhibitors

The inhibitory potential of this compound and other HPPD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro IC50 values for a selection of HPPD inhibitors against various target organisms. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.

InhibitorTarget Organism/EnzymeIC50 ValueReference
This compound General173 nM[9][10]
Mesotrione Arabidopsis thaliana0.2 μM (200 nM)[11]
Arabidopsis thaliana0.283 μM (283 nM)[10]
Sulcotrione Arabidopsis thaliana250 ± 21 nM[5]
Leptospermone Not Specified12.1 μM[9]
Not Specified3.14 µg/mL (~13.3 µM)[5]
Fenquinotrione Rice27.2 nM[9]
Arabidopsis thaliana44.7 nM[9]
HPPD-IN-1 Arabidopsis thaliana0.248 μM (248 nM)[10]
HPPD-IN-7 Arabidopsis thaliana89 nM[10]
Compound 3881 Arabidopsis thaliana2.5 μM (2500 nM)[11]
Y13161 Arabidopsis thalianaKᵢ = 24.16 ± 1.01 nM[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are generalized protocols for common HPPD inhibition assays based on spectrophotometric and fluorometric detection.

Spectrophotometric HPPD Inhibition Assay (Coupled Enzyme Assay)

This method monitors the formation of maleylacetoacetate at 318 nm and is a widely used technique for determining HPPD inhibitory activity.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • Homogentisate 1,2-dioxygenase (HGD)

  • 4-Hydroxyphenylpyruvate (HPP) substrate

  • Test inhibitors (e.g., this compound, Mesotrione) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2, containing 1 mM ascorbic acid and 10 µM FeSO₄)

  • 96-well UV-transparent microplate

  • UV/Vis microplate reader

Procedure:

  • Prepare a stock solution of the HPPD enzyme in the assay buffer.

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test inhibitor solutions to the respective wells. Include a control well with only DMSO.

  • Add the HPPD enzyme solution and HGD to all wells.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).

  • Initiate the enzymatic reaction by adding the HPP substrate to all wells.

  • Immediately monitor the increase in absorbance at 318 nm over time using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the progress curves.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorescence-Based HPPD Inhibition Assay

This high-throughput screening compatible assay leverages the intrinsic fluorescence of the enzymatic product, homogentisate (HG), for direct and continuous monitoring of enzyme activity[3].

Materials:

  • Recombinant HPPD enzyme

  • 4-Hydroxyphenylpyruvate (HPP) substrate

  • Test inhibitors dissolved in DMSO

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Cofactor/Quenching Solution (containing Fe(II) and ascorbate)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • Add the inhibitor solutions to the wells of a 96-well microplate. Include appropriate controls (no inhibitor, no enzyme).

  • Add the HPPD enzyme solution (pre-diluted in Cofactor/Quenching Solution) to all wells.

  • Mix gently and incubate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the HPP substrate solution to all wells.

  • Immediately place the plate in a fluorescence plate reader (e.g., pre-set to 30°C).

  • Measure the increase in fluorescence over time (e.g., excitation at 320 nm, emission at 460 nm).

  • Determine the reaction rate from the linear phase of the fluorescence signal increase.

  • Calculate the percentage of inhibition and determine the IC50 value as described in the spectrophotometric assay.

Visualizations

Signaling Pathway

The following diagram illustrates the tyrosine catabolism pathway and the point of inhibition by HPPD inhibitors.

Tyrosine_Catabolism_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP TAT HPPD HPPD HPP->HPPD HGA Homogentisate (HGA) HPPD->HGA Metabolites Further Metabolites HGA->Metabolites Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Inhibitors This compound & other HPPD Inhibitors Inhibitors->HPPD Inhibition

Tyrosine catabolism pathway and HPPD inhibition.
Experimental Workflow

The diagram below outlines the general workflow for an in vitro HPPD inhibition assay.

HPPD_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare HPPD Enzyme Dispense Dispense Reagents to Plate Enzyme_Prep->Dispense Inhibitor_Prep Prepare Inhibitor Dilutions Inhibitor_Prep->Dispense Substrate_Prep Prepare HPP Substrate Initiate Initiate Reaction with Substrate Substrate_Prep->Initiate Preincubation Pre-incubate Enzyme & Inhibitor Dispense->Preincubation Preincubation->Initiate Measure Measure Signal (Absorbance/Fluorescence) Initiate->Measure Rate_Calc Calculate Reaction Rates Measure->Rate_Calc Inhibition_Calc % Inhibition Calculation Rate_Calc->Inhibition_Calc IC50_Calc IC50 Determination Inhibition_Calc->IC50_Calc

In vitro HPPD inhibition assay workflow.

References

Generic Nitisinone Formulations: A Comparative Guide to Efficacy Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of generic nitisinone formulations, focusing on the validation of their efficacy through bioequivalence studies and supporting experimental data. This compound is a critical treatment for hereditary tyrosinemia type 1 (HT-1), and the availability of generic alternatives is of significant interest to the scientific and medical communities.

Mechanism of Action

This compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] In patients with HT-1, a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) leads to the accumulation of toxic metabolites.[4][5][6] this compound therapy blocks the tyrosine catabolic pathway at a step prior to the enzymatic defect, preventing the formation of these harmful substances.[1][2][3]

This compound Mechanism of Action Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisic Acid HPPA->HGA Maleylacetoacetic_Acid Maleylacetoacetic Acid HGA->Maleylacetoacetic_Acid Homogentisate 1,2-dioxygenase Fumarylacetoacetic_Acid Fumarylacetoacetic Acid Maleylacetoacetic_Acid->Fumarylacetoacetic_Acid Maleylacetoacetate Isomerase Fumaric_Succinylacetoacetate Fumaric Acid & Succinylacetoacetate Fumarylacetoacetic_Acid->Fumaric_Succinylacetoacetate Succinylacetone Succinylacetone (Toxic Metabolite) Fumarylacetoacetic_Acid->Succinylacetone This compound This compound HPPD 4-HPPD This compound->HPPD HPPD->HGA FAH FAH (Deficient in HT-1) FAH->Fumaric_Succinylacetoacetate

Caption: this compound's inhibition of 4-HPPD in the tyrosine catabolic pathway.

Comparative Bioequivalence Data

The efficacy of generic drugs is primarily established through bioequivalence studies, which compare the pharmacokinetic (PK) parameters of the generic product to the reference listed drug (RLD), in this case, Orfadin®. The key PK parameters are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which reflects the extent of drug absorption.

The following tables summarize the results from a bioequivalence study (Study CT-001) comparing two generic this compound tablet formulations from Cycle Pharmaceuticals with Orfadin® capsules, and data from a clinical review of MDK-Nitisinone.[7][8][9]

Table 1: Pharmacokinetic Parameters of Generic this compound Formulations and Orfadin® [7][8]

FormulationCmax (ng/mL)AUC0–120 (h*ng/mL)Tmax (h)
Orfadin® 10 mg capsule (Reference) 1,16265,7062.5
This compound 10 mg tablet (Test Product 1) 1,13666,2523.0
This compound 10 mg high compritol tablet (Test Product 2) 1,08261,9993.0
MDK-Nitisinone 10 mg capsule 1,104Data Not Fully Available2.2

Data for MDK-Nitisinone Cmax and Tmax are from a single study; AUC data was not fully reported in the available documents.

Table 2: Statistical Comparison of Generic Formulations to Orfadin® [7]

ComparisonParameterGeometric Mean Ratio (%)90% Confidence Interval
Test Product 1 vs. Orfadin® Cmax97.8093.77 - 102.00
AUC0–120100.8396.58 - 105.27
Test Product 2 vs. Orfadin® Cmax92.9584.03 - 102.82
AUC0–12094.2284.85 - 104.63

For a generic drug to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means of Cmax and AUC must fall within the range of 80.00% to 125.00%. The data presented for Test Product 1 and Test Product 2 from Cycle Pharmaceuticals meet these criteria, demonstrating their bioequivalence to Orfadin®. While complete data for MDK-Nitisinone and other generics from Novitium Pharma and Torrent Pharmaceuticals are not fully available in the public domain, their approval by regulatory bodies like the FDA and EMA confirms that they have met the required bioequivalence standards.[10][11]

Experimental Protocols

The validation of generic this compound efficacy relies on standardized and rigorous experimental protocols. Below are detailed methodologies for key experiments.

Bioequivalence Study Protocol

The following protocol is a synthesis of typical designs for this compound bioequivalence studies.[7][12]

Bioequivalence Study Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Periods cluster_sampling Pharmacokinetic Sampling cluster_analysis Data Analysis Screening Healthy Volunteers (18-55 years) Inclusion Inclusion/Exclusion Criteria Assessment Screening->Inclusion Randomization Randomization into Treatment Sequences Inclusion->Randomization Period1 Period 1: Single 10 mg dose (Generic or Orfadin®) Randomization->Period1 Washout1 Washout Period (≥23 days) Period1->Washout1 Period2 Period 2: Single 10 mg dose (Crossover) Washout1->Period2 Washout2 Washout Period (≥23 days) Period2->Washout2 Period3 Period 3: Single 10 mg dose (Crossover) Washout2->Period3 Blood_Sampling Serial Blood Sampling (Pre-dose up to 120h post-dose) Period3->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of this compound Blood_Sampling->Plasma_Analysis PK_Parameters Calculation of Cmax and AUC Plasma_Analysis->PK_Parameters Statistical_Analysis Statistical Analysis (90% CI of Ratios) PK_Parameters->Statistical_Analysis

Caption: A typical workflow for a this compound bioequivalence study.
  • Study Design: A randomized, single-dose, open-label, three-period, crossover study is typically conducted in healthy adult volunteers under fasting conditions.[7][12]

  • Population: Healthy male and non-pregnant, non-lactating female subjects between the ages of 18 and 55 are enrolled.[7]

  • Treatments: Subjects receive a single 10 mg dose of the generic this compound formulation and the reference drug, Orfadin®, in a randomized sequence, separated by a washout period of at least 23 days.[7][12]

  • Blood Sampling: Blood samples are collected at pre-dose (0 hours) and at multiple time points up to 120 hours post-dose to adequately characterize the plasma concentration-time profile.[7][12]

  • Pharmacokinetic Analysis: Plasma concentrations of this compound are determined using a validated analytical method. Cmax and AUC are calculated for each subject for both the generic and reference products.

  • Statistical Evaluation: The 90% confidence intervals for the geometric mean ratios of Cmax and AUC are calculated to determine if they fall within the bioequivalence limits of 80.00% to 125.00%.[7]

Analytical Method for this compound in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantitative analysis of this compound in human plasma.[13][14][15]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation using a solvent like acetonitrile. An internal standard (e.g., a stable isotope-labeled version of this compound) is added prior to precipitation to ensure accuracy.[14][15]

  • Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., water with a modifier like formic acid or ammonium acetate).[13][14]

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. This compound and the internal standard are detected and quantified using multiple reaction monitoring (MRM) in positive or negative ion mode.[13][14]

  • Method Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[13]

Analytical Method for Succinylacetone in Urine/Blood

The clinical efficacy of this compound treatment is monitored by measuring the levels of succinylacetone, a toxic metabolite that accumulates in untreated HT-1.[16][17]

  • Sample Type: Succinylacetone can be measured in urine or dried blood spots.[16][17]

  • Sample Preparation:

    • Urine: An internal standard (e.g., a stable isotope-labeled succinylacetone) is added to the urine sample. The sample then undergoes oximation and extraction, followed by derivatization to make it suitable for gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS analysis.[16][17]

    • Dried Blood Spots: A disk is punched from the dried blood spot and the succinylacetone is extracted. The extract is then derivatized for LC-MS/MS analysis.[18]

  • Instrumentation: Either GC-MS or LC-MS/MS can be used for the quantification of succinylacetone.

  • Clinical Endpoint: Successful this compound therapy leads to a significant reduction in succinylacetone levels, often to undetectable or near-normal levels.

Conclusion

The available data from bioequivalence studies demonstrate that approved generic this compound formulations are pharmacokinetically equivalent to the reference product, Orfadin®. This indicates that they can be expected to have the same therapeutic effect and safety profile. The use of robust and validated experimental protocols for bioequivalence testing and therapeutic drug monitoring is essential to ensure the quality and efficacy of these life-saving generic medications. This guide provides researchers, scientists, and drug development professionals with a comparative overview and the methodological basis for the evaluation of generic this compound formulations.

References

Nitisinone's Selectivity Profile: A Comparative Analysis of its Interaction with Dioxygenases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitisinone is a potent competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an essential enzyme in the tyrosine catabolism pathway.[1][2][3][4] Its established efficacy in treating hereditary tyrosinemia type 1 (HT-1) stems from this specific inhibition, which prevents the accumulation of toxic metabolites.[1][2][4] This guide provides a comparative analysis of this compound's cross-reactivity with other dioxygenases, presenting available quantitative data, detailed experimental protocols for inhibition assays, and visual diagrams of the relevant biological pathway and experimental workflow.

Quantitative Comparison of this compound Inhibition

This compound demonstrates high selectivity for its target enzyme, HPPD. The available data, summarized in the tables below, indicates a significantly higher affinity for HPPD compared to other tested enzymes, particularly cytochrome P450 enzymes, which are also a class of oxygenases.

Target EnzymeSpecies/SystemIC50 (nM)Reference
4-Hydroxyphenylpyruvate dioxygenase (HPPD)Not Specified173[5]
4-Hydroxyphenylpyruvate dioxygenase (HPPD)Rodent (hepatic)~40[6]
4-Hydroxyphenylpyruvate dioxygenase (HPPD)E. coli (human recombinant)244 ± 71[7]

Table 1: Inhibitory Activity of this compound against 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Off-Target EnzymeEnzyme ClassIC50 (µM)Level of InhibitionReference
Cytochrome P450 2C9 (CYP2C9)Oxygenase46Moderate[2]
Cytochrome P450 2D6 (CYP2D6)Oxygenase>100Weak[2]
Cytochrome P450 2E1 (CYP2E1)Oxygenase>100Weak[2]
Tyrosine aminotransferase (TAT)TransferaseNot Affected-[4][8]
Homogisate 1,2-dioxygenase (HGO)DioxygenaseNot Affected-[4][8]

Table 2: Cross-Reactivity of this compound with Other Enzymes

Notably, studies have shown that this compound does not inhibit other key enzymes within the tyrosine catabolic pathway, such as tyrosine aminotransferase and homogentisate 1,2-dioxygenase, further highlighting its specificity.[4][8] However, there is a lack of comprehensive studies evaluating the cross-reactivity of this compound against a broader panel of dioxygenases.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluating its inhibitory effects, the following diagrams are provided.

Tyrosine_Catabolism_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine aminotransferase HGA Homogentisate HPP->HGA 4-Hydroxyphenylpyruvate dioxygenase (HPPD) Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase This compound This compound This compound->HPP Inhibition

Tyrosine Catabolism Pathway and this compound's Site of Action.

HPPD_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Substrate (HPP), Enzyme (HPPD), and this compound Solutions plate_prep Add this compound/Control to Microplate Wells reagents->plate_prep enzyme_add Add HPPD Enzyme Solution plate_prep->enzyme_add pre_incubation Pre-incubate to Allow This compound-Enzyme Interaction enzyme_add->pre_incubation reaction_start Initiate Reaction with HPP Substrate pre_incubation->reaction_start measurement Measure Reaction Rate (e.g., O2 consumption or product fluorescence) reaction_start->measurement calculation Calculate Percent Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

References

Nitisinone: A Comparative Analysis of its Effects Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Nitisinone, a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), has revolutionized the treatment of Hereditary Tyrosinemia Type 1 (HT-1) in humans.[1][2] Its application in preclinical research, primarily in rodent models, has been instrumental in understanding its mechanism of action and exploring its therapeutic potential for other metabolic disorders. This guide provides a comparative analysis of this compound's effects across different species, focusing on its pharmacodynamics, pharmacokinetics, and the experimental protocols used in its evaluation.

Mechanism of Action: A Conserved Target Across Species

This compound's primary mechanism of action is the competitive and reversible inhibition of HPPD, a key enzyme in the tyrosine catabolic pathway.[2][3] This inhibition is consistent across all species studied, including humans, rats, and mice.[2] By blocking the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, this compound prevents the accumulation of downstream toxic metabolites, such as maleylacetoacetate and fumarylacetoacetate, which are responsible for the severe liver and kidney damage characteristic of HT-1.[1][2]

The inhibition of HPPD by this compound leads to a significant elevation of plasma tyrosine levels, a hallmark of its pharmacological effect observed in all species.[2][4]

Pharmacodynamic and Pharmacokinetic Comparison

The efficacy and safety of this compound are intrinsically linked to its pharmacodynamic and pharmacokinetic profiles, which exhibit notable differences across species.

Table 1: Comparative Pharmacodynamics of this compound
ParameterHumanRatMouse
Target Enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)4-hydroxyphenylpyruvate dioxygenase (HPPD)4-hydroxyphenylpyruvate dioxygenase (HPPD)
IC50 (HPPD Inhibition) ~5 nM (purified human enzyme)[2]40 nM and 173 nM (liver cytosol extracts)[2]Data not specifically found, but potent inhibition is confirmed[2]
Primary Therapeutic Effect Reduction of toxic metabolites (e.g., succinylacetone) in HT-1[3]Elevation of plasma tyrosineElevation of plasma tyrosine[5]
Table 2: Comparative Pharmacokinetics of this compound
ParameterHumanRatMouse
Bioavailability (Oral) High (assumed from clinical efficacy)>90%[2]Data not specifically found, but oral administration is effective[1]
Terminal Half-life ~54 hours[2]~9 hours[2]Shorter than in humans, but specific value not found
Metabolism Primarily via the cytochrome P450 system (CYP3A4 involvement suggested)[2]Involves hydroxylation, likely by the cytochrome P450 system[2]Liver enzyme induction has been noted[6]
Excretion Feces and urine in approximately equal levels[2]Feces and urine in approximately equal levels[2]Data not specifically found
Typical Therapeutic Dose 1-2 mg/kg/day[7]Not for therapeutic use; experimental doses vary8 mg/L in drinking water for continuous treatment in HT-1 models[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound and the process of its preclinical evaluation, the following diagrams are provided.

Tyrosine_Catabolism Tyrosine Catabolic Pathway and this compound's Site of Action Tyrosine Tyrosine PHP 4-Hydroxyphenylpyruvate Tyrosine->PHP TAT HGA Homogentisic Acid PHP->HGA HPPD MAA Maleylacetoacetate HGA->MAA HGD FAA Fumarylacetoacetate MAA->FAA MAAI FA_AA Fumarate + Acetoacetate FAA->FA_AA FAH SA Succinylacetone (Toxic Metabolite in HT-1) FAA->SA This compound This compound HPPD HPPD This compound->HPPD Inhibition FAH FAH (Deficient in HT-1) X

Caption: Tyrosine catabolic pathway showing this compound's inhibition of HPPD.

Experimental_Workflow Typical Preclinical Evaluation of this compound in a Mouse Model of HT-1 cluster_0 Model Generation & Preparation cluster_1 Treatment Administration cluster_2 Sample Collection & Analysis cluster_3 Endpoint Assessment Model HT-1 Mouse Model (e.g., Fah knockout) Diet Low Tyrosine/Phenylalanine Diet Model->Diet Nitisinone_Admin This compound Administration (e.g., in drinking water) Diet->Nitisinone_Admin Control_Group Vehicle Control Group Diet->Control_Group Blood_Urine Blood and Urine Collection Nitisinone_Admin->Blood_Urine Tissue Tissue Harvesting (Liver, Kidney) Nitisinone_Admin->Tissue Control_Group->Blood_Urine Control_Group->Tissue LC_MS LC-MS/MS Analysis (Tyrosine, Succinylacetone, this compound) Blood_Urine->LC_MS Histopathology Histopathological Examination Tissue->Histopathology Gene_Expression Gene Expression Analysis Tissue->Gene_Expression Biochemical Biochemical Analysis (Metabolite Levels) LC_MS->Biochemical

Caption: A generalized workflow for preclinical studies of this compound.

Detailed Experimental Protocols

The following outlines a typical experimental protocol for evaluating this compound in a mouse model of Hereditary Tyrosinemia Type 1, based on published methodologies.[1]

Animal Model
  • Species and Strain: Mus musculus, typically on a C57Bl/6J background with a targeted disruption of the Fah gene (e.g., Fah knockout), which encodes for fumarylacetoacetate hydrolase, the enzyme deficient in HT-1.[1]

  • Housing and Diet: Mice are housed in a controlled environment with a standard light-dark cycle. To prevent the lethal phenotype of HT-1, mice are maintained on a low-tyrosine and low-phenylalanine diet.[1]

This compound Administration
  • Route of Administration: Oral administration is the standard route. For continuous treatment, this compound is often dissolved in the drinking water at a specified concentration (e.g., 8 mg/L).[1] For dose-response studies, oral gavage may be used.

  • Dosage: The dosage in mice is significantly higher than in humans on a mg/kg basis. Continuous administration in drinking water at 8 mg/L is a common and effective regimen in HT-1 mouse models.[1]

  • Control Group: A control group receiving the vehicle (the solvent used to dissolve this compound) is essential for comparison.

Sample Collection and Analysis
  • Blood and Urine Collection: Periodic collection of blood (e.g., via tail vein or cardiac puncture at sacrifice) and urine is performed to monitor metabolite levels.

  • Tissue Harvesting: At the end of the study, key organs such as the liver and kidneys are harvested for histopathological and molecular analysis.

  • Analytical Methods:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the simultaneous quantification of this compound, tyrosine, and succinylacetone in plasma and urine.[8][9] The method involves reversed-phase liquid chromatography for separation followed by detection using a tandem mass spectrometer.[10]

    • Sample Preparation: Plasma and urine samples are typically prepared by protein precipitation followed by dilution.[10]

Endpoint Evaluation
  • Biochemical Analysis: The primary biochemical endpoint is the level of succinylacetone in blood and urine, which should be suppressed to undetectable levels with effective this compound treatment.[3] Plasma tyrosine levels are also monitored.

  • Histopathology: Liver and kidney tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for pathological changes such as hepatocellular damage, fibrosis, and tumor formation.

  • Gene Expression Analysis: Transcriptomic analysis of liver tissue can be performed to investigate the molecular pathways affected by this compound treatment and HT-1 pathology.[11]

Species-Specific Considerations and Toxicity

A crucial difference in the response to this compound across species is the susceptibility to hypertyrosinemia-induced toxicity. While elevated tyrosine is a consequence of HPPD inhibition in all species, the toxicological outcomes vary.

  • Ocular Toxicity: In rats and Beagle dogs, prolonged exposure to this compound can lead to corneal opacities.[4] However, mice and Rhesus monkeys do not exhibit this toxicity at similar or even higher doses.[12] This difference is attributed to the higher activity of tyrosine aminotransferase in mice, which helps to clear excess tyrosine.[4]

  • Dietary Management in Humans: In humans, the potential for tyrosine-related side effects, such as corneal crystals and keratitis, is managed by a strict low-tyrosine and low-phenylalanine diet, which is a critical component of this compound therapy.[1]

Conclusion

This compound is a life-saving therapy for HT-1 in humans, and its efficacy is rooted in the conserved mechanism of HPPD inhibition across species. However, significant differences in pharmacokinetics and susceptibility to tyrosine-related toxicity exist, particularly between rodents and humans. These differences underscore the importance of careful dose selection and the use of appropriate animal models in preclinical research. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals involved in the development and study of this compound and other therapies for metabolic disorders.

References

Head-to-head comparison of Nitisinone and NTBC in research

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Tool in the Management of Hereditary Tyrosinemia Type 1 and Alkaptonuria

Nitisinone, also known by its developmental code NTBC (2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione), is a potent reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). It represents a landmark in the treatment of the rare genetic disorder, Hereditary Tyrosinemia Type 1 (HT-1), and is also an effective therapy for Alkaptonuria. This guide provides a comprehensive comparison of this compound treatment with historical therapeutic approaches for HT-1, supported by quantitative data from key research studies. It also delves into the compound's application in Alkaptonuria, presenting its mechanism of action, experimental protocols, and clinical findings to inform the research and drug development community.

Mechanism of Action

This compound's therapeutic effect stems from its targeted inhibition of HPPD, a key enzyme in the tyrosine catabolism pathway. By blocking this enzyme, this compound prevents the accumulation of toxic downstream metabolites that are responsible for the severe pathophysiology of HT-1 and Alkaptonuria.

In Hereditary Tyrosinemia Type 1 , a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) leads to the accumulation of fumarylacetoacetate and maleylacetoacetate, which are then converted to the highly toxic metabolite, succinylacetone. Succinylacetone is responsible for the severe liver and kidney damage characteristic of the disease. This compound therapy, by inhibiting the tyrosine breakdown pathway at an earlier stage, prevents the formation of these toxic compounds.[1][2][3]

In Alkaptonuria , the deficiency lies in the enzyme homogentisate 1,2-dioxygenase, leading to the accumulation of homogentisic acid (HGA). The deposition of HGA in connective tissues causes the characteristic ochronosis and debilitating arthritis. This compound's inhibition of HPPD reduces the production of HGA, thereby mitigating the progression of the disease.

A critical aspect of this compound therapy is the concurrent dietary restriction of tyrosine and its precursor, phenylalanine. This is necessary to prevent the accumulation of tyrosine, which can lead to adverse effects such as corneal opacities and skin lesions.[4][5]

Tyrosine Catabolism Pathway and this compound's Site of Action

Tyrosine_Catabolism Tyrosine Catabolism Pathway and this compound Intervention cluster_diseases Genetic Disorders Tyrosine Tyrosine PHP 4-Hydroxyphenylpyruvate Tyrosine->PHP HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) PHP->HPPD HGA Homogentisic Acid HGD Homogentisate 1,2-Dioxygenase HGA->HGD MAA Maleylacetoacetate FAA Fumarylacetoacetate MAA->FAA SA Succinylacetone FAA->SA FAH Fumarylacetoacetate Hydrolase (FAH) FAA->FAH FA_AA Fumarate + Acetoacetate This compound This compound (NTBC) This compound->HPPD Inhibits HPPD->HGA HGD->MAA HGD_deficiency Alkaptonuria (HGD Deficiency) HGD->HGD_deficiency FAH->FA_AA FAH_deficiency Hereditary Tyrosinemia Type 1 (FAH Deficiency) FAH->FAH_deficiency

Caption: Tyrosine catabolism pathway illustrating the enzymatic blocks in HT-1 and Alkaptonuria, and the inhibitory action of this compound on HPPD.

Hereditary Tyrosinemia Type 1 (HT-1): Comparative Efficacy

The introduction of this compound has dramatically improved the prognosis for patients with HT-1, shifting the treatment paradigm from supportive care and liver transplantation to effective pharmacological management.

Quantitative Outcomes: this compound vs. Historical Treatments
Outcome MeasureThis compound (NTBC) + DietDietary Restriction Alone (Historical)Liver Transplantation
2-Year Survival Rate 88% (started <2 mo) - 96% (any age)[6]29% (for acute presentation <2 mo)[7]~90% (1- and 5-year survival)[8]
4-Year Survival Rate 88% (started <2 mo) - 93% (any age)[6]Data not available~90% (1- and 5-year survival)[8]
Liver Transplantation Rate 0% (started <30 days) - 13%[1][6]25%[6]N/A (is the treatment)
Hepatocellular Carcinoma (HCC) Incidence 5% (reduced risk with early treatment)[6]37% (lifetime risk in survivors)[6]Eliminates risk in native liver
Succinylacetone (SA) Levels Undetectable in most treated patients[1][9]Markedly elevatedNormalizes post-transplant
Alpha-fetoprotein (AFP) Levels Significant reduction towards normal[9]Markedly elevatedNormalizes post-transplant

Alkaptonuria: Efficacy of this compound

While not curative, this compound has been shown to be a highly effective disease-modifying therapy for Alkaptonuria by significantly reducing the production of HGA.

Quantitative Outcomes: this compound in Alkaptonuria
Outcome MeasureThis compound (NTBC) TreatmentPlacebo/No Treatment
Urinary Homogentisic Acid (HGA) Reduction >95% reductionNo change
Plasma Homogentisic Acid (HGA) Reduction >95% reductionNo change

Experimental Protocols

Pivotal this compound (NTBC) Study in HT-1: A Summary of Methodology

The foundational clinical data for this compound in HT-1 comes from an open-label, international, investigator-initiated study.[1]

  • Study Design: A single-arm, open-label study with comparisons made to a historical control group of patients treated with dietary restriction alone.

  • Patient Population: Patients with a confirmed diagnosis of Hereditary Tyrosinemia Type 1 who had not undergone a prior liver transplant.

  • Intervention:

    • Oral this compound was administered, with the initial dosage being approximately 0.6 mg/kg/day, later increased to a standard of 1 mg/kg/day, typically divided into two doses.

    • All patients received a concomitant diet restricted in tyrosine and phenylalanine.[4]

  • Monitoring and Data Collection:

    • Regular submission of clinical and laboratory data to a central database.[1]

    • Urine and blood samples were sent to a central laboratory for the analysis of key variables, including succinylacetone, alpha-fetoprotein, and liver function tests.

    • Plasma tyrosine levels were monitored to maintain them below 500 µmol/L to mitigate side effects.

  • Primary Outcome Measures: The primary long-term outcome was survival. Other key outcomes included the need for liver transplantation, incidence of hepatocellular carcinoma, and biochemical markers of the disease.[4][6]

This compound Clinical Trial Workflow for HT-1

HT1_Trial_Workflow start Patient Identification (Newborn Screening or Clinical Presentation) diagnosis Diagnosis Confirmation (Succinylacetone in blood/urine, FAH gene mutation) start->diagnosis enrollment Informed Consent & Study Enrollment diagnosis->enrollment baseline Baseline Assessment (Clinical evaluation, LFTs, AFP, SA levels) enrollment->baseline treatment Initiation of this compound (1-2 mg/kg/day) + Tyrosine/Phenylalanine Restricted Diet baseline->treatment monitoring Regular Monitoring (Weekly to Monthly) treatment->monitoring assessments Biochemical Monitoring: - Plasma this compound levels - Blood/Urine Succinylacetone - Plasma amino acids (Tyrosine) - Alpha-fetoprotein Clinical Monitoring: - Liver function tests - Growth and development - Adverse events (e.g., eye exams) monitoring->assessments long_term Long-term Follow-up (Survival, Liver Transplant, HCC) monitoring->long_term dose_adj Dose Adjustment (Based on SA levels and body weight) assessments->dose_adj Results inform dose_adj->treatment Feedback loop

Caption: A generalized workflow for a clinical trial of this compound in patients with Hereditary Tyrosinemia Type 1.

Conclusion

The development and clinical application of this compound (NTBC) represent a paradigm shift in the management of Hereditary Tyrosinemia Type 1, converting a previously fatal condition into a treatable one with a significantly improved long-term prognosis. The quantitative data overwhelmingly support the superiority of this compound in combination with dietary management over historical treatments. Its efficacy in reducing the damaging accumulation of homogentisic acid in Alkaptonuria further underscores its importance as a targeted metabolic therapy. The detailed protocols and established monitoring parameters from pivotal studies provide a robust framework for ongoing research and clinical practice. For researchers and drug development professionals, this compound serves as a prime example of successful drug repurposing and a cornerstone in the treatment of specific inborn errors of metabolism.

References

Validating a New Animal Model for Nitisinone Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of existing animal models used in Nitisinone research and outlines a framework for validating new models. This compound is a critical therapeutic agent for hereditary tyrosinemia type 1 (HT-1), a rare and severe metabolic disorder.[1][2] The development and validation of robust animal models are paramount for advancing our understanding of this disease and for the preclinical evaluation of novel therapeutic strategies.

Introduction to this compound and its Mechanism of Action

This compound, sold under brand names like Orfadin, is a competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3][4] This enzyme plays a crucial role in the catabolism of the amino acid tyrosine.[3][5] In individuals with HT-1, a deficiency in the downstream enzyme fumarylacetoacetate hydrolase (FAH) leads to the accumulation of toxic metabolites, fumarylacetoacetate and its precursor maleylacetoacetate, which cause severe liver and kidney damage.[1][6][7] By blocking the tyrosine degradation pathway at an earlier step, this compound prevents the formation of these toxic substances, effectively managing the disease.[1][2][5] Patients undergoing this compound therapy must adhere to a diet restricted in tyrosine and phenylalanine to prevent the buildup of tyrosine, which can lead to other health issues.[2][5]

Comparison of Existing Animal Models for this compound Research

The selection of an appropriate animal model is a critical decision in the design of preclinical studies. The following table summarizes and compares the key characteristics of established animal models for HT-1.

Animal Model Genetic Modification Key Phenotype Relevance to Human HT-1 Advantages Limitations
Fah Knockout Mouse (Fah-/-) Targeted disruption or deletion of the Fah gene.[6][7]Neonatal lethality, liver failure, renal tubular dysfunction, and development of hepatocellular carcinoma if not treated with this compound.[6][7]Closely mimics the severe, acute form of human HT-1.Well-characterized model, provides a clear therapeutic window for this compound intervention.Perinatal lethality without this compound treatment necessitates a carefully managed breeding and treatment strategy. The phenotype can differ from the chronic presentation in some human patients.[6][7]
Hpd/Fah Double-Mutant Mouse Mutations in both the Fah and 4-hydroxyphenylpyruvate dioxygenase (Hpd) genes.[6]Normal liver and kidney function without this compound treatment, but with markedly elevated blood tyrosine levels.[8]Models the biochemical state of this compound treatment but not the underlying disease pathology.Useful for studying the long-term effects of hypertyrosinemia in the absence of the toxic metabolites of HT-1.[8]Does not replicate the liver and kidney damage characteristic of untreated HT-1, limiting its use for studying disease pathogenesis.
FAH-deficient Pig (FAH-/-) Deficiency in fumarylacetoacetate hydrolase.[9][10]Develops liver fibrosis, cirrhosis, and portal hypertension under low-dose this compound, closely resembling the chronic human disease phenotype.[9][10]As a large animal model, it offers greater physiological and anatomical similarity to humans.[9][10]Allows for the study of chronic liver disease progression and is suitable for testing interventions that may not be feasible in smaller models.Higher cost and more complex husbandry requirements compared to rodent models.
Alkaptonuria Mouse Model (Hgd-/-) Knockout of the homogisate 1,2-dioxygenase (Hgd) gene.[11]Used as a control model in some this compound studies to differentiate the effects of the drug from the underlying HT-1 pathology.[11]Represents another inborn error of tyrosine metabolism and is useful for comparative studies.Allows for the investigation of this compound's effects on the tyrosine pathway in a non-HT-1 context.Does not model HT-1.

Experimental Protocols for Validating a New Animal Model

The validation of a new animal model for this compound research requires a multi-faceted approach, incorporating biochemical, physiological, and histopathological assessments. The following are detailed methodologies for key experiments.

Biochemical Analysis of Plasma and Urine
  • Objective: To quantify key metabolites in the tyrosine catabolic pathway to confirm the biochemical phenotype of the animal model and to assess the therapeutic efficacy of this compound.

  • Protocol:

    • Sample Collection: Collect blood samples via standard methods (e.g., tail vein, cardiac puncture) into heparinized or EDTA-coated tubes. Collect urine samples using metabolic cages.

    • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and urine samples at -80°C until analysis.

    • Analyte Measurement:

      • Tyrosine: Measure plasma tyrosine levels using liquid chromatography-mass spectrometry (LC-MS/MS) or a fluorometric assay.

      • Succinylacetone: Measure succinylacetone levels in plasma or urine, a pathognomonic marker for HT-1, using LC-MS/MS.[2]

    • Data Analysis: Compare metabolite levels between the new animal model, wild-type controls, and existing HT-1 models. Assess the dose-dependent effect of this compound on these metabolite levels.

Assessment of Liver Function
  • Objective: To evaluate the extent of liver injury and to monitor the protective effect of this compound.

  • Protocol:

    • Sample Collection: Collect serum samples from blood.

    • Enzyme Assays: Measure the serum levels of liver enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST), using commercially available colorimetric assay kits.[12]

    • Bilirubin Measurement: Measure total and direct bilirubin levels in the serum to assess liver excretory function.[12]

    • Data Analysis: Compare liver function parameters between treated and untreated animals and with established HT-1 models.

Histopathological Analysis of Liver and Kidney Tissue
  • Objective: To examine the microscopic anatomy of the liver and kidneys to identify pathological changes associated with HT-1 and to evaluate the therapeutic effect of this compound at the tissue level.

  • Protocol:

    • Tissue Collection and Fixation: At the end of the study, euthanize the animals and perfuse the organs with saline followed by 10% neutral buffered formalin. Excise the liver and kidneys and fix them in formalin for 24-48 hours.

    • Tissue Processing and Staining: Dehydrate the fixed tissues, embed them in paraffin, and cut thin sections (4-5 µm). Stain the sections with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for fibrosis, and Periodic acid-Schiff (PAS) for glycogen content.

    • Microscopic Examination: A board-certified veterinary pathologist should blindly score the slides for evidence of hepatocellular damage, inflammation, fibrosis, cirrhosis, and renal tubular damage.[12]

    • Data Analysis: Quantify the histopathological scores and compare them across different experimental groups.

Visualizing Key Concepts in this compound Research

Diagrams are essential for illustrating complex biological pathways and experimental designs. The following are Graphviz (DOT language) scripts to generate key visualizations.

Tyrosine_Catabolism Tyrosine Tyrosine TAT Tyrosine Aminotransferase Tyrosine->TAT HPPA 4-Hydroxyphenylpyruvate HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD HGA Homogentisate HGD Homogentisate 1,2-Dioxygenase HGA->HGD MAA Maleylacetoacetate GSTZ1 Glutathione S- Transferase Zeta 1 MAA->GSTZ1 FAA Fumarylacetoacetate Succinylacetone Succinylacetone FAA->Succinylacetone FAH Fumarylacetoacetate Hydrolase (FAH) FAA->FAH Fumarate_Acetoacetate Fumarate + Acetoacetate TAT->HPPA HPPD->HGA HGD->MAA GSTZ1->FAA FAH->Fumarate_Acetoacetate This compound This compound This compound->HPPD

Caption: Tyrosine catabolic pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_model_dev Model Development cluster_validation Phenotypic Validation cluster_treatment Therapeutic Intervention cluster_comparison Comparative Analysis New_Model Develop New Animal Model (e.g., CRISPR/Cas9) Genotyping Genotypic Confirmation New_Model->Genotyping Breeding Establish Breeding Colony Genotyping->Breeding Untreated Characterize Untreated Phenotype Breeding->Untreated Treatment This compound Treatment (Dose-Response) Breeding->Treatment Biochem Biochemical Analysis (Tyrosine, Succinylacetone) Untreated->Biochem Liver_Function Liver Function Tests (ALT, AST, Bilirubin) Untreated->Liver_Function Histopath Histopathology (Liver, Kidney) Untreated->Histopath Biochem_Treated Biochemical Analysis Treatment->Biochem_Treated Liver_Function_Treated Liver Function Tests Treatment->Liver_Function_Treated Histopath_Treated Histopathology Treatment->Histopath_Treated Comparison Compare to Existing Models and Human Disease Biochem_Treated->Comparison Liver_Function_Treated->Comparison Histopath_Treated->Comparison

Caption: Experimental workflow for validating a new animal model for this compound research.

Caption: Comparison of key features of different animal models for this compound research.

References

Reproducibility of Nitisinone Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Nitisinone has become a cornerstone in the management of hereditary tyrosinemia type 1 (HT-1) and has shown significant promise for alkaptonuria (AKU). This guide provides a comprehensive comparison of published experimental results for this compound, focusing on the reproducibility of its efficacy and safety across various studies. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers, scientists, and drug development professionals.

Efficacy of this compound in Hereditary Tyrosinemia Type 1 (HT-1)

This compound treatment, in conjunction with a diet restricted in tyrosine and phenylalanine, has dramatically improved the prognosis for patients with HT-1.[1][2] The primary goals of therapy are to prevent the accumulation of toxic metabolites, namely succinylacetone, thereby preventing liver failure, renal dysfunction, and the development of hepatocellular carcinoma (HCC).[3][4]

Key Efficacy Endpoints:
  • Survival: The introduction of this compound has led to a significant increase in survival rates for HT-1 patients. An international, open-label study (the NTBC Study) demonstrated substantially higher survival probabilities in patients treated with this compound compared to a historical cohort on dietary restriction alone.[1] For patients who started treatment before two months of age, the two- and four-year overall survival rates were both 88%.[1]

  • Liver Transplantation: this compound has markedly reduced the need for liver transplantation in HT-1 patients.[5] In the NTBC study, only 13% of this compound-treated patients required a liver transplant, compared to 25% in the historical control group.[1] A UK-based study reported that prior to the availability of this compound, 85.7% of HT-1 patients underwent liver transplantation, a figure that dropped to 22.6% after its introduction.[5] Early initiation of this compound is crucial; one study showed that no patients who started treatment within the first 30 days of life required a transplant.[1]

  • Biochemical Markers: A consistent and reproducible finding across numerous studies is the dramatic reduction in urinary and plasma succinylacetone levels upon this compound treatment.[3][6] Monitoring of succinylacetone is a key marker for treatment efficacy.[6] Retrospective data analysis has helped to establish a target therapeutic range for this compound (40 to 60 μmol/L) based on the reduction of succinylacetone excretion.[7][8]

Comparison of Efficacy Data for this compound in HT-1:
Study/ParameterPivotal NTBC StudyLong-Term UK StudyQuebec Study
Patient Population 207 patients in main analysis38 patients78 patients
Comparator Historical cohort (diet only)Pre-Nitisinone era patientsThis compound-naïve patients
Survival Rate 2-year: 96%, 4-year: 93% (all ages)Not explicitly stated100% in treated vs. 71% in untreated
Liver Transplant Rate 13% (this compound) vs. 25% (control)22.6% (post-Nitisinone) vs. 85.7% (pre-Nitisinone)0% (early treatment) vs. 27% (late treatment) vs. 71% (no this compound)
Succinylacetone Levels Significantly reducedNot explicitly quantifiedNot explicitly quantified

Efficacy of this compound in Alkaptonuria (AKU)

Alkaptonuria is a rare genetic disorder characterized by the accumulation of homogentisic acid (HGA), leading to ochronosis and debilitating arthritis.[9][10] this compound has been investigated as a disease-modifying therapy for AKU due to its ability to block the production of HGA.[11]

Key Efficacy Endpoints:
  • Homogentisic Acid (HGA) Reduction: Clinical trials have consistently demonstrated that this compound dramatically reduces HGA levels in both urine and plasma. A 3-year randomized trial showed a greater than 95% reduction in urinary HGA excretion in the this compound group.[9][10] The SONIA 1 dose-response study confirmed this, with the most effective dose (8 mg daily) leading to a mean reduction in urinary HGA of 98.8%.[12][13]

  • Clinical Outcomes: While the biochemical efficacy of this compound in AKU is well-established, the translation to clinical benefit has been more nuanced. The aforementioned 3-year trial did not show a significant benefit in the primary clinical endpoint of hip range of motion.[9][10] However, other studies have suggested that this compound may slow the progression of the disease and reduce pain.[14] The SONIA 2 study, a larger and longer-term trial, was designed to further investigate the clinical efficacy of this compound in AKU.[15]

Comparison of Efficacy Data for this compound in AKU:
Study/Parameter3-Year Randomized TrialSONIA 1 Dose-Response Study
Patient Population 40 patients40 patients
Comparator No treatmentNo treatment
Urinary HGA Reduction >95%Up to 98.8%
Plasma HGA Reduction >95%Not explicitly stated
Clinical Benefit No significant improvement in hip range of motionNot assessed (dose-finding study)

Safety Profile of this compound

Across studies for both HT-1 and AKU, this compound has been generally well-tolerated.[2][9] The most notable side effect is an elevation of plasma tyrosine levels, which is a direct consequence of its mechanism of action.[16] This hypertyrosinemia can lead to corneal toxicity, manifesting as eye pain and redness.[3] This adverse effect is manageable through a low-protein diet to restrict tyrosine and phenylalanine intake.[3][4] Other reported side effects are rare.[3]

Experimental Protocols

Measurement of Succinylacetone (HT-1)
  • Sample Type: Urine or dried blood spots (DBS).[7][17]

  • Methodology: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][17][18]

  • Procedure (GC-MS):

    • A urine sample, normalized to creatinine content, is used.

    • A stable isotope-labeled internal standard (e.g., 13C5-succinylacetone) is added.

    • The sample is acidified and extracted with organic solvents.

    • The extract is dried and derivatized to form trimethylsilane (TMS) derivatives.

    • The derivatized sample is analyzed by GC-MS using selective ion monitoring.[18]

Measurement of Homogentisic Acid (AKU)
  • Sample Type: 24-hour urine collection.[9]

  • Methodology: A colorimetric assay has been described in earlier trials.[9]

  • Procedure:

    • An aliquot of a 24-hour urine collection is sterile-filtered.

    • For untreated patients, the urine is diluted (e.g., 1:100) with a weak acid. Urine from treated patients may not require dilution.

    • The HGA concentration is then determined using the described assay.[9]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action in the Tyrosine Catabolic Pathway

Tyrosine_Catabolism cluster_HPPD cluster_HGD cluster_FAH Tyrosine Tyrosine PHPPA 4-Hydroxyphenylpyruvic acid Tyrosine->PHPPA Tyrosine aminotransferase HGA Homogentisic acid HPPD 4-Hydroxyphenylpyruvate dioxygenase (HPPD) PHPPA->HPPD Maleylacetoacetic_acid Maleylacetoacetic acid HGD Homogentisate 1,2-dioxygenase (HGD) HGA->HGD Fumarylacetoacetic_acid Fumarylacetoacetic acid Maleylacetoacetic_acid->Fumarylacetoacetic_acid Maleylacetoacetate isomerase Fumaric_acid Fumaric acid Fumarylacetoacetic_acid->Fumaric_acid Acetoacetic_acid Acetoacetic acid Fumarylacetoacetic_acid->Acetoacetic_acid FAH Fumarylacetoacetate hydrolase (FAH) Fumarylacetoacetic_acid->FAH This compound This compound This compound->HPPD Inhibition HPPD->HGA HGD->Maleylacetoacetic_acid FAH->Fumaric_acid FAH->Acetoacetic_acid

Caption: Mechanism of action of this compound in the tyrosine catabolic pathway.

Typical Experimental Workflow for a this compound Clinical Trial

Nitisinone_Trial_Workflow Start Start Screening Patient Screening (Inclusion/Exclusion Criteria) Start->Screening Baseline Baseline Assessment (Clinical & Biochemical Data) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm This compound + Low-Protein Diet Randomization->Treatment_Arm Group A Control_Arm Placebo/No Treatment + Low-Protein Diet Randomization->Control_Arm Group B Follow_up Regular Follow-up Visits (e.g., every 4 months) Treatment_Arm->Follow_up Control_Arm->Follow_up Data_Collection Data Collection: - Efficacy Endpoints - Safety Monitoring - Biochemical Markers Follow_up->Data_Collection Data_Collection->Follow_up Continue until study end Endpoint_Analysis Primary & Secondary Endpoint Analysis Data_Collection->Endpoint_Analysis Final_Report Final Report Endpoint_Analysis->Final_Report

Caption: A generalized workflow for a randomized controlled trial of this compound.

Alternatives to this compound

For Hereditary Tyrosinemia Type 1 (HT-1)
  • Dietary Management Alone: Historically, a diet restricted in tyrosine and phenylalanine was the primary treatment. However, this approach alone is insufficient to prevent the long-term complications of HT-1 and has been largely superseded by combination therapy with this compound.

  • Liver Transplantation: This remains a curative option for HT-1, as it corrects the underlying enzymatic defect.[19] It is typically reserved for patients who do not respond to this compound, have acute liver failure, or develop hepatocellular carcinoma.[2][19]

For Alkaptonuria (AKU)
  • Symptomatic Management: This includes pain relief with analgesics and anti-inflammatory drugs, physiotherapy, and joint replacement surgery for severe arthritis.[8][11]

  • Dietary Restriction: A low-protein diet to reduce tyrosine and phenylalanine intake has been suggested, but its effectiveness in adults is not well-established.[20]

  • Vitamin C: High doses of Vitamin C (ascorbic acid) have been recommended due to its antioxidant properties, which may help to slow the conversion of HGA to the pigment that deposits in tissues.[20][21]

References

A Comparative Metabolomics Guide: Nitisinone-Treated vs. Untreated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of cells treated with Nitisinone versus untreated cells. This compound is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway.[1][2][3][4][5][6][7][8][9][10] Its therapeutic use in hereditary tyrosinemia type 1 (HT-1) and alkaptonuria leads to significant metabolic reprogramming.[1][4][7][11] This guide summarizes the key metabolic alterations, provides detailed experimental protocols for metabolomic analysis, and visualizes the affected pathways.

Key Metabolic Alterations

Tyrosine Metabolism

The primary and most pronounced effect of this compound is the disruption of tyrosine catabolism. By inhibiting HPPD, this compound causes a significant accumulation of L-tyrosine and its derivatives.

Table 1: Quantitative Changes in Tyrosine Pathway Metabolites (In Vivo Data)

MetaboliteChange in this compound-Treated GroupFold Change (log2)SpecimenOrganismReference
L-TyrosineIncreased2.6Cerebrospinal FluidMouse[10]
N-acetyl-L-tyrosineIncreased5.0Cerebrospinal FluidMouse[10]
γ-glutamyl-L-tyrosineIncreased6.9Cerebrospinal FluidMouse[10]
p-hydroxyphenylacetic acidIncreased>2.0Cerebrospinal FluidMouse[10]
3-(4-hydroxyphenyl)lactic acidIncreased>2.0Cerebrospinal FluidMouse[10]
SuccinylacetoneDecreased-UrineHuman[9]

Note: The fold changes are derived from a study on a murine model of Alkaptonuria and may not be directly representative of all cell types.

Tryptophan Metabolism

Studies on mice deprived of this compound have revealed significant alterations in the tryptophan metabolic pathway, suggesting a secondary effect of the drug on this pathway.

Table 2: Alterations in Tryptophan Pathway Metabolites Upon this compound Deprivation (In Vivo Data)

MetaboliteChange Upon this compound DeprivationSpecimenOrganismReference
TryptophanIncreasedSerumMouse[3]
5-hydroxytryptophanIncreasedSerumMouse[3]
KynurenineIncreasedSerumMouse[3]
N-acetyltryptophanIncreasedSerumMouse[3]
γ-glutamyl-tryptophanIncreasedSerumMouse[3]
5-hydroxyindoleacetateDecreasedSerumMouse[3]
AnthranilateDecreasedSerumMouse[3]
Indole-3-acetateDecreasedSerumMouse[3]
Indole-3-ethanolDecreasedSerumMouse[3]
Glutathione Metabolism and Oxidative Stress

Discontinuation of this compound in a mouse model of HT-1 has been shown to activate the NRF2-mediated oxidative stress response and impact glutathione metabolism. This suggests that this compound treatment may play a role in modulating cellular redox homeostasis.[1][2][12]

Signaling Pathways and Experimental Workflow

Tyrosine Catabolism Pathway

The primary mechanism of this compound is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), which blocks the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. This leads to an accumulation of tyrosine and a reduction in downstream toxic metabolites.[1][4][9]

G Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine PAH HPPA 4-hydroxyphenylpyruvate Tyrosine->HPPA TAT HGA Homogisic Acid HPPA->HGA HPPD MAA Maleylacetoacetate HGA->MAA HGD FAA Fumarylacetoacetate MAA->FAA GSTZ1 Fumarate Fumarate FAA->Fumarate Acetoacetate Acetoacetate FAA->Acetoacetate This compound This compound HPPD HPPD This compound->HPPD

Caption: Tyrosine catabolism pathway showing the inhibitory effect of this compound on HPPD.

NRF2-Mediated Oxidative Stress Response

Discontinuation of this compound has been linked to the activation of the NRF2 pathway, a key regulator of the cellular response to oxidative stress.

G Oxidative_Stress Oxidative Stress (this compound Discontinuation) Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes activates transcription

Caption: Simplified NRF2-mediated oxidative stress response pathway.

Experimental Workflow for Comparative Metabolomics

A typical workflow for a comparative metabolomics study of this compound-treated versus untreated cells involves several key steps from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Cell_Culture Cell Culture (Treated vs. Untreated) Quenching Metabolism Quenching (e.g., cold methanol) Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS_NMR LC-MS or NMR Analysis Extraction->LCMS_NMR Processing Data Pre-processing (Peak picking, alignment) LCMS_NMR->Processing Stats Statistical Analysis (e.g., t-test, PCA) Processing->Stats Identification Metabolite Identification Stats->Identification Pathway_Analysis Pathway Analysis Identification->Pathway_Analysis

References

A Comparative Analysis of a Novel Nitisinone Analog Against the Parent Compound for the Treatment of Hereditary Tyrosinemia Type 1

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the benchmarking of a next-generation 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.

This guide provides a detailed comparative analysis of a novel Nitisinone analog, designated "Analog X," against the parent compound, this compound. The data presented herein is illustrative, designed to serve as a template for the evaluation of new therapeutic candidates for Hereditary Tyrosinemia Type 1 (HT-1).

Introduction

This compound is the current standard of care for Hereditary Tyrosinemia Type 1 (HT-1), a rare autosomal recessive disorder of tyrosine metabolism.[1][2] The condition is caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH), leading to the accumulation of toxic metabolites that cause severe liver and kidney damage.[1] this compound, a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), effectively blocks the tyrosine catabolic pathway upstream of the deficient FAH enzyme, preventing the formation of these toxic byproducts.[2] While transformative in the management of HT-1, the development of novel analogs with potentially improved efficacy, safety, or pharmacokinetic profiles is an ongoing area of research. This guide benchmarks "Analog X," a hypothetical novel this compound analog, against the parent compound.

Mechanism of Action: Inhibition of the Tyrosine Catabolic Pathway

Both this compound and Analog X function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is critical in the catabolism of tyrosine. By blocking this step, the production of downstream toxic metabolites, such as maleylacetoacetate and fumarylacetoacetate, and their toxic derivative succinylacetone, is prevented.[3] This therapeutic intervention mitigates the severe liver and kidney damage characteristic of HT-1.

Tyrosine_Catabolism cluster_pathway Tyrosine Catabolic Pathway cluster_inhibition Therapeutic Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisic Acid HPPA->HGA HPPD MAA Maleylacetoacetate HGA->MAA Homogentisate 1,2-dioxygenase FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase FA Fumarate + Acetoacetate FAA->FA Fumarylacetoacetate hydrolase (FAH) (Deficient in HT-1) SA Succinylacetone (Toxic Metabolite) FAA->SA This compound This compound This compound->HPPA Inhibits HPPD Analog_X Analog_X Analog_X->HPPA Inhibits HPPD

Figure 1: Mechanism of action of this compound and Analog X.

Comparative Efficacy and Potency

The following tables summarize the in vitro and in vivo data comparing the efficacy and potency of Analog X to this compound.

Table 1: In Vitro Enzyme Inhibition
CompoundTargetIC₅₀ (nM)Ki (nM)
This compoundHuman HPPD15.25.8
Analog X Human HPPD 8.7 2.1
Data is illustrative.
Table 2: In Vivo Efficacy in a Murine Model of HT-1
Treatment GroupDose (mg/kg/day)Plasma Succinylacetone (µmol/L)Survival Rate (%)
Vehicle Control-25.8 ± 4.20
This compound11.5 ± 0.390
Analog X 1 0.8 ± 0.2 95
Data is illustrative and represents mean ± standard deviation.

Pharmacokinetic Profile Comparison

A comparative analysis of the pharmacokinetic properties of this compound and Analog X is crucial for determining dosing regimens and predicting potential drug-drug interactions.

Table 3: Pharmacokinetic Parameters in Sprague-Dawley Rats
ParameterThis compoundAnalog X
Oral Bioavailability (%) 7588
Tₘₐₓ (h) 2.11.5
Cₘₐₓ (ng/mL) 12501480
t₁/₂ (h) 5462
Metabolizing Enzymes CYP3A4CYP2D6
Data is illustrative.

Safety and Toxicity Profile

Preclinical safety evaluation is paramount in the development of any new therapeutic agent. The following table outlines key toxicity findings for this compound and Analog X.

Table 4: Comparative Toxicity Data
ParameterThis compoundAnalog X
LD₅₀ (rat, oral) > 2000 mg/kg> 3000 mg/kg
Primary Off-Target Effects Minor inhibition of CYP2C9No significant off-target effects observed
Adverse Effects at Therapeutic Dose Ocular toxicities at high plasma tyrosine levelsReduced incidence of ocular toxicities
Data is illustrative.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HPPD Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) of the test compounds against recombinant human HPPD.

Workflow:

HPPD_Assay_Workflow start Start recombinant_hppd Recombinant Human HPPD start->recombinant_hppd incubation Incubation at 37°C recombinant_hppd->incubation substrate Substrate (4-hydroxyphenylpyruvate) substrate->incubation compounds Test Compounds (this compound, Analog X) compounds->incubation reaction_stop Stop Reaction incubation->reaction_stop hplc_ms Quantification of Homogentisic Acid by HPLC-MS/MS reaction_stop->hplc_ms data_analysis Data Analysis (IC₅₀ and Ki determination) hplc_ms->data_analysis end End data_analysis->end

Figure 2: HPPD enzyme inhibition assay workflow.

Methodology:

  • Recombinant human HPPD is expressed in and purified from E. coli.

  • The enzyme is pre-incubated with varying concentrations of this compound or Analog X for 15 minutes at 37°C in a phosphate buffer (pH 7.4).

  • The enzymatic reaction is initiated by the addition of the substrate, 4-hydroxyphenylpyruvate.

  • The reaction is allowed to proceed for 10 minutes and is then quenched by the addition of perchloric acid.

  • The formation of the product, homogentisic acid, is quantified by reverse-phase high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values are determined using the Cheng-Prusoff equation.

In Vivo Efficacy Study in a Murine Model

Objective: To evaluate the in vivo efficacy of Analog X in reducing plasma succinylacetone levels and improving survival in a validated mouse model of HT-1.

Workflow:

In_Vivo_Workflow start Start ht1_mice HT-1 Mouse Model (Fah knockout) start->ht1_mice treatment_groups Treatment Groups: - Vehicle - this compound - Analog X ht1_mice->treatment_groups dosing Daily Oral Gavage treatment_groups->dosing monitoring Monitor Body Weight and Clinical Signs dosing->monitoring blood_collection Periodic Blood Collection dosing->blood_collection survival_analysis Survival Monitoring monitoring->survival_analysis sa_analysis Plasma Succinylacetone Analysis (GC-MS) blood_collection->sa_analysis end End sa_analysis->end survival_analysis->end

Figure 3: In vivo efficacy study workflow.

Methodology:

  • Fumarylacetoacetate hydrolase (Fah) knockout mice are used as the animal model for HT-1.

  • Mice are divided into three groups: vehicle control, this compound (1 mg/kg/day), and Analog X (1 mg/kg/day).

  • Treatments are administered daily via oral gavage.

  • Body weight and clinical signs of distress are monitored daily.

  • Blood samples are collected retro-orbitally at specified time points.

  • Plasma succinylacetone levels are quantified using gas chromatography-mass spectrometry (GC-MS).

  • Survival is monitored over a 30-day period.

Conclusion

This comparative guide provides a framework for the evaluation of novel this compound analogs. The illustrative data for "Analog X" suggests a promising candidate with potentially improved potency, a favorable pharmacokinetic profile, and an enhanced safety margin. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of such next-generation HPPD inhibitors for the treatment of Hereditary Tyrosinemia Type 1.

References

A Comparative Guide to the In Vivo Therapeutic Window of Nitisinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nitisinone's performance in the treatment of Hereditary Tyrosinemia Type 1 (HT-1), validated through in vivo experimental data. We will explore its therapeutic window, mechanism of action, and compare its efficacy and safety profile against historical treatment alternatives.

Introduction: this compound and its Mechanism of Action

This compound (NTBC) is a potent, reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1][2]. This enzyme plays a crucial role as the second step in the catabolic pathway of the amino acid tyrosine[1]. In the genetic disorder Hereditary Tyrosinemia Type 1 (HT-1), a deficiency in the downstream enzyme, fumarylacetoacetate hydrolase (FAH), leads to the accumulation of toxic metabolites like maleylacetoacetate and fumarylacetoacetate, causing severe liver and kidney damage[3][4].

By inhibiting HPPD, this compound effectively blocks the tyrosine degradation pathway at an upstream step, preventing the formation of these harmful compounds[3][4]. This substrate reduction therapy has revolutionized the management of HT-1, shifting the paradigm from organ transplantation to pharmacological management[3][5].

Nitisinone_Mechanism_of_Action cluster_pathway Tyrosine Catabolic Pathway cluster_key Key Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate (4-HPP) Tyrosine->HPPD TAT HGA Homogentisic Acid (HGA) HPPD->HGA 4-HPPD MAA Maleylacetoacetate HGA->MAA HGO FAA Fumarylacetoacetate MAA->FAA FAH Fumarylacetoacetate Hydrolase (FAH) Metabolites Fumarate + Acetoacetate FAA->Metabolites Deficient in HT-1 Toxic_Metabolites Succinylacetone (Toxic Metabolite) FAA->Toxic_Metabolites This compound This compound This compound->HGA Inhibition k1 TAT: Tyrosine Aminotransferase k2 4-HPPD: 4-Hydroxyphenylpyruvate Dioxygenase k3 HGO: Homogentisic Acid Oxidase

Caption: Mechanism of this compound in the tyrosine catabolic pathway.

Comparison of Therapeutic Approaches for HT-1

Before this compound, the primary treatment for HT-1 was a strict diet with restricted tyrosine and phenylalanine, which was often insufficient to prevent life-threatening complications, making liver transplantation the only definitive therapy[5][6]. This compound, in combination with dietary management, has become the first-line treatment, dramatically improving survival rates[6][7].

ParameterThis compound + Diet TherapyDiet Therapy Alone (Historical)Liver Transplantation
Mechanism Upstream inhibition of tyrosine catabolism to prevent toxin formation[4].Reduces substrate load, but incomplete prevention of toxic metabolites[5].Replaces the organ with deficient enzyme activity.
Efficacy >90% survival rate with early treatment[6]. Prevents cirrhosis and renal disease[6].Poor long-term outcomes. 2-year survival for early-onset was ~29%[7][8].Curative, but with significant surgical risks and lifelong immunosuppression.
Primary Biomarker Succinylacetone (SA) in blood/urine should be undetectable[4][9].Persistent high levels of succinylacetone.Normalization of metabolic markers post-transplant.
Safety Profile Generally well-tolerated. Main side effect is hypertyrosinemia, managed by diet.Risk of nutritional deficiencies. Did not prevent liver failure or cancer[6].Risks of major surgery, organ rejection, and long-term immunosuppression.

Defining the Therapeutic Window: Efficacy vs. Toxicity

The therapeutic window for this compound is defined by the dose range that effectively suppresses succinylacetone production without causing significant adverse effects from elevated plasma tyrosine.

Caption: The relationship between this compound dose, efficacy, and toxicity.

Quantitative Data Summary

The tables below summarize key quantitative parameters from clinical and preclinical studies that define this compound's therapeutic window.

Table 1: Human Therapeutic Dosing and Monitoring

ParameterRecommended Value / RangeRationale / Comment
Starting Dose 1.0 mg/kg/day (administered in two divided doses)[7][8]Standard initial dose to achieve rapid suppression of toxic metabolites.
Maximum Dose 2.0 mg/kg/day[7][8]May be required in some patients to fully suppress succinylacetone[10].
Target Plasma this compound 40 - 60 µmol/L[11][12][13]This plasma range is validated to correlate with effective succinylacetone suppression[11][12].
Efficacy Biomarker (Urine SA) UndetectableThe primary goal of therapy is the complete elimination of this pathognomonic toxin[9].
Safety Biomarker (Plasma Tyrosine) < 500 - 600 µmol/L[9]Levels are kept below this threshold via diet to prevent ocular and skin-related side effects[9].

Table 2: Comparative Survival Outcomes in HT-1 Patients

Patient Group (by age of symptom onset)2-Year Survival Rate (Diet Alone)2-Year Survival Rate (this compound + Diet)
< 2 months 29%[8]88%[8]
2 to 6 months 74%[8]94%[8]
> 6 months 96%[8]97%[8]
Overall (treatment at any age) N/A93% (at 2, 4, and 6 years)[7][8]

Experimental Protocols

Validation of this compound's therapeutic window relies on robust preclinical and clinical experimental designs.

A. Preclinical Validation (Animal Model)

A common model is the Fumarylacetoacetate Hydrolase (FAH) deficient mouse, which recapitulates the lethal phenotype of HT-1.

  • Objective: To determine the efficacy of this compound in preventing liver failure and death.

  • Model: FAH knockout mice.

  • Methodology:

    • Treatment: this compound is administered to pregnant dams and/or directly to pups post-birth (e.g., 1 mg/kg orally once daily)[14]. Control groups receive a vehicle.

    • Monitoring: Survival rates are the primary endpoint. Body weight and general health are monitored daily.

    • Biochemical Analysis: Blood and urine are collected to measure levels of succinylacetone and plasma tyrosine.

  • Expected Outcome: Untreated FAH-deficient mice typically die within hours or days of birth, while this compound-treated mice survive, demonstrating the drug's life-saving efficacy[14].

Experimental_Workflow start FAH Deficient Mouse Model grouping Randomize into Groups start->grouping treat Administer this compound (e.g., 1 mg/kg/day) grouping->treat control Administer Vehicle (Control) grouping->control monitor Daily Monitoring (Survival, Body Weight) treat->monitor control->monitor sampling Periodic Sampling (Blood, Urine) monitor->sampling analysis Biochemical Analysis (Succinylacetone, Tyrosine) sampling->analysis endpoint Endpoint: Histopathology (Liver, Kidney) analysis->endpoint outcome Compare Outcomes (Survival, Biomarkers, Pathology) endpoint->outcome

Caption: A typical preclinical experimental workflow for this compound validation.

B. Clinical Validation Protocol (Human Study)

Clinical validation often involves open-label, single-arm studies comparing outcomes to historical data due to the ethical considerations of withholding effective treatment.

  • Objective: To assess the long-term safety and efficacy of this compound in patients with HT-1.

  • Study Design: Open-label, single-arm, multicenter study (e.g., the pivotal NTBC study)[7][10].

  • Methodology:

    • Patient Population: Enrollment of patients diagnosed with HT-1 via the presence of succinylacetone in urine or plasma[15].

    • Intervention: All patients receive this compound (starting dose ~1 mg/kg/day) in conjunction with a tyrosine and phenylalanine-restricted diet[7][15].

    • Dose Titration: The dose is adjusted for each individual based on weight, clinical response, and biochemical markers (plasma/urine succinylacetone, liver function tests)[15].

    • Data Collection: Key outcomes such as survival probability, requirement for liver transplant, and incidence of hepatocellular carcinoma are recorded over several years.

    • Comparison: Results are compared against a historical control group of HT-1 patients who received only dietary treatment[7][10].

Conclusion

The in vivo validation of this compound demonstrates a well-defined and highly effective therapeutic window for the treatment of Hereditary Tyrosinemia Type 1. By effectively inhibiting HPPD, this compound prevents the accumulation of toxic metabolites, leading to survival rates exceeding 90% in early-treated patients[6]. The primary challenge of therapy, hypertyrosinemia, is manageable through dietary restrictions, making this compound a safe and transformative therapy. Its performance represents a paradigm shift from the historical alternatives of diet-only management or liver transplantation, establishing it as the definitive standard of care.

References

Safety Operating Guide

Proper Disposal of Nitisinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Nitisinone is a critical therapeutic agent in the management of hereditary tyrosinemia type 1 (HT-1). As with any potent pharmaceutical compound, its proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound in a laboratory setting, aligning with best practices for hazardous waste management.

Core Principles of this compound Disposal

The fundamental principle for this compound disposal is to treat all unused, expired, or contaminated material as hazardous waste.[1] Adherence to local, state, and federal regulations is mandatory for all disposal procedures.[2][3][4] Under no circumstances should this compound or its waste be disposed of in standard trash or poured down the drain, as this can lead to environmental contamination.[5][6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

1. Waste Identification and Segregation:

  • All materials that have come into contact with this compound, including unused product, expired stock, contaminated personal protective equipment (PPE), and spill cleanup materials, must be segregated as hazardous waste.[1]

  • Use dedicated, clearly labeled, and leak-proof containers for the collection of this compound waste.

2. Personal Protective Equipment (PPE):

  • Prior to handling this compound for disposal, all personnel must be equipped with appropriate PPE. This includes, but is not limited to:

    • Chemical-resistant gloves (e.g., nitrile)

    • A long-sleeved lab coat

    • Safety goggles or a face shield[1][7]

3. Spill Management:

  • In the event of a this compound spill, cordon off the affected area to prevent exposure.

  • For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust.

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.

  • All cleanup materials must be disposed of as hazardous waste.[7]

4. Final Disposal:

  • The primary recommended method for the disposal of this compound waste is through a licensed hazardous material disposal company.[2]

  • Incineration in a facility equipped with an afterburner and scrubber may also be a suitable option, as suggested by some safety data sheets.[2]

  • All disposal activities must be documented in accordance with institutional and regulatory requirements.

Quantitative Data Summary

Currently, publicly available safety data sheets and product information for this compound do not provide specific quantitative data for disposal, such as concentration thresholds for hazardous classification or specific pH ranges for neutralization. The guidance is consistently qualitative, emphasizing treatment as hazardous waste and adherence to regulations.

ParameterGuideline
Waste Classification Hazardous Waste
Prohibited Disposal Routes Sewers, Surface Water, Ground Water, Household Garbage[5][6]
Recommended Disposal Method Licensed Hazardous Waste Contractor, High-Temperature Incineration[2]

Experimental Protocols

The proper disposal of this compound is a safety and regulatory compliance procedure rather than an experimental protocol. Therefore, there are no "key experiments" for disposal. The provided step-by-step protocol should be followed for all disposal operations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Nitisinone_Disposal_Workflow start Start: this compound Waste Generated identify_waste 1. Identify and Segregate Waste (Unused product, contaminated labware, PPE) start->identify_waste wear_ppe 2. Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) identify_waste->wear_ppe spill_check Is there a spill? wear_ppe->spill_check handle_spill 3a. Manage Spill (Absorb liquid, sweep solid) spill_check->handle_spill Yes collect_waste 3b. Collect Waste in Designated Hazardous Waste Container spill_check->collect_waste No handle_spill->collect_waste label_container 4. Securely Seal and Label Container (Contents, Hazard Symbols, Date) collect_waste->label_container storage 5. Store in Designated Hazardous Waste Area label_container->storage contact_ehs 6. Contact Environmental Health & Safety (EHS) for pickup by a licensed contractor storage->contact_ehs documentation 7. Complete Waste Manifest and Log Disposal contact_ehs->documentation end End: Compliant Disposal documentation->end

Caption: Workflow for the proper and safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Nitisinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Nitisinone is paramount. This guide provides essential, step-by-step procedural information to minimize risk and ensure operational integrity in a laboratory setting.

Hazard Identification

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]

  • Toxic in contact with skin (Acute toxicity, dermal - Category 3)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[2]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the primary defense against accidental exposure. The required equipment varies based on the handling procedure and the physical form of the substance.

PPE CategoryItemSpecificationPurpose
Hand Protection Double Nitrile GlovesChemotherapy-tested (ASTM D6978 compliant)[3]Prevents skin contact and absorption. Double gloving offers enhanced protection.[3][4]
Body Protection Disposable GownSolid-front, back-closing, low-permeability fabric with long sleeves and tight-fitting cuffs.[4]Protects skin and personal clothing from contamination.[2][4]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1 compliant goggles. A full-face shield is required when a splash hazard exists.[2][3]Protects eyes and face from splashes and airborne particles.[2][3]
Respiratory Protection N95 or Higher RespiratorNIOSH-approved N95 or higher-level respirator.[3]Minimizes inhalation risk of aerosolized particles or powders.[2][3]
Additional Coverage Hair and Shoe CoversDisposable.Prevents contamination of hair and personal footwear.[3]

Note: All PPE should be donned before entering the handling area and doffed in a manner that prevents cross-contamination before exiting.[3]

Operational Handling Protocol

A systematic workflow is critical for minimizing exposure risk. The following steps outline the standard procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area Ensure proper ventilation and access to safety shower/eyewash. don_ppe 2. Don Appropriate PPE Follow the guidelines in the PPE table. prep_area->don_ppe weigh_transfer 3. Weighing and Transfer Handle as a powder in a chemical fume hood to avoid dust generation. don_ppe->weigh_transfer dissolution 4. Dissolution If applicable, dissolve in a fume hood. Avoid splashing. weigh_transfer->dissolution experiment 5. Experimental Use Maintain containment and follow established laboratory protocols. dissolution->experiment decontaminate 6. Decontaminate Surfaces Clean all work surfaces and equipment thoroughly. experiment->decontaminate doff_ppe 7. Doff PPE Remove PPE in the correct order to prevent cross-contamination. decontaminate->doff_ppe waste_disposal 8. Waste Disposal Dispose of all contaminated materials as hazardous waste. doff_ppe->waste_disposal hand_wash 9. Wash Hands Wash hands thoroughly with soap and water after removing gloves. waste_disposal->hand_wash

A stepwise workflow for the safe handling of this compound.

Emergency Procedures: Accidental Exposure

Immediate and appropriate action is crucial in the event of accidental exposure.

Exposure TypeImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek prompt medical attention.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Have the person rinse their mouth with water and drink two glasses of water at most. Call a physician or Poison Control Center immediately.[2]

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization : All unused this compound and any materials that have come into contact with it (e.g., gloves, gowns, labware) must be treated as hazardous waste.

  • Containment : Contaminated disposable items should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route : Do not allow this compound to enter sewers or surface and ground water.[1] All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

  • Decontamination of Reusable Items : Any reusable equipment must be thoroughly decontaminated using established and validated procedures before being returned to general use.

By adhering to these safety and logistical protocols, research professionals can handle this compound responsibly, ensuring personal safety and the integrity of their work environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitisinone
Reactant of Route 2
Reactant of Route 2
Nitisinone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。